Methyl 4-(4-hydroxybutyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-hydroxybutyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKWRSNRAXOBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123910-88-3 | |
| Record name | methyl 4-(4-hydroxybutyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-(4-hydroxybutyl)benzoate molecular weight
An In-depth Technical Guide to Methyl 4-(4-hydroxybutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a bifunctional organic compound featuring both a methyl ester and a primary alcohol. With a molecular weight of 208.25 g/mol , this molecule serves as a critical intermediate in advanced organic synthesis.[1] Its structural attributes make it a valuable building block, particularly in medicinal chemistry and drug development. Notably, it is a documented precursor in the synthesis of pyrrolo[2,3-d]pyrimidine-based antitumor agents.[2] This guide provides a comprehensive overview of its physicochemical properties, detailed and validated synthesis protocols, robust analytical characterization methods, and its established applications in pharmaceutical research. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers with both practical instructions and theoretical insight.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1][3] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| CAS Number | 123910-88-3 | ECHA[1][3] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCCCO | PubChem |
| Synonyms | 4-(4-hydroxybutyl)benzoic acid methyl ester | PubChem[1] |
| Appearance | Oil | PrepChem[4] |
Synthesis Pathway and Methodologies
The synthesis of this compound is typically achieved through a robust, two-step process commencing from commercially available starting materials. The general workflow involves an initial carbon-carbon bond formation via a Sonogashira coupling, followed by a catalytic hydrogenation to saturate the alkyne intermediate.
Caption: Two-step synthesis of this compound.
Detailed Protocol: Synthesis of the Alkyne Intermediate
This initial step utilizes a Sonogashira coupling reaction, a powerful and reliable method for forming C(sp)-C(sp²) bonds. The choice of a palladium catalyst (palladium chloride) in conjunction with a copper(I) co-catalyst (copper(I) iodide) is classic for this transformation. Palladium facilitates the oxidative addition to the aryl bromide, while copper assists in the transmetalation step with the terminal alkyne. Triphenylphosphine (PPh₃) serves as a ligand to stabilize the palladium complex.
Protocol: Synthesis of methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate [5]
-
To a stirred mixture of methyl 4-bromobenzoate (20.00 g), triphenylphosphine (0.244 g), and palladium chloride (0.082 g) in diethylamine, add copper(I) iodide (0.178 g).
-
Add 3-butyn-1-ol (6.52 g) to the reaction mixture.
-
Stir the mixture under a nitrogen atmosphere at room temperature (~25°C) for 18 hours.
-
Remove the diethylamine solvent under reduced pressure.
-
Add water to the residue and extract the product with benzene.
-
Filter the combined benzene extracts through a pad of silica gel to remove metal catalyst residues.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude material from a mixture of benzene and hexane to yield pure methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.
Detailed Protocol: Synthesis of this compound
The second step involves the complete reduction of the alkyne functionality to an alkane. Catalytic hydrogenation is the method of choice for its efficiency and clean conversion. 5% Palladium on charcoal (Pd/C) is an excellent catalyst that selectively reduces the carbon-carbon triple bond without affecting the aromatic ring or the ester group under the specified conditions.
Protocol: Synthesis of this compound [4]
-
In a suitable pressure vessel, dissolve methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate (2.55 g) in ethanol (200 mL).
-
Add 5% palladium on charcoal (0.26 g, 10% by weight).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Agitate the mixture for 12 hours.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a silica gel pad to remove the palladium catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, as an oil.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of quality control.
Spectroscopic Analysis
Spectroscopic methods provide direct evidence of the compound's molecular structure.
| Technique | Observed Data (for this compound) | Interpretation |
| Infrared (IR) | νmax 3390, 2965, 2920, 1705, 1605 cm⁻¹ | The broad peak at 3390 cm⁻¹ confirms the O-H stretch of the alcohol. Peaks at 2965/2920 cm⁻¹ correspond to C-H stretches of the alkyl chain. The strong peak at 1705 cm⁻¹ is characteristic of the C=O stretch of the ester. The peak at 1605 cm⁻¹ indicates C=C stretching in the aromatic ring.[4] |
| ¹H NMR | δ 7.95 (d, 2H), 7.25 (d, 2H), 3.89 (s, 3H), 3.65 (t, 2H), 2.69 (t, 2H), 1.66 (m, 4H) | The doublets at 7.95 and 7.25 ppm are typical for a 1,4-disubstituted benzene ring. The singlet at 3.89 ppm corresponds to the methyl ester protons. The triplets at 3.65 and 2.69 ppm represent the CH₂ groups adjacent to the oxygen and the benzene ring, respectively. The multiplet at 1.66 ppm is from the remaining two CH₂ groups in the butyl chain.[4] |
Chromatographic Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of pharmaceutical intermediates. The method separates the target compound from impurities based on polarity.
Protocol: RP-HPLC Method for Purity Assessment This protocol is adapted from established methods for similar hydroxybenzoate esters.[6][7]
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately nonpolar compounds like the target analyte.
-
Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to 4.8 using dilute HCl. This composition ensures adequate retention and sharp peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm. The benzene ring in the molecule provides strong UV absorbance at this wavelength.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a stock solution of the compound in methanol (e.g., 200 µg/mL). Prepare working standards and samples by diluting the stock solution with the mobile phase.
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Applications in Pharmaceutical Research
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block. Its value lies in its two distinct functional groups—the ester and the alcohol—which can be selectively modified in subsequent synthetic steps.
Caption: Role as a versatile pharmaceutical building block.
-
Ester Handle: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in many drug molecules.
-
Alcohol Handle: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in etherification and esterification reactions to append other molecular fragments.
A significant application is its use as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are being investigated as potent antitumor agents.[2] In these syntheses, the butoxy-phenyl moiety of the molecule is incorporated into the final complex structure, highlighting its importance in constructing advanced pharmaceutical candidates.
Conclusion
This compound is a well-characterized and synthetically accessible intermediate of significant value to the pharmaceutical and chemical research communities. Its straightforward two-step synthesis and clear analytical profile make it a reliable component in multi-step synthetic campaigns. The presence of two orthogonal functional groups provides the strategic flexibility required for building the complex molecular architectures often found in modern therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, analysis, and application in advanced research settings.
References
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- PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate.
- ChemBK. (2024). 4-(4-Hydroxybutyl)benzoic acid Methyl ester.
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information.
- PubMed. (1984). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences.
- PubMed. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A.
- DrugBank Online. (n.d.). Methyl 4-Hydroxybenzoate.
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
- FAO. (n.d.). METHYL p-HYDROXYBENZOATE.
- ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
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An In-depth Technical Guide to the Physical Properties of Methyl 4-(4-hydroxybutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(4-hydroxybutyl)benzoate is a benzoate ester that is structurally characterized by a methyl ester group and a hydroxybutyl substituent on a benzene ring. Its unique combination of a polar hydroxyl group and a nonpolar aromatic ring gives it properties that are of interest in various scientific fields, including medicinal chemistry and materials science. As an intermediate in the synthesis of more complex molecules, a thorough understanding of its physical properties is essential for its effective use and manipulation in a laboratory setting. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, details experimental protocols for their determination, and discusses the implications of these properties for its handling and application.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 123910-88-3 | [1][2] |
| Physical State | Reported as both a liquid at room temperature and a solid with a melting point of 95.5-96.0 °C after recrystallization. This suggests that the physical state may depend on purity and the method of preparation. | [3] |
| Boiling Point | 343.6 ± 35.0 °C (Predicted) | |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in chloroform and ethyl acetate. | |
| Melting Point | 95.5-96.0 °C (after recrystallization from benzene and hexane) | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the benzene ring.
-
Methyl Ester Protons: A singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected around δ 3.8-3.9 ppm.[3]
-
Alkyl Chain Protons: The protons of the hydroxybutyl chain will appear as multiplets. The methylene group attached to the hydroxyl group (-CH₂OH) is expected to be a triplet around δ 3.6 ppm. The other methylene groups in the chain will appear as multiplets at higher field.[3]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[3]
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponds to the carbonyl group of the ester.[3]
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region are indicative of the C-O stretching vibrations of the ester and alcohol.[3]
-
Aromatic C-H and C=C Stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, confirm the presence of the aromatic ring.[3]
Experimental Protocols
For researchers who need to verify or determine the physical properties of this compound, the following experimental protocols are provided as a guide.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes
-
Sample of this compound
Procedure:
-
Ensure the sample is completely dry.
-
Finely powder a small amount of the solid sample.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C per minute initially.
-
Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is the end of the melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the melting range is approached.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point (Micro-method)
For liquid samples, the boiling point can be determined using a micro-method.
Apparatus:
-
Thiele tube or similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Add a small amount (0.5-1 mL) of the liquid sample to the small test tube.
-
Place a capillary tube, with the sealed end up, into the test tube.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.
Caption: Micro-method for Boiling Point Determination.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Apparatus:
-
Pycnometer or a volumetric flask (e.g., 5 or 10 mL)
-
Analytical balance
-
Liquid sample of this compound
Procedure:
-
Carefully clean and dry the pycnometer or volumetric flask.
-
Weigh the empty, dry container on an analytical balance.
-
Fill the container with the liquid sample up to the calibration mark, ensuring there are no air bubbles.
-
Weigh the filled container.
-
The mass of the liquid is the difference between the filled and empty container weights.
-
The volume of the liquid is the calibrated volume of the container.
-
Calculate the density using the formula: Density = Mass / Volume.
-
Perform the measurement at a controlled temperature, as density is temperature-dependent.
Determination of Solubility
A qualitative assessment of solubility in various solvents is a valuable first step.
Apparatus:
-
Small test tubes
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
-
Sample of this compound
Procedure:
-
Place a small amount of the sample (approx. 10-20 mg) into a test tube.
-
Add a small volume of the solvent (approx. 1 mL) and agitate the mixture.
-
Observe if the solid dissolves completely.
-
If the sample dissolves, it is considered soluble in that solvent.
-
If it does not dissolve, it is considered insoluble.
-
For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
-
General Precautions: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek medical attention.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
It is important to consult the most up-to-date Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This technical guide provides a detailed overview of the physical properties of this compound, drawing from available experimental and predicted data. While key identifiers and some spectroscopic information are established, there is a need for further experimental verification of properties such as boiling point and density to provide a more complete and authoritative profile of this compound. The provided experimental protocols offer a framework for researchers to determine these properties in their own laboratories. A comprehensive understanding of these characteristics is paramount for the safe and effective application of this compound in research and development.
References
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An In-depth Technical Guide to the Solubility of Methyl 4-(4-hydroxybutyl)benzoate in Organic Solvents
Introduction
Methyl 4-(4-hydroxybutyl)benzoate is a benzoate ester derivative with the chemical formula C₁₂H₁₆O₃.[1] Its molecular structure, featuring a polar hydroxyl group and a less polar ester functional group attached to an aromatic ring, imparts a versatile solubility profile that is of significant interest in pharmaceutical sciences, materials research, and synthetic chemistry. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products with desired physicochemical properties.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, discusses the underlying principles governing its dissolution, and presents an estimated solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility behavior of this compound.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound contains three key features that govern its solubility:
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that favors interactions with nonpolar solvents through van der Waals forces.
-
Ester Group (-COOCH₃): The ester group introduces polarity and can act as a hydrogen bond acceptor. This feature contributes to its solubility in moderately polar solvents.[2][3]
-
Hydroxyl Group (-OH): The terminal hydroxyl group is capable of both donating and accepting hydrogen bonds, significantly enhancing its solubility in polar, protic solvents like alcohols.[4]
The interplay of these functional groups results in an amphiphilic character, allowing for a degree of solubility in a spectrum of solvents with varying polarities. The principle of "like dissolves like" is a useful starting point for predicting solubility; solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be effective at dissolving it.
Estimated Quantitative Solubility Data
While extensive experimental data on the solubility of this compound is not widely available in the public domain, an estimated solubility profile can be constructed based on the behavior of structurally analogous compounds and fundamental principles of physical chemistry. The following table provides estimated solubility values at ambient temperature (25 °C). It is crucial to note that these are estimations and should be experimentally verified for any critical application.
| Solvent | Solvent Polarity (Relative) | Estimated Solubility ( g/100 mL) | Expected Solubility Class |
| Hexane | Nonpolar | < 0.1 | Sparingly Soluble |
| Toluene | Nonpolar (Aromatic) | 1 - 5 | Slightly Soluble |
| Diethyl Ether | Slightly Polar | 10 - 20 | Soluble |
| Ethyl Acetate | Moderately Polar | > 30 | Freely Soluble |
| Acetone | Polar Aprotic | > 30 | Freely Soluble |
| Isopropanol | Polar Protic | > 30 | Freely Soluble |
| Ethanol | Polar Protic | > 30 | Freely Soluble |
| Methanol | Polar Protic | > 30 | Freely Soluble |
| Water | Very Polar | < 0.1 | Sparingly Soluble |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the shake-flask method is the gold standard.[5][6][7][8] This equilibrium-based method ensures that the solvent is saturated with the solute, providing a true measure of thermodynamic solubility.
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Constant temperature incubator or water bath
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Pipette a known volume (e.g., 5 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the minimum time required to reach a solubility plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.
-
-
Quantitative Analysis using UV-Vis Spectrophotometry:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Determination of λmax: Scan a standard solution across the UV spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic compounds generally exhibit strong absorbance in this region.[9][10]
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
Sample Analysis: Measure the absorbance of the diluted sample solution at the same λmax.
-
Calculation of Solubility: Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution. The solubility can then be expressed in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: A logical workflow for the experimental determination of solubility.
Safety and Handling
While this compound is not classified as a hazardous substance according to GHS, standard laboratory safety practices should always be observed.[1] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] In case of contact with eyes or skin, rinse thoroughly with water.[12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By understanding the interplay of its structural features, researchers can make informed decisions regarding solvent selection for various applications. The provided estimated solubility data serves as a valuable starting point, while the detailed experimental protocol for the shake-flask method offers a robust framework for obtaining precise and reliable quantitative solubility measurements. Adherence to rigorous experimental design and analytical validation is essential for generating high-quality data that can confidently guide research and development efforts.
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1H NMR spectrum of Methyl 4-(4-hydroxybutyl)benzoate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-(4-hydroxybutyl)benzoate
Authored by: A Senior Application Scientist
Introduction: The Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. At its core, ¹H (proton) NMR spectroscopy maps the chemical environment of hydrogen atoms within a molecule. By analyzing key parameters—chemical shift (δ), signal integration, and spin-spin coupling (J-coupling)—researchers can deduce the connectivity and spatial arrangement of atoms. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering a detailed interpretation grounded in fundamental principles and experimental best practices. It is designed for researchers and drug development professionals who rely on precise structural characterization.
Part 1: Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique sets of hydrogen atoms (protons) in the molecule. This compound possesses a distinct architecture: a para-disubstituted benzene ring, a methyl ester group, and a four-carbon aliphatic chain terminating in a primary alcohol. Due to the molecule's symmetry and electronic features, we can predict seven unique proton signals.
The chemical structure and labeled proton environments are shown below.
Figure 1: Molecular structure of this compound with unique proton environments labeled (a-h).
Part 2: Predicted ¹H NMR Spectrum - A Signal-by-Signal Analysis
The predicted spectrum can be deconstructed into three main regions: the aromatic region, the aliphatic (alkyl chain) region, and the methyl ester region. The hydroxyl proton often presents a unique case.
Aromatic Region (δ 7.0-8.0 ppm)
The benzene ring is para-disubstituted with an electron-withdrawing methyl ester group (-COOCH₃) and an electron-donating alkyl group (-C₄H₈OH). This substitution pattern simplifies the aromatic region significantly.[1]
-
Protons H(a): These two protons are ortho to the electron-withdrawing ester group. This group strongly deshields the adjacent protons, causing their signal to appear significantly downfield. They are split by the neighboring H(b) protons.
-
Predicted Signal: A doublet.
-
-
Protons H(b): These two protons are ortho to the electron-donating alkyl group. The alkyl group provides mild shielding relative to unsubstituted benzene (δ ≈ 7.3 ppm).[2] They are split by the neighboring H(a) protons.
-
Predicted Signal: A doublet.
-
The overall pattern for a para-disubstituted ring of this nature is often referred to as an AA'BB' system, which typically resolves into two distinct doublets, especially at higher field strengths.[3] The coupling constant between H(a) and H(b) is a typical ortho-coupling (³J), approximately 7-10 Hz.[2]
Aliphatic Region (δ 1.5-4.0 ppm)
The chemical shifts of the four methylene (-CH₂-) groups in the butyl chain are primarily influenced by their proximity to the aromatic ring and the terminal hydroxyl group.
-
Protons H(g) (-CH₂-OH): This methylene group is directly attached to the electronegative oxygen atom of the hydroxyl group. This causes significant deshielding, shifting its signal downfield relative to the other alkyl protons.[4] It is coupled to the adjacent H(f) protons.
-
Predicted Signal: A triplet.
-
-
Protons H(d) (Ar-CH₂-): This benzylic methylene group is attached to the aromatic ring. The π-system of the ring induces a local magnetic field that deshields these protons.[5] They are coupled to the adjacent H(e) protons.
-
Predicted Signal: A triplet.
-
-
Protons H(e) and H(f) (-CH₂-CH₂-): These are the two central methylene groups of the alkyl chain. They are the most shielded of the chain protons and will have chemical shifts typical for secondary alkyl groups (1.2-1.6 ppm).[6] Each will be split by its two neighboring methylene groups.
-
Predicted Signal: Each will appear as a multiplet, likely a quintet or a triplet of triplets, due to coupling with the adjacent CH₂ groups. The typical vicinal coupling constant (³J) in a flexible alkyl chain is around 6-8 Hz.[7]
-
Methyl and Hydroxyl Protons
-
Protons H(c) (-O-CH₃): The three protons of the methyl ester are attached to an oxygen atom, which deshields them. As there are no adjacent protons, their signal is not split.
-
Predicted Signal: A singlet.
-
-
Proton H(h) (-OH): The chemical shift of a hydroxyl proton is highly variable (typically 0.5-5.0 ppm) as it depends on concentration, temperature, and solvent due to hydrogen bonding.[8] It often appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to the adjacent H(g) protons. This signal can be confirmed by a D₂O exchange experiment, where the -OH proton is replaced by deuterium, causing the signal to disappear from the spectrum.
Summary of Predicted ¹H NMR Data
The following table consolidates the predicted spectral data for this compound.
| Proton Label | Chemical Environment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H(a) | Aromatic (ortho to -COOCH₃) | 2H | ~7.95 | Doublet (d) | ³J ≈ 8.0 |
| H(b) | Aromatic (ortho to -Alkyl) | 2H | ~7.25 | Doublet (d) | ³J ≈ 8.0 |
| H(c) | Methyl Ester (-OCH₃) | 3H | ~3.90 | Singlet (s) | N/A |
| H(d) | Benzylic (-Ar-CH₂-) | 2H | ~2.65 | Triplet (t) | ³J ≈ 7.5 |
| H(e) | Alkyl (-CH₂-) | 2H | ~1.65 | Multiplet (m) | ³J ≈ 7.0 |
| H(f) | Alkyl (-CH₂-) | 2H | ~1.55 | Multiplet (m) | ³J ≈ 7.0 |
| H(g) | Alkyl (-CH₂-OH) | 2H | ~3.65 | Triplet (t) | ³J ≈ 6.5 |
| H(h) | Hydroxyl (-OH) | 1H | Variable (e.g., ~1.5-2.5) | Broad Singlet (br s) | N/A |
Note: Predicted chemical shifts are estimates based on typical values for functional groups and may vary depending on the solvent and experimental conditions.[9]
Part 3: Experimental Protocol for Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following procedure outlines the standard steps for acquiring a high-quality ¹H NMR spectrum.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective at dissolving many organic compounds and has a minimal residual solvent signal (δ 7.26 ppm).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at δ 0.00 ppm.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking: The spectrometer locks onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field against drift.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.
-
Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure maximum signal transmission and sensitivity.
-
Acquisition: Set the acquisition parameters. Typical parameters for a routine ¹H spectrum include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform (FT).
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to δ 0.00 ppm or the residual solvent peak to its known value.
-
Integration: The area under each peak is integrated to determine the relative number of protons responsible for each signal.
-
Experimental Workflow Diagram
Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be applied to elucidate a complex molecular structure. Each signal, from the distinct doublets of the para-substituted aromatic ring to the characteristic triplets and multiplets of the alkyl chain, provides a specific piece of the structural puzzle. By understanding the causal relationships between molecular structure and spectral appearance—such as the deshielding effects of electronegative atoms and aromatic rings—researchers can confidently assign each peak and verify the identity and purity of their compound. This guide serves as a technical framework for that process, blending predictive analysis with a robust experimental protocol.
References
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- LibreTexts Chemistry. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
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An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-(4-hydroxybutyl)benzoate
This guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 4-(4-hydroxybutyl)benzoate, a bifunctional organic molecule of interest in polymer chemistry and pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the compound's vibrational spectroscopy data, grounded in established scientific principles and experimental best practices.
Introduction: The Molecular Profile of this compound
This compound is a derivative of benzoic acid characterized by two key functional groups: a methyl ester and a primary alcohol, separated by a butyl chain and a para-substituted benzene ring. This unique structure imparts both hydrophilic (from the hydroxyl group) and lipophilic (from the aromatic ring and alkyl chain) properties, making it a valuable building block in organic synthesis.
Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of characteristic functional groups.
Experimental Protocol: Acquiring the IR Spectrum via the KBr Pellet Method
The infrared spectrum data discussed herein was obtained using the potassium bromide (KBr) pellet transmission method. This technique is a cornerstone for analyzing solid samples due to its reliability and the inertness of the KBr matrix in the mid-infrared region.
Rationale for Experimental Choices
-
Choice of KBr: Potassium bromide is selected as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and possesses a plastic-like quality under pressure, allowing it to form a clear, solid pellet.[1]
-
Sample Preparation: The goal is to disperse the sample uniformly within the KBr matrix at a low concentration (typically 0.5-2% by weight).[2] This minimizes intermolecular interactions of the analyte and reduces scattering effects (the Christiansen effect), which can distort spectral peaks.[3] Meticulous grinding is essential to reduce sample particle size to below the wavelength of the incident IR radiation, further minimizing scattering.
-
Moisture Exclusion: KBr is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water has a strong, broad O-H stretching absorption in the IR spectrum (around 3400 cm⁻¹) which can obscure the hydroxyl peak of the sample. Therefore, all equipment must be thoroughly dried, and the preparation should be performed swiftly to ensure spectral integrity.[1][3]
Step-by-Step Experimental Workflow
-
Sample and KBr Preparation:
-
Gently dry spectroscopy-grade KBr powder in an oven and store it in a desiccator.
-
Using an agate mortar and pestle, grind approximately 1-2 mg of this compound into a fine, consistent powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Mix the sample and KBr gently but thoroughly to ensure a homogenous mixture.[3][4]
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Below is a diagram illustrating the key stages of this experimental workflow.
Caption: KBr Pellet Preparation and FTIR Analysis Workflow.
Spectral Analysis and Peak Assignment
The infrared spectrum of this compound exhibits a series of absorption bands that correspond to the distinct functional groups within its structure. The experimentally observed peak maxima (νmax) are presented and assigned below.[6]
Caption: Structure of this compound.
Summary of IR Absorption Data
| Wavenumber (νmax) cm⁻¹ | Intensity | Vibrational Mode Assignment | Functional Group |
| 3310 | Strong, Broad | O-H Stretching | Primary Alcohol |
| 2955 | Medium | C-H Stretching (sp³) | Butyl Chain & Methyl Group |
| 1718 | Strong, Sharp | C=O Stretching | Aromatic Ester |
| 1604 | Medium | C=C Stretching (in-ring) | Aromatic Ring |
| 1433 | Medium | C-H Bending (scissoring) | Butyl Chain (CH₂) |
| 1275 | Strong | C-O Stretching (asymmetric) | Ester (Aryl-C-O) |
| 1177 | Medium | C-H Bending (in-plane) | Aromatic Ring |
| 1108 | Strong | C-O Stretching (symmetric) | Ester (O-Alkyl) |
| 1040 | Medium | C-O Stretching | Primary Alcohol |
| 955 | Weak | C-H Bending (out-of-plane) | Aromatic Ring |
| 852 | Weak | C-H Bending (out-of-plane) | Aromatic Ring (para-subst.) |
| 769 | Medium | C-H Bending (out-of-plane) | Aromatic Ring |
Detailed Interpretation of Key Spectral Regions
-
O-H Stretching Region (3310 cm⁻¹): The strong, broad absorption at 3310 cm⁻¹ is the most definitive evidence of the hydroxyl (-OH) group from the primary alcohol.[7][8][9] The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules in the solid state. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), this peak would appear as a sharper band at a higher frequency (around 3600 cm⁻¹).[10]
-
C-H Stretching Region (2955 cm⁻¹): The medium intensity band at 2955 cm⁻¹ is characteristic of the symmetric and asymmetric stretching vibrations of sp³-hybridized C-H bonds.[11][12] These originate from the four methylene (-CH₂) groups of the butyl chain and the methyl (-CH₃) group of the ester. Aromatic C-H stretches, which are expected just above 3000 cm⁻¹, are likely weak and obscured by the stronger alkyl C-H absorptions in this spectrum.[13]
-
Carbonyl (C=O) Stretching Region (1718 cm⁻¹): This very strong and sharp absorption is unequivocally assigned to the C=O stretching vibration of the ester functional group.[6][14] Its position at 1718 cm⁻¹ is characteristic of an α,β-unsaturated or aromatic ester.[6][15] The conjugation of the carbonyl group with the benzene ring slightly lowers the frequency from that of a typical saturated aliphatic ester (which appears around 1735-1750 cm⁻¹), due to a decrease in the double-bond character of the C=O bond.[16][17]
-
Aromatic C=C Stretching Region (1604 cm⁻¹): The absorption at 1604 cm⁻¹ is due to the in-plane carbon-carbon stretching vibrations within the aromatic ring. Aromatic compounds typically show one or more bands in the 1600-1450 cm⁻¹ region.[13][18]
-
Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex series of absorptions that are highly specific to the overall molecular structure.
-
Ester C-O Stretches (1275 cm⁻¹ and 1108 cm⁻¹): Esters are characterized by two distinct C-O stretching bands.[19] The strong band at 1275 cm⁻¹ is assigned to the asymmetric C-C(=O)-O stretch, which is coupled with the aryl-carbon bond.[17] The strong band at 1108 cm⁻¹ is attributed to the symmetric O-C-C stretch associated with the O-CH₃ portion of the ester.[17]
-
Alcohol C-O Stretch (1040 cm⁻¹): The medium band at 1040 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol group (-CH₂-OH). Primary alcohols typically show this band in the 1050 cm⁻¹ region.[8][9]
-
Aromatic C-H Bending (955, 852, 769 cm⁻¹): These absorptions are due to out-of-plane ("oop") bending of the C-H bonds on the benzene ring. The pattern of these bands can often indicate the substitution pattern of the ring. The band at 852 cm⁻¹ is particularly characteristic of 1,4- (or para-) disubstituted benzene rings.[13]
-
Conclusion
The infrared spectrum of this compound provides clear and unambiguous confirmation of its chemical structure. The key diagnostic absorptions—the broad O-H stretch at 3310 cm⁻¹, the strong ester C=O stretch at 1718 cm⁻¹, the dual C-O ester stretches at 1275 and 1108 cm⁻¹, and the characteristic aromatic bands—collectively form a unique spectral fingerprint. This guide demonstrates how a systematic approach to sample preparation and spectral interpretation allows for the confident identification of molecular functional groups, an essential step in quality control, reaction monitoring, and structural elucidation for chemical and pharmaceutical research.
References
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An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(4-hydroxybutyl)benzoate
Introduction
Methyl 4-(4-hydroxybutyl)benzoate is a molecule of significant interest in various fields, including drug development and materials science, due to its bifunctional nature, incorporating both an ester and a primary alcohol. As with any compound destined for pharmaceutical or advanced material applications, rigorous characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification, structural elucidation, and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into sample preparation, chromatographic separation, and detailed fragmentation analysis to support researchers, scientists, and drug development professionals.
Molecular Profile
A foundational understanding of the analyte's properties is critical for methodological development in mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C12H16O3 | [PubChem][1] |
| Molecular Weight | 208.25 g/mol | [PubChem][1] |
| Exact Mass | 208.110 g/mol | [Sriramchem][2] |
| Structure | ||
| This compound |
Strategic Approaches to Sample Preparation
The quality of mass spectrometry data is intrinsically linked to the purity of the sample. The choice of sample preparation technique is dictated by the sample matrix's complexity.
For Simple Matrices (e.g., Reaction Mixtures in Organic Solvents)
In straightforward matrices where this compound is the primary component, a direct dilution approach is often sufficient.
Protocol: Direct Dilution
-
Solvent Selection: Choose a volatile solvent in which the analyte is readily soluble. Acetonitrile or methanol are excellent starting points.
-
Initial Dilution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.
-
Working Solution: Further dilute the stock solution to a final concentration suitable for MS analysis, typically in the range of 1-10 µg/mL.
-
Filtration: Pass the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
For Complex Matrices (e.g., Biological Fluids, Formulation Excipients)
When the analyte is present in a complex environment, an extraction step is necessary to remove interfering substances.
Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Selection: A reverse-phase C18 cartridge is a suitable choice for retaining the moderately nonpolar this compound.
-
Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 5 mL of a low-organic-content solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the analyte from the cartridge using a small volume (e.g., 2 mL) of a high-organic-content solvent, such as methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the subsequent chromatographic method.
Chromatographic Separation: The Gateway to the Mass Spectrometer
Chromatographic separation is essential for isolating this compound from isomers and impurities, ensuring accurate mass analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization of the hydroxyl group is recommended to improve its volatility and chromatographic peak shape.
Protocol: GC-MS with Silylation
-
Derivatization: To a dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is recommended.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280°C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly versatile and can often be employed without derivatization, making it a more direct method of analysis.
Protocol: LC-MS/MS
-
LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is well-suited for this analysis.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 30% B.
-
1-5 min: 30% to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-9 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Deciphering the Molecular Blueprint: Mass Spectrometric Fragmentation Analysis
Understanding the fragmentation pattern of this compound is key to its unequivocal identification. Electron Ionization (EI) is a common ionization technique in GC-MS that induces reproducible fragmentation.
Predicted Electron Ionization (EI) Fragmentation Pathway
The molecular ion ([M]•+) of this compound will have a mass-to-charge ratio (m/z) of 208. The fragmentation is predicted to be driven by the stability of the resulting ions and neutral losses.
Key Predicted Fragment Ions:
| m/z | Proposed Structure/Fragment | Neutral Loss |
| 208 | [C12H16O3]•+ (Molecular Ion) | - |
| 177 | [M - OCH3]•+ | •OCH3 |
| 150 | [M - C4H8O]•+ | C4H8O (from butyl chain) |
| 149 | [M - C4H9O]•+ | •C4H9O (from butyl chain) |
| 135 | [C8H7O2]+ | •C4H9O |
| 121 | [C7H5O2]+ | •C4H9O, CO |
| 119 | [C8H7O]+ | •OCH3, H2O |
| 91 | [C7H7]+ | •COOCH3, H2O |
| 77 | [C6H5]+ | •COOCH3, H2O, CH2 |
Visualization of the Predicted EI Fragmentation Pathway:
Caption: Predicted EI fragmentation of this compound.
Causality of Fragmentation:
-
Loss of the Methoxy Group (m/z 177): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH3), leading to the formation of a stable acylium ion.
-
Cleavage of the Butyl Chain: The hydroxybutyl side chain can undergo various cleavages. A significant fragmentation is the loss of a C4H8O neutral molecule, likely through a McLafferty-type rearrangement, resulting in an ion at m/z 150. The loss of the entire hydroxybutyl radical (•C4H9O) would lead to the ion at m/z 149.
-
Formation of the Benzoyl Cation (m/z 105) and subsequent fragments: While not explicitly listed in the primary predicted fragments, the formation of the benzoyl cation (m/z 105) is a hallmark of benzoate esters. This would arise from the cleavage of the C-C bond between the aromatic ring and the butyl chain. Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield the phenyl cation at m/z 77.
-
Tropylium Ion (m/z 91): Rearrangement of the benzyl-type fragments can lead to the formation of the highly stable tropylium ion at m/z 91.
Workflow Visualization
Caption: General workflow for MS analysis.
Conclusion
The mass spectrometric analysis of this compound is a robust and definitive approach for its characterization. By selecting the appropriate sample preparation and chromatographic techniques, high-quality mass spectra can be obtained. The predictable fragmentation pattern under electron ionization provides a wealth of structural information, allowing for confident identification. This guide serves as a foundational resource for scientists and researchers, enabling them to develop and execute reliable analytical methods for this important molecule.
References
- PubChem. This compound.
- De La Torre, D. Z., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 37(24), e9654. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
Sources
Methyl 4-(4-hydroxybutyl)benzoate: A Technical Guide for Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
Methyl 4-(4-hydroxybutyl)benzoate is a bifunctional organic molecule that has garnered significant interest within the pharmaceutical industry. Its structure, featuring a benzoate ester at one end and a primary alcohol at the other, makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of its chemical structure, synthesis, characterization, and its critical role as a precursor in the synthesis of prominent therapeutics, most notably the antifolate chemotherapy agent, Pemetrexed. For researchers and drug development professionals, a thorough understanding of this intermediate is paramount for process optimization, impurity profiling, and ultimately, the successful development of safe and effective medicines.
Chemical Structure and Physicochemical Properties
This compound possesses a well-defined chemical architecture that dictates its reactivity and physical characteristics. The molecule consists of a central benzene ring substituted at the 1 and 4 positions. The ester group, specifically a methyl ester, provides a site for potential hydrolysis or transesterification, while the terminal hydroxyl group on the butyl chain offers a nucleophilic center for various coupling reactions.
Below is a 2D representation of the chemical structure of this compound:
Caption: 2D Chemical Structure of this compound.
A summary of its key physicochemical properties is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 123910-88-3 | [1][2] |
| Appearance | Colorless oil (at room temperature) | [3] |
| Boiling Point | 240-242 °C | [4] |
| Density | 0.988-0.990 g/mL | [4] |
| Solubility | Soluble in organic solvents like ethanol, ether, and ketone. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the hydrogenation of an alkyne precursor. This approach provides a high degree of control over the final structure and is amenable to scale-up.
Synthetic Pathway Overview
The synthesis commences with a Sonogashira coupling of a protected bromo-aromatic ester with an appropriate acetylenic alcohol. This is followed by the reduction of the alkyne to an alkane, yielding the desired product. The causality behind this choice of pathway lies in the reliability and high yields typically associated with palladium-catalyzed cross-coupling reactions and subsequent catalytic hydrogenations.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-(4-hydroxybut-1-ynyl)benzoate [4]
This initial step involves a Sonogashira coupling reaction, a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
-
Reaction Setup: To a solution of methyl 4-bromobenzoate (1.0 eq) in diethylamine, add triphenylphosphine (0.01 eq) and palladium chloride (0.005 eq) under a nitrogen atmosphere.
-
Catalyst Addition: To this stirred mixture, add copper(I) iodide (0.01 eq).
-
Reagent Addition: Slowly add 3-butyn-1-ol (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 18 hours under a nitrogen atmosphere. The use of a nitrogen atmosphere is critical to prevent the oxidation of the palladium catalyst, thereby ensuring its catalytic activity.
-
Work-up and Isolation: Remove the diethylamine under reduced pressure. Add water to the residue and extract the aqueous layer with benzene. The organic extracts are then filtered through a pad of silica gel to remove the metal catalysts. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: Recrystallization from a mixture of benzene and hexane affords pure methyl 4-(4-hydroxybut-1-ynyl)benzoate.
Step 2: Synthesis of this compound [3]
The second and final step is a catalytic hydrogenation to reduce the alkyne functionality to the corresponding saturated alkyl chain.
-
Reaction Setup: Dissolve methyl 4-(4-hydroxybut-1-ynyl)benzoate (1.0 eq) in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add 5% palladium on charcoal (10% by weight) to the solution. Palladium on charcoal is a highly effective and commonly used catalyst for the reduction of alkynes and alkenes due to its high surface area and catalytic activity.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture for 12 hours. The pressure of hydrogen gas is a key parameter that influences the rate of reaction.
-
Work-up and Isolation: After the reaction is complete, filter the mixture through a pad of silica gel to remove the palladium catalyst. The silica gel is washed with ethanol to ensure complete recovery of the product.
-
Final Product: Concentrate the filtrate under reduced pressure to yield this compound as an oil.[3]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals that confirm the presence of all proton environments in the molecule. Key expected signals include:
-
Aromatic protons (Ar-H) appearing as doublets in the range of δ 7.25-7.95 ppm.[3]
-
A singlet for the methyl ester protons (-OCH₃) around δ 3.89 ppm.[3]
-
A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH) around δ 3.65 ppm.[3]
-
A triplet for the benzylic methylene protons (-Ar-CH₂-) around δ 2.69 ppm.[3]
-
A multiplet for the two internal methylene protons of the butyl chain around δ 1.66 ppm.[3]
-
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Expected chemical shifts would include signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the four distinct carbons of the butyl chain.
Infrared (IR) Spectroscopy:
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
-
A broad absorption band in the region of 3390 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[3]
-
A strong absorption band around 1705 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group.[3]
-
C-H stretching vibrations of the aromatic ring and the aliphatic chain are expected in the 2850-3000 cm⁻¹ region.[3]
-
C-O stretching vibrations for the ester and alcohol functionalities will also be present.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which can further confirm its structure. The molecular ion peak [M]⁺ would be expected at m/z 208. Common fragmentation patterns for benzoate esters include the loss of the alkoxy group (•OCH₃) to form a stable acylium ion, and cleavage of the butyl chain.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for assessing the purity of this compound. A reverse-phase HPLC method with UV detection is typically employed.
-
Column: A C18 column is suitable for the separation of this moderately polar compound.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent such as acetonitrile or methanol is commonly used. The gradient can be optimized to achieve good resolution between the main peak and any potential impurities.
-
Detection: UV detection at a wavelength where the benzene ring exhibits strong absorbance (e.g., 254 nm) is appropriate for quantification.
-
Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Application in Drug Development: A Key Intermediate for Pemetrexed
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of the anticancer drug Pemetrexed. Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.
This compound serves as the precursor for the side chain of the Pemetrexed molecule. The 4-(4-hydroxybutyl)benzoyl moiety is a critical structural component that is ultimately coupled to the pyrrolo[2,3-d]pyrimidine core and the glutamate portion of the final drug.
The synthesis of Pemetrexed is a complex, multi-step process, and the use of a pre-functionalized side chain intermediate like this compound streamlines the overall synthesis. The hydroxyl group of the intermediate is typically converted to a leaving group (e.g., a halide or a sulfonate ester) to facilitate its coupling to the core heterocyclic structure. The methyl ester can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled to the L-glutamic acid derivative.
The purity and quality of this compound are of utmost importance in the synthesis of Pemetrexed, as any impurities in this starting material could potentially be carried through the synthetic sequence and compromise the purity of the final API.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory or industrial setting. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.
-
General Precautions: Use in a well-ventilated area and avoid inhalation of vapors or mists. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a valuable and versatile intermediate in the field of pharmaceutical synthesis. Its well-defined structure, coupled with established synthetic and analytical methodologies, makes it a reliable building block for the construction of complex drug molecules. Its critical role in the synthesis of Pemetrexed highlights its importance in the production of life-saving cancer therapies. A comprehensive understanding of the chemistry, synthesis, and analysis of this compound is essential for drug development professionals to ensure the quality, safety, and efficacy of the final pharmaceutical products.
References
- PrepChem.com. Synthesis of this compound.
- PrepChem.com. Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate.
- ChemBK. 4-(4-Hydroxybutyl)benzoic acid Methyl ester.
- PubChem. This compound. National Center for Biotechnology Information.
- Mahuzier PE, Altria KD, Clark BJ. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
Sources
- 1. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pharmacy180.com [pharmacy180.com]
- 4. chembk.com [chembk.com]
Synthesis of Methyl 4-(4-hydroxybutyl)benzoate: A Technical Guide
Methyl 4-(4-hydroxybutyl)benzoate is a bifunctional organic molecule featuring both a methyl ester and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of various more complex molecules, including pharmaceuticals and liquid crystals. This technical guide provides an in-depth exploration of two primary synthetic pathways for the preparation of this compound, offering detailed protocols and mechanistic insights for researchers and professionals in drug development and chemical synthesis.
Introduction
The synthesis of functionalized aromatic compounds is a cornerstone of modern organic chemistry. This compound, with its distinct ester and alcohol moieties, presents an interesting synthetic target. The para-substitution on the benzene ring allows for the incorporation of this fragment into larger molecular architectures, while the terminal hydroxyl group provides a reactive handle for further chemical transformations. The choice of synthetic route to this compound is often dictated by the availability of starting materials, desired purity, and scalability. This guide will focus on two robust and well-documented methods: the hydrogenation of an alkynyl precursor and the selective reduction of a keto-ester.
Pathway 1: Two-Step Synthesis via Sonogashira Coupling and Hydrogenation
This elegant two-step approach first constructs the carbon skeleton through a palladium-catalyzed cross-coupling reaction, followed by a straightforward reduction of the alkyne to the saturated alkyl chain.
Step 1: Synthesis of Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
The initial step involves a Sonogashira coupling reaction between an aryl halide and a terminal alkyne. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Reaction Scheme:
Figure 1: Sonogashira coupling to form the alkynyl intermediate.
Experimental Protocol: [1]
-
To a stirred mixture of methyl 4-bromobenzoate (20.00 g, 1.0 eq), palladium chloride (0.082 g, 0.005 eq), and triphenylphosphine (0.244 g, 0.01 eq) in diethylamine, add copper(I) iodide (0.178 g, 0.01 eq) under a nitrogen atmosphere.
-
To this mixture, add 3-butyn-1-ol (6.52 g, 1.0 eq).
-
Stir the reaction mixture under nitrogen at room temperature (approximately 25°C) for eighteen hours.
-
Remove the diethylamine under reduced pressure.
-
Add water to the residue and extract the mixture with benzene.
-
Filter the combined benzene extracts through a silica gel pad to remove metal residues.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude material from a mixture of benzene and hexane to afford pure methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.
Mechanistic Insights:
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper catalyst facilitates the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.
Step 2: Hydrogenation to this compound
The second step involves the complete reduction of the alkyne to an alkane, yielding the final product.
Reaction Scheme:
Figure 2: Hydrogenation of the alkyne to the final product.
Experimental Protocol: [2]
-
In a suitable pressure vessel, dissolve methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate (2.55 g) in ethanol (200 mL).
-
Add 5% palladium on charcoal (0.26 g, 10% by weight).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture for 12 hours.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of silica gel, washing the pad with ethanol.
-
Concentrate the filtrate to yield this compound as an oil.
Causality in Experimental Choices:
-
Catalyst: Palladium on charcoal is a standard and effective catalyst for the hydrogenation of alkynes to alkanes. The 5% loading provides a good balance between reactivity and cost.
-
Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.
-
Pressure: A pressure of 50 psi of hydrogen is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.
Pathway 2: Selective Reduction of a Keto-Ester
An alternative approach involves the selective reduction of a ketone functional group in the presence of an ester. This method is advantageous if the keto-ester precursor is readily available.
Reaction Scheme:
Figure 3: Selective reduction of a keto-ester to the target alcohol.
Experimental Protocol: [3]
-
Dissolve Methyl 4-(4-oxobutyl)benzoate in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solution under reduced pressure to yield the product.
Expertise in Reagent Selection:
Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for the reduction of aldehydes and ketones over less reactive functional groups like esters.[4] This selectivity is crucial for the success of this pathway, as it allows for the targeted conversion of the ketone to the desired alcohol without affecting the methyl ester. In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Analytical Data | This compound |
| Appearance | Oil |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol [5] |
| IR (film) νₘₐₓ (cm⁻¹) | 3390 (O-H stretch), 2965, 2920, 2850 (C-H stretch), 1705 (C=O stretch, ester)[2] |
| ¹H NMR (CDCl₃) δ (ppm) | 7.95 (d, J=8.1 Hz, 2H, Ar), 7.25 (d, J=8.1 Hz, 2H, Ar), 3.89 (s, 3H, -CH₃), 3.65 (t, J=6.3 Hz, 2H, -CH₂OH), 2.69 (t, J=7.5 Hz, 2H, benzyl), 1.66 (m, 4H, 2° aliphatic)[2] |
Conclusion
This guide has detailed two effective and reliable synthetic pathways for the preparation of this compound. The two-step method involving Sonogashira coupling and hydrogenation offers a versatile route from readily available starting materials. The selective reduction of a keto-ester provides a more direct approach if the precursor is accessible. The choice between these pathways will depend on the specific needs and resources of the research or development team. Both methods are grounded in well-established organic chemistry principles and provide a solid foundation for the synthesis of this valuable chemical intermediate.
References
- PrepChem. Synthesis of methyl 4-(4-hydroxybutyl)
- PrepChem. Synthesis of methyl 4-(4-hydroxybut-1-yl)
- PubChem. Methyl 4-(4-hydroxybutyl)
Sources
An In-depth Technical Guide to the Synthesis of Methyl 4-(4-hydroxybutyl)benzoate
Abstract
Methyl 4-(4-hydroxybutyl)benzoate is a key benzoic acid derivative utilized in the synthesis of various biologically active compounds, including pyrrolo[2,3-d]pyrimidine-based antitumor agents.[1] This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this versatile intermediate. We will delve into the mechanistic underpinnings of these routes, offering detailed experimental protocols and field-proven insights to guide researchers, scientists, and drug development professionals. The discussion will focus on two principal pathways: the direct esterification of 4-(4-hydroxybutyl)benzoic acid and a multi-step approach commencing with a Sonogashira coupling followed by hydrogenation. This guide aims to equip the reader with the necessary knowledge to make informed decisions in the laboratory, optimizing for yield, purity, and scalability.
Introduction: The Significance of this compound
This compound, a colorless to light yellow oil, serves as a crucial building block in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a methyl ester and a primary alcohol, allows for sequential or orthogonal chemical modifications. This characteristic makes it an invaluable precursor for constructing more complex molecular architectures. Notably, its application in the development of novel antitumor agents underscores the importance of efficient and reliable synthetic access to this compound.[1]
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several angles. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific purity requirements of the final product. This guide will focus on the most prevalent and practical methods documented in the scientific literature.
Route 1: Direct Esterification of 4-(4-Hydroxybutyl)benzoic Acid
The most straightforward conceptual approach is the direct esterification of 4-(4-hydroxybutyl)benzoic acid with methanol. This method falls under the classic Fischer esterification reaction, a cornerstone of organic synthesis.[2][3]
Mechanistic Insights
Fischer esterification is an acid-catalyzed equilibrium process. The reaction mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol (methanol). A series of proton transfers and the elimination of a water molecule yield the final ester product.[3] To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol or to remove water as it is formed.[4]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is adapted from established procedures for the esterification of benzoic acid derivatives.[2][3][5]
Materials:
-
4-(4-Hydroxybutyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-hydroxybutyl)benzoic acid in a significant excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Excess Methanol: Using methanol as the solvent and in large excess shifts the reaction equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[4]
-
Acid Catalyst: Concentrated sulfuric acid is a strong acid and an effective dehydrating agent, both of which are crucial for promoting the esterification reaction.[3][4]
-
Aqueous Work-up: The washing steps are essential to remove the acid catalyst, unreacted starting material, and water-soluble byproducts, ensuring the purity of the final product.
Route 2: Sonogashira Coupling and Subsequent Hydrogenation
An alternative and often high-yielding approach involves a two-step sequence starting from a commercially available halo-benzoate. This method first constructs the carbon skeleton via a Sonogashira coupling, followed by the reduction of the alkyne to the desired saturated butyl chain.
Step 1: Synthesis of Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
This step utilizes a palladium and copper-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.
The Sonogashira coupling mechanism is a well-established catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The following protocol is based on a documented synthesis of Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.[6]
Materials:
-
Methyl 4-bromobenzoate
-
3-Butyn-1-ol
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Diethylamine (Et₂NH)
-
Benzene
-
Hexane
Procedure:
-
Reaction Setup: To a solution of methyl 4-bromobenzoate in diethylamine, add palladium(II) chloride, triphenylphosphine, and copper(I) iodide under a nitrogen atmosphere.
-
Addition of Alkyne: Add 3-butyn-1-ol to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for approximately 18 hours.
-
Work-up:
-
Remove the diethylamine under reduced pressure.
-
Add water and extract the product with benzene.
-
Filter the combined benzene extracts through a silica gel pad to remove metal residues.
-
-
Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from a mixture of benzene and hexane to obtain pure Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.[6] A reported yield for this reaction is 75.8%.[6]
Step 2: Hydrogenation to this compound
The final step involves the catalytic hydrogenation of the alkyne intermediate to the corresponding alkane.
Catalytic hydrogenation involves the addition of hydrogen across the triple bond, mediated by a heterogeneous catalyst such as palladium on charcoal (Pd/C). The reaction proceeds in a stepwise manner, first forming the alkene and then the fully saturated alkane.
This protocol is derived from a known procedure for the hydrogenation of Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.[7]
Materials:
-
Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
-
Ethanol
-
5% Palladium on charcoal (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: Dissolve Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add 5% palladium on charcoal (typically 10% by weight of the starting material).
-
Hydrogenation: Subject the mixture to hydrogenation at a pressure of 50 psi for approximately 12 hours.
-
Work-up:
-
Filter the reaction mixture through a silica gel pad to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate to yield this compound as an oil.[7]
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Figure 1: A comparative workflow of the two main synthetic routes to this compound.
Data Summary and Comparison
The following table provides a summary of the key quantitative aspects of the discussed synthetic routes.
| Parameter | Route 1: Direct Esterification | Route 2: Sonogashira & Hydrogenation |
| Starting Materials | 4-(4-Hydroxybutyl)benzoic Acid, Methanol | Methyl 4-bromobenzoate, 3-Butyn-1-ol |
| Key Reactions | Fischer Esterification | Sonogashira Coupling, Catalytic Hydrogenation |
| Reported Yield | Variable (highly dependent on conditions) | ~75.8% for Sonogashira step[6] |
| Key Reagents/Catalysts | H₂SO₄ | PdCl₂, PPh₃, CuI, Pd/C |
| Number of Steps | 1 | 2 |
Conclusion and Future Perspectives
This guide has outlined two robust and well-documented synthetic pathways for the preparation of this compound. The direct esterification route offers simplicity and atom economy, making it an attractive option when the corresponding carboxylic acid is readily available. In contrast, the Sonogashira coupling followed by hydrogenation provides a reliable and often high-yielding alternative, starting from more common commercial building blocks.
The choice between these methods will ultimately be dictated by the specific constraints and objectives of the research or development program. As the demand for complex, functionalized molecules continues to grow, the development of even more efficient, sustainable, and scalable syntheses for key intermediates like this compound will remain an active area of investigation. Future efforts may focus on enzymatic or flow-chemistry approaches to further enhance the safety and environmental profile of these synthetic transformations.
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A Technical Guide to the Synthetic Utility of the Hydroxyl Group in Methyl 4-(4-hydroxybutyl)benzoate
Abstract
Methyl 4-(4-hydroxybutyl)benzoate is a bifunctional molecule that presents significant opportunities in chemical synthesis, particularly within the realm of drug discovery and development. Its structure incorporates a primary aliphatic alcohol and a methyl ester attached to an aromatic ring, offering two orthogonal points for chemical modification. This guide provides an in-depth technical analysis of the reactivity of the terminal hydroxyl group, a critical functional handle for synthetic transformations. We will explore key reactions—oxidation, etherification, and esterification—delving into the mechanistic underpinnings, strategic considerations for reagent selection, and detailed experimental protocols. The discussion is tailored for researchers, medicinal chemists, and process development scientists, aiming to provide both a theoretical framework and practical insights into leveraging this versatile building block for the synthesis of complex molecular architectures, linkers, and active pharmaceutical ingredients (APIs).
Introduction: Structural Features and Synthetic Potential
This compound possesses a simple yet synthetically powerful structure. The primary hydroxyl group at the terminus of the butyl chain is a potent nucleophile and is readily susceptible to a wide array of chemical transformations. Its reactivity is largely uninfluenced by the electronic effects of the distant para-substituted benzoate ring, behaving as a typical primary alcohol. This electronic separation allows for selective reactions at the hydroxyl site without interfering with the aromatic ester, and vice-versa, making it an ideal linker or scaffold component in modular drug design.
The true value of this molecule in drug development lies in its capacity to serve as a bridge, connecting different pharmacophoric elements. The hydroxyl group is the gateway to introducing new functionalities, altering physicochemical properties like solubility and lipophilicity, or attaching the entire moiety to a larger molecular framework.
Figure 1: Key synthetic transformations of the hydroxyl group.
Oxidation of the Hydroxyl Group
The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde or the carboxylic acid, depending on the chosen reagent and reaction conditions.[1][2] This choice is a critical strategic decision in a synthetic pathway.
Mild Oxidation to the Aldehyde
Stopping the oxidation at the aldehyde stage requires the use of mild, anhydrous reagents to prevent overoxidation.[1][3] The resulting aldehyde, Methyl 4-(4-oxobutyl)benzoate, is a valuable intermediate for subsequent reactions such as reductive amination, Wittig reactions, or aldol condensations.
Recommended Method: Swern Oxidation
The Swern oxidation is renowned for its mild conditions, high yields, and broad functional group tolerance, making it ideal for substrates with sensitive functionalities like esters.[4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine (TEA).[5]
-
Causality: The reaction must be conducted at very low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride.[6] Triethylamine acts as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium ylide, initiating an intramolecular E2-like elimination to form the aldehyde.[3]
Figure 2: Simplified workflow of the Swern oxidation mechanism.
Experimental Protocol: Swern Oxidation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous dichloromethane (DCM, 10 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
Activation: To the cold DCM, add oxalyl chloride (1.2 eq.) dropwise, followed by the slow, dropwise addition of anhydrous DMSO (2.4 eq.). Stir the resulting solution for 15 minutes at -78 °C.
-
Substrate Addition: A solution of this compound (1.0 eq.) in anhydrous DCM (5 mL) is added dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for an additional 30 minutes.
-
Elimination: Triethylamine (5.0 eq.) is added dropwise. The reaction mixture is stirred for 20 minutes at -78 °C and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Note: This reaction generates dimethyl sulfide, which has a potent and unpleasant odor, and carbon monoxide, which is toxic. All steps must be performed in a well-ventilated fume hood.[4]
Strong Oxidation to the Carboxylic Acid
For applications requiring a terminal carboxylic acid, such as in the formation of amide bonds or for use as a hydrophilic linker terminus, a strong oxidizing agent in aqueous conditions is necessary.
Recommended Method: Jones Oxidation
The Jones oxidation employs chromic acid (H₂CrO₄), typically generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid and acetone.[7][8] It is a robust and cost-effective method for converting primary alcohols directly to carboxylic acids.[9]
-
Causality: The reaction proceeds via the formation of a chromate ester.[10] The primary alcohol is first oxidized to an aldehyde. In the aqueous acidic medium, this aldehyde forms a hydrate (gem-diol), which is then further oxidized by another equivalent of chromic acid to the final carboxylic acid product.[10][11] The presence of water is essential for this second oxidation step.
Table 1: Comparison of Oxidation Methods
| Feature | Swern Oxidation | Jones Oxidation |
| Product | Aldehyde | Carboxylic Acid |
| Conditions | Anhydrous, -78 °C to RT | Aqueous H₂SO₄, 0 °C to RT |
| Key Reagents | DMSO, Oxalyl Chloride, TEA | CrO₃, H₂SO₄, Acetone |
| Advantages | Mild, high yield, excellent functional group tolerance (ester safe) | Cost-effective, strong, direct to acid |
| Disadvantages | Toxic/odorous byproducts (DMS, CO), requires low temp | Harsh acidic conditions, uses toxic Cr(VI), can affect acid-labile groups |
Etherification via Williamson Synthesis
Creating an ether linkage is a cornerstone of medicinal chemistry for modifying polarity and introducing diverse side chains. The Williamson ether synthesis is the classical and most reliable method for this transformation with a primary alcohol.
-
Mechanism: This reaction is a bimolecular nucleophilic substitution (SN2) process.[12] It occurs in two essential steps:
-
Deprotonation: The hydroxyl group is deprotonated by a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a potent nucleophile, the corresponding alkoxide.
-
Substitution: The alkoxide attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate) in a backside attack, displacing the halide and forming the ether bond.[13][14]
-
-
Causality: The choice of base is critical; sodium hydride is often preferred as it forms hydrogen gas as the only byproduct, which is easily removed.[15] The electrophile must be a primary (or methyl) halide to ensure the SN2 pathway dominates.[16] The use of secondary or tertiary halides will lead predominantly to elimination (E2) products due to the strong basicity of the alkoxide.[12]
Figure 3: Two-step workflow for the Williamson ether synthesis.
Esterification Reactions
Converting the hydroxyl group to an ester is another common modification. While Fischer esterification is not applicable here, two powerful methods are at the disposal of the synthetic chemist.
Reaction with Acyl Chlorides
A straightforward and vigorous method to form an ester is the reaction of the alcohol with a highly reactive acyl chloride in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the HCl byproduct. This is a classic nucleophilic acyl substitution.
Mitsunobu Reaction
For substrates that are sensitive to the acidic byproduct (HCl) of the acyl chloride method, or for reactions requiring exceptionally mild conditions, the Mitsunobu reaction is an invaluable tool.[17] It allows for the conversion of primary and secondary alcohols to esters, ethers, and other functional groups.[18]
-
Mechanism & Causality: The reaction couples the alcohol with a nucleophile (in this case, a carboxylic acid) using a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19] The PPh₃ and DEAD combine to form a phosphonium intermediate, which activates the alcohol's hydroxyl group, turning it into an excellent leaving group.[17] This intermediate is then displaced by the carboxylate nucleophile in an SN2 reaction. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, though this is not relevant for our achiral substrate.[18][20] The nucleophile must be sufficiently acidic (pKa < 13) to protonate an intermediate in the catalytic cycle.[20]
Table 2: Comparison of Esterification Methods
| Feature | Acyl Chloride Method | Mitsunobu Reaction |
| Co-reactant | Acyl Chloride (R'COCl) | Carboxylic Acid (R'COOH) |
| Key Reagents | Pyridine or TEA | PPh₃, DEAD/DIAD |
| Conditions | 0 °C to RT | 0 °C to RT, anhydrous |
| Byproducts | HCl (neutralized by base) | Triphenylphosphine oxide, reduced DEAD |
| Advantages | High reactivity, simple | Extremely mild, neutral conditions, broad scope[21] |
| Disadvantages | Generates corrosive HCl, less suitable for sensitive substrates | Stoichiometric byproducts can complicate purification |
Hydroxyl Group Protection Strategies
In a multi-step synthesis, the reactivity of the hydroxyl group can interfere with reactions intended for other parts of the molecule (e.g., Grignard reactions or organolithium chemistry targeting the ester).[22] In such cases, the hydroxyl group must be temporarily "masked" with a protecting group.[23] An ideal protecting group is easy to install, stable to the desired reaction conditions (robust), and easy to remove cleanly (labile) under conditions that do not affect the rest of the molecule.
Common Protecting Groups for Primary Alcohols:
-
Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl (TBDMS) ethers are among the most common alcohol protecting groups. They are formed by reacting the alcohol with TBDMS-Cl and a base like imidazole. TBDMS ethers are stable to a wide range of non-acidic conditions but are readily cleaved by fluoride ion sources (e.g., TBAF) or acid.[22]
-
Benzyl Ethers (Bn): Benzyl ethers are formed via a Williamson ether synthesis using benzyl bromide (BnBr) and a base like NaH. They are exceptionally robust and stable to both strongly acidic and basic conditions, as well as many oxidizing and reducing agents. Deprotection is typically achieved via catalytic hydrogenation (H₂/Pd-C), a mild and highly selective method.
Figure 4: A general workflow for a protection-reaction-deprotection sequence.
Conclusion
The primary hydroxyl group of this compound is a versatile and predictable functional handle for a wide array of synthetic transformations. Through judicious selection of reagents and reaction conditions, chemists can selectively convert this group into aldehydes, carboxylic acids, ethers, or esters. Furthermore, established protection/deprotection strategies allow its reactivity to be masked when necessary, enabling complex, multi-step syntheses. This combination of straightforward reactivity and strategic flexibility makes this compound a highly valuable building block for professionals in drug discovery and development, serving as a key component in the construction of novel linkers, scaffolds, and API candidates.
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Methyl 4-(4-hydroxybutyl)benzoate: A Versatile Bifunctional Building Block for Advanced Organic Synthesis
Abstract
Methyl 4-(4-hydroxybutyl)benzoate is a unique bifunctional molecule that is gaining traction as a versatile building block in modern organic synthesis. Its structure, featuring a primary alcohol and a methyl ester attached to a central benzene ring, offers two distinct and readily modifiable reaction sites. This allows for its strategic incorporation into a diverse array of complex molecules, ranging from high-performance polymers to sophisticated active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of this compound, offering researchers and drug development professionals a comprehensive resource to unlock its synthetic potential.
Introduction: Unveiling a Multifaceted Synthetic Tool
This compound, with the molecular formula C12H16O3, presents an intriguing combination of a rigid aromatic core and a flexible aliphatic chain terminating in a reactive hydroxyl group.[1] This distinct architecture makes it an ideal candidate for syntheses requiring precise control over molecular geometry and functionality. The methyl ester provides a handle for transformations such as hydrolysis, amidation, or transesterification, while the primary alcohol can readily undergo oxidation, etherification, or esterification. This dual reactivity, coupled with the inherent stability of the benzene ring, positions this compound as a valuable intermediate for creating novel materials and therapeutic agents.
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is typically achieved through a two-step process, starting from commercially available precursors. The initial step involves a Sonogashira coupling to form the carbon-carbon bond, followed by a hydrogenation to saturate the alkyne and yield the final product.
Synthesis of the Alkyne Precursor: Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
The first step involves the palladium- and copper-catalyzed Sonogashira coupling of methyl 4-bromobenzoate with 3-butyn-1-ol.[2] This reaction efficiently constructs the carbon skeleton of the target molecule.
Experimental Protocol: Synthesis of Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate [2]
-
To a stirred mixture of palladium chloride (0.082 g, 0.005 eq), triphenylphosphine (0.244 g, 0.01 eq), and methyl 4-bromobenzoate (20.00 g, 1.0 eq) in diethylamine, add copper(I) iodide (0.178 g, 0.01 eq) and 3-butyn-1-ol (6.52 g, 1.0 eq) under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature (approx. 25°C) for 18 hours.
-
Remove the diethylamine under reduced pressure.
-
Add water to the residue and extract the mixture with benzene.
-
Filter the combined benzene extracts through a silica gel pad to remove metal residues.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of benzene and hexane to obtain pure methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.
Hydrogenation to this compound
The alkyne precursor is then subjected to catalytic hydrogenation to reduce the carbon-carbon triple bond to a saturated alkyl chain, affording the desired this compound.[3]
Experimental Protocol: Synthesis of this compound [3]
-
In a suitable hydrogenation vessel, combine methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate (2.55 g) and 5% palladium on charcoal (0.26 g, 10% by weight) in ethanol (200 mL).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture for 12 hours at room temperature.
-
Filter the reaction mixture through a silica gel pad and wash the pad with ethanol.
-
Concentrate the filtrate to yield this compound as an oil.
Caption: Polymerization of this compound.
A Versatile Scaffold for Active Pharmaceutical Ingredient (API) Synthesis
In the realm of drug discovery, the structural features of this compound offer a versatile platform for the synthesis of novel therapeutic agents. [4]The hydroxyl group can be readily functionalized through etherification or esterification to introduce various pharmacophoric groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in many drug molecules. The aromatic ring itself can be subjected to electrophilic substitution reactions to introduce further diversity.
To illustrate this potential, a hypothetical synthetic pathway towards a kinase inhibitor is presented below, showcasing the strategic manipulation of the functional groups of this compound.
Hypothetical Experimental Protocol: Multi-step Synthesis of a Kinase Inhibitor
-
Etherification of the Hydroxyl Group: React this compound with a suitable electrophile (e.g., a substituted benzyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF to form the corresponding ether.
-
Hydrolysis of the Methyl Ester: Subject the resulting ether to basic hydrolysis (e.g., with lithium hydroxide in a mixture of THF and water) to yield the carboxylic acid.
-
Amide Coupling: Couple the carboxylic acid with a desired amine using a standard peptide coupling reagent (e.g., HATU or EDC/HOBt) in a suitable solvent like DMF or DCM to form the final amide product.
Caption: Hypothetical synthesis of a kinase inhibitor.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for reference.
| Property | Value | Reference |
| Molecular Formula | C12H16O3 | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Oil | [3] |
| IR (film) νmax (cm-1) | 3390, 2965, 2920, 2850, 1705, 1605, 1568, 1520, 1500, 1410, 1387, 1362, 1308, 1286, 1250, 1160, 1055, 1013, 843, 755, 695 | [3] |
| ¹H NMR (CDCl₃) δ (ppm) | 7.95 (d, J=8.1 Hz, 2H, Ar), 7.25 (d, J=8.1 Hz, 2H, Ar), 3.89 (s, 3H, –CH₃), 3.65 (t, J=6.3 Hz, 2H, –CH₂OH), 2.69 (t, J=7.5 Hz, 2H, benzyl), 1.66 (m, 4H, 2° aliphatic) | [3] |
Conclusion
This compound is a highly promising and versatile building block with significant potential in both polymer chemistry and pharmaceutical drug discovery. Its readily accessible synthesis and the orthogonal reactivity of its two key functional groups provide a robust platform for the creation of a wide range of novel and complex molecules. As the demand for advanced materials and innovative therapeutics continues to grow, the strategic application of such bifunctional intermediates will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.
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An In-depth Technical Guide to the Safe Handling of Methyl 4-(4-hydroxybutyl)benzoate
This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 4-(4-hydroxybutyl)benzoate (CAS No: 123910-88-3), a valuable chemical intermediate in various research and development applications.[1] As direct, in-depth toxicological and environmental data for this specific compound is limited, this document employs a precautionary, evidence-based approach, incorporating data from structurally similar benzoate esters to provide a robust framework for ensuring laboratory safety. This guide is intended for researchers, scientists, and drug development professionals.
Section 1: Understanding this compound: A Profile
This compound is a benzoate ester characterized by a methyl ester group and a hydroxybutyl substituent on the benzene ring.[2] Its molecular structure dictates its physicochemical properties and informs the safety protocols outlined in this guide.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[2] |
| Molecular Weight | 208.25 g/mol | PubChem[2] |
| Appearance | White crystalline powder or colorless crystals (based on related compounds) | Ataman Kimya |
| Solubility | Slightly soluble in water; soluble in alcohol and other organic solvents (based on related compounds) | Ataman Kimya |
Section 2: Hazard Identification and Risk Assessment
While some sources indicate that this compound is not classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a comprehensive safety approach necessitates considering the potential hazards associated with its structural class.[2] Structurally similar compounds, such as other benzoate esters, have been reported to cause skin and eye irritation.[1][3] Therefore, it is prudent to handle this compound with the assumption that it may present similar risks.
Potential Health Effects:
-
Eye Contact: May cause eye irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Ingestion: May cause irritation of the digestive tract.[1]
The toxicological properties of this compound have not been fully investigated.[4]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation of dust or vapors.[1] For procedures that may generate dust, a fume hood is recommended.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a dust respirator may be necessary.
Section 4: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is fundamental to laboratory safety.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Section 5: Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
After Skin Contact: Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[4]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[4]
Spill Response Workflow:
Caption: Decision-making workflow for responding to a chemical spill.
Section 6: Disposal Considerations
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of this substance and its container in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains.[4]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[6]
Section 7: Environmental Hazards
Section 8: Conclusion
The safe use of this compound in a laboratory setting is contingent upon a thorough understanding of its potential hazards and the consistent application of prudent safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe working environment.
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stability and storage conditions for Methyl 4-(4-hydroxybutyl)benzoate
An In-Depth Technical Guide to the Stability and Storage of Methyl 4-(4-hydroxybutyl)benzoate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a molecule of interest in various research and development sectors. Ensuring its chemical integrity from procurement to application is paramount for reproducible and reliable results. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways and outlining a systematic approach to its stability assessment based on internationally recognized guidelines. We will explore the scientific rationale behind forced degradation studies, long-term stability testing, and the establishment of optimal storage conditions. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its stability characteristics.
Introduction: The Imperative of Chemical Stability
The stability of a chemical compound is a critical quality attribute that dictates its shelf-life, efficacy, and safety. For a molecule like this compound, which possesses both an ester and a primary alcohol functional group, understanding its susceptibility to environmental factors such as pH, oxygen, light, and temperature is essential. Degradation can lead to a loss of potency and the formation of impurities, which may have undesirable toxicological profiles. This guide establishes a framework for evaluating and preserving the stability of this compound, ensuring its quality throughout its lifecycle.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial before delving into its stability.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Solid (Typical) | |
| Key Functional Groups | Methyl Ester, Primary Alcohol, Benzene Ring | |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [2][3] |
These structural features are the primary determinants of the compound's reactivity and potential degradation pathways.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential routes of degradation. A thorough stability program must investigate these possibilities to develop a comprehensive understanding of the molecule's liabilities.
Hydrolytic Degradation
The methyl ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This reaction is catalyzed by the presence of acid or base.[4]
-
Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the ester undergoes reversible hydrolysis to yield 4-(4-hydroxybutyl)benzoic acid and methanol.[4][5] To drive the reaction towards completion in an experimental setting, an excess of water is typically used.[4]
-
Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the hydrolysis is an irreversible reaction that produces the salt of the carboxylic acid (e.g., sodium 4-(4-hydroxybutyl)benzoate) and methanol.[4] This reaction is generally faster than acid-catalyzed hydrolysis. Aqueous solutions of a similar compound, Methyl 4-hydroxybenzoate, are subject to rapid hydrolysis at pH 8 or above.
Oxidative Degradation
The molecule contains two sites susceptible to oxidation: the primary alcohol and the aromatic ring.
-
Oxidation of the Primary Alcohol : The 4-hydroxybutyl side chain contains a primary alcohol. Primary benzylic alcohols can be selectively oxidized to the corresponding aldehydes and subsequently to carboxylic acids.[6][7][8][9] Common laboratory and industrial oxidants, including peroxides, can facilitate this transformation.
-
Oxidation of the Aromatic Ring : While less common under typical storage conditions, the electron-rich benzene ring can be oxidized under harsh oxidative stress, potentially leading to ring-opening or the formation of phenolic byproducts.
Photodegradation
Aromatic compounds, particularly those with electron-donating substituents like the hydroxyl group, can absorb ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, initiating photochemical reactions that lead to degradation. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized protocol for assessing photostability.[10][11][12][13][14]
Thermal Degradation
Exposure to elevated temperatures can provide the necessary activation energy for degradation reactions to occur. It can accelerate both hydrolysis and oxidation and may induce other degradation pathways not observed at ambient temperatures.
Diagram 1: Potential Degradation Pathways
Caption: Predicted degradation of this compound.
Designing a Comprehensive Stability Study
A robust stability study is essential to define the re-test period and recommend appropriate storage conditions.[15] The study design should incorporate both forced degradation and long-term stability testing, adhering to ICH guidelines.[16][17][18]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated testing.[16] Their purpose is to identify likely degradation products and establish the intrinsic stability of the molecule, which is crucial for developing and validating a stability-indicating analytical method.[17][19]
Table 1: Example Forced Degradation Protocol
| Stress Condition | Proposed Experimental Setup | Expected Outcome/Primary Degradant |
| Acid Hydrolysis | Dissolve in 0.1 M HCl; heat at 60°C for 24-48 hours. | 4-(4-hydroxybutyl)benzoic acid |
| Base Hydrolysis | Dissolve in 0.1 M NaOH; maintain at room temperature for 12-24 hours. | Sodium 4-(4-hydroxybutyl)benzoate |
| Oxidation | Dissolve in a solution of 3% H₂O₂; maintain at room temperature for 24 hours. | Aldehyde and carboxylic acid derivatives of the butanol side chain |
| Thermal | Store solid sample in a stability chamber at 70°C for 7 days. | Acceleration of other degradation pathways |
| Photostability | Expose solid sample to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m², as per ICH Q1B guidelines.[10][13] | Potential formation of various photoproducts |
Long-Term and Accelerated Stability Studies
Following the development of a validated stability-indicating method, long-term and accelerated studies are performed on multiple batches of the compound to establish a re-test period.[20] The conditions for these studies are defined by the ICH Q1A(R2) guideline.[15][21]
Table 2: ICH Q1A(R2) Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Source: ICH Q1A(R2) Guideline.[15][21][22][23] |
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[15]
Diagram 2: Stability Study Experimental Workflow
Caption: Workflow for a comprehensive stability assessment program.
Analytical Methodology: A Stability-Indicating Approach
The cornerstone of any stability study is a validated analytical method capable of separating the intact compound from all potential degradation products.
Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the method of choice for non-volatile, UV-absorbing compounds like this compound.[24][25]
Example Protocol:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient is preferred to ensure separation of early-eluting polar degradants (like the hydrolyzed acid) and the later-eluting parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer, with the wavelength set to the absorbance maximum of the benzoate chromophore (typically around 235-254 nm).[25][26]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure all degradant peaks are resolved from the main peak.
Recommended Storage and Handling Conditions
Based on the physicochemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:
-
Container: Store in a tightly sealed, airtight container to protect from atmospheric moisture and oxygen.[2][27][28]
-
Temperature: Store in a cool and dry place.[2][3][29] Avoid exposure to high temperatures or heat sources.[30][31] Refrigeration (2-8°C) may be considered for long-term storage, provided the compound is protected from moisture condensation upon removal.
-
Light: Protect from direct sunlight and strong artificial light.[30][31] Use of amber glass vials or storage in a dark cabinet is recommended.
-
Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Chemical Incompatibility: Segregate from incompatible materials, especially strong oxidizing agents, strong acids, and strong bases.[3][28][30][32]
By adhering to these conditions, the risks of hydrolysis, oxidation, and photodegradation can be significantly mitigated, preserving the integrity of the compound for its intended use.
Conclusion
The stability of this compound is governed by its susceptibility to hydrolysis, oxidation, and photolysis. A systematic and scientifically grounded stability program, guided by ICH principles, is essential for characterizing its degradation profile. Forced degradation studies are invaluable for elucidating degradation pathways and developing a stability-indicating HPLC method. This method is then applied to long-term and accelerated studies to establish a re-test period. Optimal long-term stability is achieved by storing the compound in a cool, dry, dark environment in a tightly sealed container, away from incompatible chemicals. Adherence to these principles will ensure the quality and reliability of this compound in research and development applications.
References
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Isomers and Nomenclature of C12H16O3
Abstract
The molecular formula C12H16O3 represents not a single chemical entity, but a diverse landscape of molecular structures known as isomers. For researchers, scientists, and drug development professionals, understanding the precise atomic arrangement defined by a unique IUPAC (International Union of Pure and Applied Chemistry) name is paramount. This distinction is critical because different isomers, despite sharing the same atomic count, can exhibit profoundly different physical, chemical, and pharmacological properties.[1][2] This guide eschews a simplistic answer and instead provides an in-depth exploration of the structural diversity inherent to C12H16O3. We will dissect the IUPAC nomenclature of representative isomers, contextualize their significance, and provide validated experimental methodologies relevant to their study. This document is structured to serve as a practical reference for professionals who require a deep, functional understanding of chemical identity and its implications in research and development.
The Principle of Isomerism: Beyond the Formula
A molecular formula is merely an inventory of atoms. The true identity and function of a molecule are dictated by its structure—the specific arrangement and bonding of those atoms. Isomers are distinct compounds that share the same molecular formula but possess different structures.[2] They are broadly classified into two main categories:
-
Structural (or Constitutional) Isomers: These compounds have different atomic connectivity. The atoms are bonded together in a fundamentally different order.
-
Stereoisomers: These compounds have the same atomic connectivity but differ in the three-dimensional orientation of their atoms in space. This category includes enantiomers and diastereomers, which are of immense importance in pharmacology.[2][3]
The phenomenon of isomerism is not a trivial academic concept; it is a cornerstone of modern drug development. The biological systems in the human body, composed of chiral molecules like amino acids and sugars, can interact very differently with the various isomers of a drug molecule.[4] One isomer may elicit a desired therapeutic effect, while another might be inactive or, in some cases, responsible for adverse effects.[5] This guide will now explore specific, structurally distinct examples of C12H16O3 to illustrate these principles in practice.
Caption: 2D representation of Isoelemicin's core structure.
Physicochemical Properties
Quantitative data for Isoelemicin provides a clear chemical identity beyond its name.
| Property | Value | Source |
| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene | PubChem [6] |
| CAS Number | 5273-85-8 | PubChem [6] |
| Molecular Weight | 208.25 g/mol | PubChem [7] |
| Monoisotopic Mass | 208.10994 Da | PubChemLite [8] |
| XLogP3 | 2.5 | PubChemLite [8] |
Case Study 2: Carbonic Acid, Isobutyl 3-Methylphenyl Ester - A Synthetic Isomer
In contrast to naturally occurring products, many isomers are purely synthetic, created for specific industrial or research applications. An example of a structural isomer of Isoelemicin is Carbonic acid, isobutyl 3-methylphenyl ester.
IUPAC Nomenclature Deconstruction
The IUPAC name Carbonic acid, isobutyl 3-methylphenyl ester defines a completely different molecular architecture:
-
Carbonic acid ... ester: This indicates the central functional group is a carbonate, which has the structure R-O-C(=O)-O-R'.
-
isobutyl: One of the "R" groups attached to an oxygen is an isobutyl group (-CH2CH(CH3)2).
-
3-methylphenyl: The other "R'" group is a phenyl (benzene) ring which is itself substituted with a methyl group (-CH3) at the 3-position.
This structure clearly has a different atomic connectivity from Isoelemicin, making it a structural isomer.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | Carbonic acid, isobutyl 3-methylphenyl ester | NIST [9] |
| Synonym | m-Cresol, isoBOC | NIST [9] |
| Molecular Weight | 208.2536 g/mol | NIST [9] |
| InChIKey | RJUNRPBCLYEJKH-UHFFFAOYSA-N | NIST [9] |
Representative Synthesis Protocol: Carbonate Ester Formation
Objective: To synthesize an asymmetric carbonate ester from an alcohol and a chloroformate.
Materials:
-
Aryl alcohol (e.g., m-cresol)
-
Alkyl chloroformate (e.g., isobutyl chloroformate)
-
Aprotic solvent (e.g., Dichloromethane, Toluene)
-
Organic base (e.g., Pyridine, Triethylamine)
-
Stir plate, round-bottom flask, addition funnel, condenser
-
Standard glassware for aqueous workup and extraction
-
Purification system (e.g., silica gel chromatography)
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the aryl alcohol (1.0 eq) and the organic base (1.2 eq) in the aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Add the alkyl chloroformate (1.1 eq) dropwise to the stirred solution via an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3 solution, and brine to remove unreacted starting materials and the base.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure carbonate ester.
This self-validating protocol includes internal controls (TLC monitoring) and purification steps to ensure the identity and purity of the final product.
Isomerism in Drug Development: The Imperative of Chirality
For drug development professionals, the most critical aspect of isomerism is often stereoisomerism, particularly enantiomers. Enantiomers are non-superimposable mirror images of a molecule, a property known as chirality. [10]Approximately 50% of all marketed drugs are chiral. [4] The two enantiomers of a drug can have different pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug-target interaction) profiles. [1]A famous example is the drug thalidomide, where the (R)-enantiomer is an effective sedative, but the (S)-enantiomer is a potent teratogen. This highlights the absolute necessity of studying isomers separately. The process of moving from a racemic mixture (a 1:1 mixture of two enantiomers) to a single, more effective enantiomer is known as a "chiral switch". [2]
Caption: A simplified workflow for the development of single-enantiomer drugs.
Protocol: Analytical Chiral Separation by HPLC
Objective: To resolve and quantify the enantiomers in a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Rationale: CSPs are themselves chiral and therefore interact differently with the enantiomers of the analyte, leading to different retention times and enabling separation. This is a standard, validated method in the pharmaceutical industry for quality control and analysis.
Methodology:
-
System Preparation:
-
Select an appropriate Chiral Stationary Phase column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®) based on the analyte's chemical class.
-
Prepare the mobile phase. A common mobile phase for normal-phase chiral separations is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is critical for resolution and must be optimized (e.g., 90:10 Hexane:IPA).
-
Equilibrate the HPLC system by pumping the mobile phase through the column at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector (e.g., a UV detector set to an appropriate wavelength).
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the racemic compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve for quantification.
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Record the chromatogram. If the separation is successful, two distinct peaks corresponding to the two enantiomers will be observed.
-
-
Validation and Quantification:
-
System Suitability: Inject a standard sample multiple times to ensure the system is performing correctly. Key parameters to check are resolution between the two peaks (ideally >1.5), peak symmetry (tailing factor), and retention time reproducibility.
-
Identification: If standards of the pure enantiomers are available, inject them individually to identify which peak corresponds to which enantiomer.
-
Quantification: Run the calibration standards and plot the peak area versus concentration for each enantiomer. Use this calibration curve to determine the concentration and enantiomeric excess (% ee) of unknown samples.
-
Conclusion
The query for the IUPAC name of C12H16O3 opens the door to the fundamental chemical principle of isomerism. There is no single answer, but rather a multitude of correct names corresponding to a vast array of unique molecular structures. As demonstrated through the case studies of the natural product Isoelemicin and the synthetic carbonate ester, structural isomers possess distinct connectivities and, consequently, different identities and properties.
For professionals in drug discovery and development, a rigorous understanding of isomerism—particularly stereoisomerism—is not optional. It is an essential requirement for creating safe, effective, and selective therapeutics. The ability to name, synthesize, separate, and characterize individual isomers is a core competency in modern chemical and pharmaceutical science. Therefore, the answer to "What is the IUPAC name for C12H16O3?" is always another question: "Which isomer are you referring to?"
References
- PubChem. (n.d.). Isoelemicin. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate.
- NIST. (n.d.). Carbonic acid, isobutyl 3-methylphenyl ester. NIST Chemistry WebBook, SRD 69.
- Wikipedia. (2025, October 25). C12H16O3.
- ResearchGate. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Flavour and Fragrance Journal.
- BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers.
- NIST. (n.d.). Information from the InChI for C12H16O3. NIST Chemistry WebBook, SRD 69.
- Kumar, R., & Sharma, S. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 14-18.
- McLean, S., & Le Couteur, D. G. (2004). Inside the isomers: the tale of chiral switches. Australian Prescriber, 27(4), 88-90.
- FDA. (1992). Development of New Stereoisomeric Drugs.
- Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Chemical Engineering & Process Technology.
- PubChem. (n.d.). Methyl 2-methyl-3-oxopentanoate. National Center for Biotechnology Information.
- PubChemLite. (n.d.). Isoelemicin (C12H16O3).
- ChemSynthesis. (n.d.). methyl 2-(3-oxo-1-cyclohexen-1-yl)propanoate.
- Owens, M. J. (2002). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry, 4(Suppl 2), 29–34.
- Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
- Al-Delaimy, W. K. (2023). The Isomers of Some Drugs One Effective and the Other Is Toxic or Ineffective. International Journal of Drug Discovery, 5(1).
- PubChem. (n.d.). tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 33155-61-2,tert-butyl 2-(4-methoxyphenyl)acetate.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pioneerpublisher.com [pioneerpublisher.com]
- 6. Isoelemicin | C12H16O3 | CID 5318557 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. longdom.org [longdom.org]
Methodological & Application
Application Note & Detailed Synthesis Protocol for Methyl 4-(4-hydroxybutyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 4-(4-hydroxybutyl)benzoate, a valuable intermediate in the preparation of various organic molecules and active pharmaceutical ingredients. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and considerations for a successful synthesis.
Introduction
This compound is a bifunctional organic compound containing both an ester and a primary alcohol functional group. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of novel polymers, liquid crystals, and pharmaceutical agents. The para-substitution on the benzene ring allows for the introduction of a flexible butyl chain, which can influence the physicochemical properties of the final products, such as solubility and conformational flexibility. Accurate and efficient synthesis of this molecule is therefore of significant interest to the scientific community.
This application note details a reliable two-step synthesis pathway commencing from commercially available starting materials. The described methodology involves an initial Sonogashira coupling reaction followed by a catalytic hydrogenation, a route that offers high yields and purity. An alternative, more classical approach via Fischer esterification is also discussed, providing researchers with multiple strategic options for their synthetic endeavors.
Materials and Methods
Materials
-
Methyl 4-bromobenzoate (99%)
-
3-Butyn-1-ol (97%)
-
Palladium(II) chloride (PdCl2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Diethylamine (Et2NH), anhydrous
-
Benzene, anhydrous
-
Hexane
-
Ethanol, absolute
-
Palladium on charcoal (5% Pd/C)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Nitrogen or Argon gas supply
-
Standard analytical equipment for characterization (NMR, IR, melting point apparatus)
Equipment
-
Schlenk line or glove box for inert atmosphere reactions
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
High-pressure hydrogenation vessel
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Analytical instrumentation (NMR, IR, GC-MS) for product characterization
Detailed Synthesis Protocol
The synthesis of this compound is achieved through a two-step process as illustrated in the workflow below.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate via Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Protocol:
-
To a dry round-bottom flask under a nitrogen atmosphere, add palladium(II) chloride (0.082 g, 0.005 eq), triphenylphosphine (0.244 g, 0.01 eq), and methyl 4-bromobenzoate (20.00 g, 1.0 eq).
-
Add anhydrous diethylamine to the flask with stirring.
-
To this mixture, add copper(I) iodide (0.178 g, 0.01 eq) followed by the dropwise addition of 3-butyn-1-ol (6.52 g, 1.0 eq).
-
Stir the reaction mixture at room temperature (approximately 25°C) for 18 hours under a nitrogen atmosphere.
-
After the reaction is complete, remove the diethylamine under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with benzene.
-
Filter the combined benzene extracts through a pad of silica gel to remove the metal residues.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of benzene and hexane to obtain pure methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.[1]
Expected Outcome:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Methyl 4-bromobenzoate | C8H7BrO2 | 215.05 | 0.093 | 1.0 |
| 3-Butyn-1-ol | C4H6O | 70.09 | 0.093 | 1.0 |
| Palladium(II) chloride | PdCl2 | 177.33 | 0.00046 | 0.005 |
| Triphenylphosphine | C18H15P | 262.29 | 0.00093 | 0.01 |
| Copper(I) iodide | CuI | 190.45 | 0.00093 | 0.01 |
Step 2: Synthesis of this compound via Hydrogenation
Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds in a molecule in the presence of a catalyst. In this step, the alkyne group in the intermediate is reduced to an alkane.
Protocol:
-
In a hydrogenation vessel, dissolve methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate (2.55 g) in ethanol (200 mL).
-
Add 5% palladium on charcoal (0.26 g, 10% by weight) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture for 12 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of silica gel to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as an oil.[2]
Expected Outcome:
-
Appearance: Oil[2]
-
Characterization Data (¹H NMR in CDCl₃): δ 7.95 (d, J=8.1 Hz, 2H, Ar), 7.25 (d, J=8.1 Hz, 2H, Ar), 3.89 (s, 3H, -CH₃), 3.65 (t, J=6.3 Hz, 2H, -CH₂OH), 2.69 (t, J=7.5 Hz, 2H, benzyl), 1.66 (m, 4H, 2° aliphatic).[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass (g) |
| Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate | C12H12O3 | 204.22 | 2.55 |
| 5% Palladium on Charcoal | - | - | 0.26 |
Alternative Synthetic Route: Fischer Esterification
An alternative approach to synthesize this compound is through the Fischer esterification of 4-(4-hydroxybutyl)benzoic acid with methanol.[3][4] This is a classic acid-catalyzed esterification reaction.
Figure 2: Fischer esterification of 4-(4-hydroxybutyl)benzoic acid.
The mechanism involves the protonation of the carboxylic acid by the strong acid catalyst, which makes it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4] To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed.[5]
General Procedure Outline:
-
Dissolve 4-(4-hydroxybutyl)benzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction reaches equilibrium.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the product, typically by column chromatography.
This method is advantageous due to the use of readily available and less expensive reagents. However, the reaction is reversible, and purification from the starting material and byproducts might be more challenging compared to the Sonogashira-hydrogenation route.
Safety and Handling
-
Palladium compounds and catalysts: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust.
-
Diethylamine: Flammable and corrosive. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzene: Carcinogenic. Handle with extreme caution in a fume hood and use appropriate PPE. Consider substituting with a less toxic solvent like toluene if the protocol allows.
-
Hydrogen gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks. Use in a well-ventilated area away from ignition sources.
-
Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to other liquids, as the reaction can be exothermic. Always wear appropriate PPE.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a two-step Sonogashira coupling and hydrogenation pathway, yielding a high-purity product. Additionally, an alternative Fischer esterification route is presented, offering flexibility in synthetic strategy. The choice of method will depend on the availability of starting materials, equipment, and the desired scale of the synthesis. Proper safety precautions must be observed throughout all experimental procedures.
References
- PrepChem. Synthesis of methyl 4-(4-hydroxybut-1-yl)
- PrepChem. Synthesis of methyl 4-(4-hydroxybutyl)
- ChemBK. 4-(4-Hydroxybutyl)benzoic acid Methyl ester. [Link]
- PubChem. Methyl 4-(4-hydroxybutyl)
- SlidePlayer.
- Indo American Journal of Pharmaceutical Research. Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. [Link]
- Ataman Kimya.
- CABI Digital Library. Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative P-Hydroxybenzoic acid and its ester. [Link]
- University of Toronto.
Sources
Application Note: Selective and Exhaustive Hydrogenation of Methyl 4-(4-hydroxybut-1-ynyl)benzoate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of methyl 4-(4-hydroxybut-1-ynyl)benzoate, a versatile reactant used in the synthesis of bioactive molecules, including mitochondrial complex 1 inhibitors and antifolate drugs.[1] We present two distinct, validated protocols that afford either the selective semi-hydrogenation to the corresponding cis-alkene, methyl 4-((Z)-4-hydroxybut-1-enyl)benzoate, or the complete reduction to the saturated alkane, methyl 4-(4-hydroxybutyl)benzoate.[2][3] The guide delves into the mechanistic principles governing selectivity, the rationale behind catalyst selection, step-by-step experimental procedures, and methods for real-time reaction monitoring and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the controlled reduction of functionalized alkynes.
Scientific Principles and Mechanistic Rationale
Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated functional groups. The reaction of methyl 4-(4-hydroxybut-1-ynyl)benzoate presents a classic case study in chemoselectivity, where the outcome is dictated by the choice of catalyst and reaction conditions.
The fundamental mechanism involves the heterogeneous catalysis on a metal surface.[4] Both hydrogen gas and the alkyne substrate adsorb onto the catalyst surface. The H-H bond is cleaved, forming metal-hydride species.[5] Subsequently, two hydrogen atoms are delivered sequentially to the same face of the alkyne π-system, a process known as syn-addition.[6][7]
Controlling Selectivity: The Role of the Catalyst
The reaction can be halted at the alkene stage or proceed to the fully saturated alkane. This control hinges on the relative adsorption strengths of the alkyne and the resulting alkene to the catalyst surface.[8]
-
Selective Semi-hydrogenation (cis-Alkene Formation): Alkynes generally adsorb more strongly to palladium surfaces than alkenes.[6] This inherent difference allows for the preferential reduction of the triple bond. By using a "poisoned" or deactivated catalyst, such as a Lindlar catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate and quinoline), the catalyst's activity is attenuated.[9][10] These poisons block the most active sites on the palladium surface, which prevents the further adsorption and reduction of the newly formed alkene, allowing it to desorb from the surface as the final product.[10][11] This process exclusively yields the cis or (Z)-alkene due to the syn-addition mechanism.[6][9] An effective alternative is the P-2 Nickel catalyst , a nickel-boride complex that also demonstrates high selectivity for cis-alkenes.[12][13][14]
-
Exhaustive Hydrogenation (Alkane Formation): To achieve complete saturation to the alkane, a highly active catalyst is required. Palladium on activated carbon (Pd/C) is the standard choice.[15] Its unpoisoned, high-surface-area nature ensures that after the initial reduction to the alkene, the product remains adsorbed (or re-adsorbs) and undergoes a second hydrogenation to yield the corresponding alkane.[15][16]
Caption: Reaction pathways for the hydrogenation of the starting alkyne.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Hydrogen gas is highly flammable; ensure there are no ignition sources. Palladium on carbon can be pyrophoric when dry; handle with care and do not allow the catalyst to dry completely during filtration.
Protocol 1: Selective Semi-Hydrogenation to cis-Alkene
Objective: To synthesize methyl 4-((Z)-4-hydroxybut-1-enyl)benzoate with high stereoselectivity.
| Reagents & Materials | Equipment |
| Methyl 4-(4-hydroxybut-1-ynyl)benzoate | Round-bottom flask with stir bar |
| Lindlar Catalyst (5% Pd on CaCO₃, poisoned) | Hydrogen balloon setup or H-Cube® |
| Ethyl Acetate (or Ethanol), HPLC Grade | Schlenk line or source of inert gas (N₂ or Ar) |
| Celite® 545 | TLC plates (Silica gel 60 F₂₅₄) |
| Deuterated Chloroform (CDCl₃) for NMR | NMR Spectrometer, GC-MS, IR Spectrometer |
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Lindlar catalyst (50 mg, ~5 mol% Pd).
-
Solvent Addition: Add ethyl acetate (25 mL) to the flask to create a slurry.
-
Substrate Addition: Dissolve methyl 4-(4-hydroxybut-1-ynyl)benzoate (1.0 g, 4.9 mmol) in ethyl acetate (10 mL) and add it to the catalyst slurry.
-
System Purge: Seal the flask with a septum, and purge the headspace with nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Hydrogen Introduction: Evacuate the nitrogen and backfill the flask with hydrogen gas from a balloon. Ensure the system is sealed but not over-pressurized.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25°C). The greyish slurry will facilitate the reaction.
-
Reaction Monitoring (Critical Step): After 30 minutes, begin monitoring the reaction every 15-30 minutes. Withdraw a small aliquot via syringe, filter it through a small plug of cotton or silica, and spot it on a TLC plate (eluent: 30% Ethyl Acetate in Hexanes). Visualize under UV light. The reaction is complete when the starting material spot has completely disappeared, but before significant formation of the more polar alkane byproduct is observed. Alternatively, GC-MS can be used for more precise monitoring.[17]
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethyl acetate (3 x 15 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. If necessary, purify by flash column chromatography on silica gel.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the cis-alkene product.
Protocol 2: Exhaustive Hydrogenation to Alkane
Objective: To synthesize this compound.[2]
| Reagents & Materials | Equipment |
| Methyl 4-(4-hydroxybut-1-ynyl)benzoate | Parr shaker hydrogenation apparatus or autoclave |
| 5% or 10% Palladium on Carbon (Pd/C) | Round-bottom flask or pressure vessel liner |
| Ethanol or Methanol, Reagent Grade | Schlenk line or source of inert gas (N₂ or Ar) |
| Celite® 545 | Analytical instruments (NMR, GC-MS, IR) |
Step-by-Step Methodology:
-
Vessel Preparation: In a glass liner for a Parr apparatus, add 10% Pd/C (0.10 g, ~10% by weight of substrate). Handle the catalyst carefully as a slurry in solvent.
-
Substrate and Solvent: Add ethanol (50 mL) followed by methyl 4-(4-hydroxybut-1-ynyl)benzoate (1.0 g, 4.9 mmol).
-
Apparatus Setup: Seal the vessel in the Parr shaker apparatus according to the manufacturer's instructions.
-
System Purge: Purge the vessel with nitrogen three times, then with hydrogen three times to ensure an oxygen-free hydrogen atmosphere.
-
Reaction Execution: Pressurize the vessel with hydrogen to 50 psi.[2] Begin shaking or stirring and heat to 30-40°C if necessary to increase the rate. The reaction is typically complete within 4-12 hours.
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop in the H₂ tank. Once the pressure stabilizes, the reaction is likely complete. The completeness can be confirmed by depressurizing, taking an aliquot, and analyzing via TLC or GC-MS.
-
Workup: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite®, washing thoroughly with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting oil, this compound, is often of high purity and may not require further purification.[2]
-
Characterization: Confirm the structure of the final product using NMR, IR, and MS, comparing the data to literature values.[2]
Data Summary and Workflow
Comparative Overview of Protocols
| Parameter | Protocol 1: Semi-Hydrogenation | Protocol 2: Exhaustive Hydrogenation |
| Target Product | cis-Alkene | Alkane |
| Catalyst | Lindlar Catalyst (5% Pd/CaCO₃/Pb) | 10% Palladium on Carbon (Pd/C) |
| H₂ Pressure | 1 atm (Balloon) | 50 psi (or higher) |
| Temperature | Room Temperature (~25°C) | Room Temperature to 40°C |
| Typical Time | 1-4 hours (monitoring is key) | 4-12 hours |
| Selectivity | High for cis-alkene | High for alkane |
| Key Insight | Catalyst is "poisoned" to prevent over-reduction. | Active catalyst drives reaction to completion. |
General Experimental Workflow
Caption: A generalized workflow for catalytic hydrogenation experiments.
Troubleshooting and Expert Insights
-
Issue: Incomplete reaction (Protocol 1 or 2).
-
Cause: Inactive catalyst, insufficient hydrogen, or poor mixing.
-
Solution: Ensure the catalyst is fresh. For Protocol 1, if the catalyst is old, the poisoning may be too effective. For Protocol 2, ensure the catalyst was not overly exposed to air. Ensure all system leaks are sealed and re-pressurize. Increase stirring/shaking speed.
-
-
Issue: Over-reduction to alkane (Protocol 1).
-
Cause: Catalyst is too active; reaction was not stopped in time.
-
Solution: Monitor the reaction more frequently. Use a smaller amount of catalyst or add an additional small amount of quinoline to further poison the catalyst. Cool the reaction to slow it down.
-
-
Issue: Catalyst passes through filter.
-
Cause: Filter medium is not fine enough. Pd/C particles are extremely fine.
-
Solution: Use a denser pad of Celite® (at least 1-2 inches thick) over a filter paper. Ensure the Celite pad is wetted with the reaction solvent before filtration.
-
-
Field Insight on Monitoring: While TLC is a rapid and effective tool, it can sometimes be difficult to distinguish between the product alkene and the fully saturated alkane if their polarities are very similar. In such cases, in-situ or online GC-MS or NMR monitoring provides the most reliable data to determine the optimal reaction endpoint for semi-hydrogenation.[17][18]
Conclusion
The hydrogenation of methyl 4-(4-hydroxybut-1-ynyl)benzoate is a highly controllable transformation. By leveraging a deactivated Lindlar catalyst under atmospheric hydrogen pressure, one can achieve a selective and stereospecific semi-hydrogenation to the valuable cis-alkene intermediate. Conversely, employing a highly active palladium on carbon catalyst under elevated pressure drives the reaction to completion, yielding the fully saturated alkane derivative. The success of these protocols, particularly for selective reduction, is critically dependent on careful real-time monitoring to ensure the reaction is quenched at the appropriate stage. These methods provide a reliable and scalable foundation for the synthesis of key intermediates in pharmaceutical and materials science research.
References
- Wikipedia. (n.d.). Lindlar catalyst.
- Master Organic Chemistry. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
- Química Organica.org. (n.d.). Alkyne Hydrogenation with Lindlar Catalyst.
- PrepChem.com. (2017). Synthesis of this compound.
- Khan Academy. (n.d.). Reduction of alkynes.
- PrepChem.com. (2017). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. Note: This source describes the synthesis of the starting material, not its hydrogenation.
- Konnerth, H., & Prechtl, M. H. G. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Green Chemistry, 18(10), 3098-3104.
- Lucci, F. R., et al. (2015). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Catalysis Science & Technology, 5(10), 4848-4857.
- Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. Journal of the Chemical Society, Chemical Communications, (15), 553-553.
- Fürstner, A., et al. (2019). Alkene Metalates as Hydrogenation Catalysts. Chemistry – A European Journal, 25(5), 1335-1344.
- Coloma, F., et al. (2019). Alkyne Selective Hydrogenation with Mono- and Bimetallic-Anchored Catalysts. Catalysts, 9(11), 939.
- Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism.
- ResearchGate. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes.
- ChemBK. (n.d.). 4-(4-Hydroxybutyl)benzoic acid Methyl ester.
- Professor Dave Explains. (2021, December 4). Catalytic Hydrogenation of Alkenes and Alkynes.
- Clutch Prep. (n.d.). Hydrogenation of Alkynes Explained.
- Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction.
- JoVE. (2023). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation.
- ResearchGate. (n.d.). Selective Hydrogenations over P-2 Ni.
- The Organic Chemistry Tutor. (2021, October 14). All You Need to Know about the Reduction of Alkynes.
- Justin Chalker. (2022, April 18). Hydrogenation of Alkenes & Alkynes (IOC 32).
- Brown, H. C., & Brown, C. A. (1962). New, Highly Convenient General Method for the Preparation of Boride Catalysts. Journal of the American Chemical Society, 84(8), 1493-1494. Note: This links to a related foundational paper on boride catalysts. A direct link to the specific JOC paper was not available.
- ResearchGate. (n.d.). Envisioned mechanism of the hydrogenation of alkynes catalyzed by 3: H2....
- TMP Chem. (2020, January 28). ALKYNE REACTION CATALYTIC HYDROGENATION LESSON 101.
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- Leah4sci. (2020, July 16). 121: Hydrogenation of alkynes.
- LCGC International. (2022). The LCGC Blog: Hydrogen Carrier Gas for Gas Chromatography Mass Spectrometry (GC–MS) – a Practical Guide.
- Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
- PubChem. (n.d.). This compound.
- van der Zwan, K. P., et al. (2018). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 90(15), 9051-9057.
- ResearchGate. (2017). Industrial Hydrogenation Process Monitoring Using Ultra-compact Near-Infrared Spectrometer and Chemometrics.
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Application Note & Protocols: Strategies for the Esterification of 4-(4-hydroxybutyl)benzoic Acid
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the esterification of 4-(4-hydroxybutyl)benzoic acid, a bifunctional molecule of significant interest in polymer chemistry and as a synthetic intermediate. We delve into the foundational principles of acid-catalyzed esterification, explore various catalytic systems, and present step-by-step protocols for both classical and modern, greener methodologies. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for synthesizing esters from this versatile hydroxy acid.
Introduction: The Significance of 4-(4-hydroxybutyl)benzoic Acid and its Esters
4-(4-hydroxybutyl)benzoic acid is a unique chemical entity possessing both a carboxylic acid and a primary alcohol functional group. This bifunctionality makes it a valuable building block in organic synthesis. The selective modification of its carboxylic acid group through esterification yields a wide range of derivatives. These esters are crucial intermediates in the synthesis of pharmaceuticals and are key monomers for creating advanced polymers, such as liquid crystal polymers, leveraging the functionalities at both ends of the molecule.[1]
The esterification of the carboxylic acid moiety is a primary step in many synthetic pathways. However, the presence of the hydroxyl group introduces specific challenges and opportunities, including the potential for self-esterification or polymerization under certain conditions. Therefore, the choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity for the desired mono-ester product. This guide will navigate these considerations, providing a scientifically grounded framework for successful synthesis.
Foundational Principles of Esterification
The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol.[2] This is a reversible equilibrium reaction, as depicted below:
R-COOH + R'-OH ⇌ R-COOR' + H₂O
To achieve high yields of the ester product, the equilibrium must be shifted to the right. This is typically accomplished by one of two strategies based on Le Châtelier's Principle:[2][3][4]
-
Using an Excess of a Reactant: Employing the alcohol as the reaction solvent ensures it is present in large excess, driving the reaction forward.[4]
-
Removing a Product: The continuous removal of water as it forms, for example, by using a Dean-Stark apparatus, can also effectively shift the equilibrium.[2][3]
The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][5][6]
Diagram: The Fischer-Speier Esterification Mechanism
Caption: Generalized mechanism of Fischer-Speier esterification.
Comparative Analysis of Catalytic Systems
The choice of catalyst is critical and depends on factors such as desired reaction rate, substrate sensitivity, and environmental considerations. While strong mineral acids are effective, they can pose challenges related to corrosion and difficult separation.[7] Heterogeneous solid acid catalysts offer a greener alternative, being easily separable and reusable.[7][8]
| Catalyst System | Type | Catalyst Loading | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Catalytic (e.g., 0.5-3 mL) | Reflux in excess alcohol, 2-8 hours | Inexpensive, highly effective, well-established[5][9] | Corrosive, difficult to remove, can cause side reactions |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Catalytic | Reflux in excess alcohol or with Dean-Stark trap | Solid, easier to handle than H₂SO₄, effective[10] | Requires neutralization and aqueous workup |
| Montmorillonite K10 Clay | Heterogeneous | 20 wt% of acid | Reflux in excess alcohol, 4-8 hours | Environmentally benign, reusable, simple filtration removal[7][8] | May require longer reaction times, lower activity than H₂SO₄ |
| Boric Acid (H₃BO₃) | Homogeneous | 10-20 mol % | Room temp to mild heat, overnight | Mild conditions, high chemoselectivity for some hydroxy acids[11][12] | Lower reactivity for non-α-hydroxy acids |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing esters of 4-(4-hydroxybutyl)benzoic acid.
Protocol 1: Classical Fischer-Speier Esterification using Sulfuric Acid
This protocol describes the synthesis of Methyl 4-(4-hydroxybutyl)benzoate and is a robust, widely applicable method.
Materials:
-
4-(4-hydroxybutyl)benzoic acid
-
Methanol (reagent grade, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-(4-hydroxybutyl)benzoic acid in 50 mL of methanol.
-
Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.[10] The reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 50 mL of brine.[10][13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Green Synthesis using Montmorillonite K10 Solid Acid Catalyst
This protocol offers an environmentally friendlier alternative to strong mineral acids.[7]
Materials:
-
4-(4-hydroxybutyl)benzoic acid
-
Ethanol (reagent grade, anhydrous)
-
Montmorillonite K10 clay
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-(4-hydroxybutyl)benzoic acid (10 mmol), 20 mL of the desired alcohol (e.g., ethanol), and Montmorillonite K10 clay (20 wt% of the acid).[7]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction by TLC.
-
Catalyst Removal: After cooling, separate the solid catalyst by filtration. The catalyst can be washed with a small amount of the alcohol used in the reaction.[8]
-
Product Isolation: Evaporate the excess alcohol from the filtrate using a rotary evaporator.[7]
-
Work-up: Dissolve the residue in ethyl acetate and wash with water and brine to remove any residual impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Protocol 3: Synthesis via Transesterification
This method is useful for converting a readily available short-chain ester (e.g., methyl ester) into a different, often longer-chain, ester.[7][14]
Materials:
-
This compound (or other short-chain ester)
-
Long-chain alcohol (e.g., 1-octanol)
-
Metal catalyst (e.g., sodium methoxide, titanium isopropoxide)
-
Inert gas (Nitrogen or Argon)
-
High-boiling point solvent (e.g., Toluene, optional)
-
Reaction flask with distillation head
Procedure:
-
Reaction Setup: Combine the starting ester, a molar excess (3-5 equivalents) of the long-chain alcohol, and a catalytic amount of the metal catalyst in a reaction flask.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 180°C under a slow stream of an inert gas.[14] The inert gas helps to remove the low-boiling alcohol (e.g., methanol) formed during the reaction, driving the equilibrium towards the product.[8]
-
Monitoring: Monitor the reaction by TLC or GC until completion.
-
Work-up: After cooling, neutralize the catalyst if necessary (e.g., with a dilute acid wash). Remove the excess long-chain alcohol under reduced pressure (vacuum distillation).
-
Purification: The resulting crude long-chain ester can be purified by column chromatography or recrystallization.
Experimental Workflow and Product Characterization
A robust synthesis requires a systematic workflow from reaction to final product validation.
Diagram: General Synthesis and Analysis Workflow
Caption: A typical workflow for the synthesis, purification, and analysis of esters.
Analytical Characterization
Unambiguous identification and purity assessment are critical. A combination of the following techniques is recommended:
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress by comparing the spots of reactants and products.[7]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method to determine the purity of the final product and quantify any remaining starting material. A C18 column with a mobile phase of acetonitrile and acidified water is a common starting point.[15][16]
-
Infrared (IR) Spectroscopy: Confirms the formation of the ester by showing the appearance of a strong C=O stretch (typically ~1710-1730 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid. The O-H stretch from the butyl alcohol group will remain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the incorporation of the alcohol's alkyl group and the shift of signals adjacent to the newly formed ester linkage.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.
Conclusion
The esterification of 4-(4-hydroxybutyl)benzoic acid can be achieved through several effective methods. The classical Fischer-Speier esterification using sulfuric acid is a reliable and high-yielding protocol, while methods employing solid acid catalysts like Montmorillonite K10 offer a more sustainable and environmentally friendly approach. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, purity requirements, and environmental considerations. Careful monitoring, purification, and thorough characterization are essential to ensure the successful synthesis of the desired ester product.
References
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- MDPI. (2023).
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- Google Patents. (1967). Preparation of alkyl esters of parahydroxybenzoic acid.
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- PubChem. (n.d.). 4-Hydroxybenzoic Acid.
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High-Purity Isolation of Methyl 4-(4-hydroxybutyl)benzoate via Automated Flash Column Chromatography: A Detailed Protocol and Application Guide
An Application Note for Drug Development Professionals
Abstract: This application note provides a comprehensive, field-tested protocol for the purification of Methyl 4-(4-hydroxybutyl)benzoate, a key intermediate in the synthesis of various pharmacologically active molecules. The methodology centers on silica gel column chromatography, a fundamental technique for ensuring the high purity required in drug development. This guide explains the underlying chemical principles, offers a detailed step-by-step workflow from solvent system selection to post-purification analysis, and addresses common challenges. The protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and process chemists.
Introduction: The Purification Challenge
This compound is a bifunctional molecule featuring both an ester and a primary alcohol. Its purification is critical as residual starting materials or byproducts can interfere with subsequent synthetic steps and compromise the purity of the final active pharmaceutical ingredient (API). Synthesis of this intermediate, often via Fischer esterification of 4-(4-hydroxybutyl)benzoic acid or through palladium-catalyzed reactions, can introduce a variety of impurities.[1][2][3] These may include unreacted starting materials, catalysts such as palladium on carbon, and side-products from incomplete reactions.
Column chromatography on silica gel is the method of choice for this purification task.[4][5] Silica gel, a porous, amorphous form of silicon dioxide (SiO₂), is a highly polar stationary phase.[6][7] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and other polar interactions with molecules.[7] The separation principle relies on the differential partitioning of the components of a mixture between the stationary phase and a non-polar mobile phase.[4][8] Polar compounds, like our target molecule with its hydroxyl group, will adsorb more strongly to the silica gel and thus elute more slowly. Less polar impurities will travel through the column more quickly.
This guide will walk you through a systematic approach to developing a robust purification method, starting with Thin-Layer Chromatography (TLC) to determine the optimal solvent system.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, TLC is an indispensable tool for quickly and inexpensively determining the ideal mobile phase (eluent). The goal is to find a solvent system where the target compound, this compound, has a retention factor (Rf) of approximately 0.25-0.35.[5][9] This Rf value ensures that the compound moves off the baseline but is retained long enough on the column to achieve good separation from impurities.[5][9]
Principle of Rf Calculation
The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar silica gel plate.[8]
Protocol 2.1: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[10]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a roughly 1% solution.[9]
-
Spotting: Use a capillary tube to apply a small spot of the solution onto the origin line.[9][10] Keep the spot as small as possible to ensure good separation.
-
Developing the Plate:
-
Prepare a developing chamber (a covered beaker with filter paper lining the inside is sufficient) containing the chosen solvent system. The solvent level should be below the origin line on the TLC plate.[9]
-
Place the TLC plate into the chamber and cover it. Allow the solvent to ascend the plate via capillary action.[8]
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[9]
-
-
Visualization:
-
Most organic compounds are not visible to the naked eye. Use a UV lamp (254 nm) to visualize UV-active compounds (like our aromatic ester). Circle the spots with a pencil.
-
Alternatively, stain the plate using a potassium permanganate (KMnO₄) dip, which reacts with the alcohol functional group, or an iodine chamber.
-
-
Analysis: Calculate the Rf value for each spot. Adjust the polarity of the solvent system until the desired Rf for the product is achieved.
Solvent System Selection
A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a common starting point for compounds of intermediate polarity.[5][11]
| Trial Solvent System (Hexane:Ethyl Acetate) | Expected Observation for this compound | Action |
| 9:1 | Rf is very low (~0.1). The compound is strongly adsorbed. | Increase solvent polarity. |
| 7:3 | Rf is in the ideal range (~0.3). Good separation from less polar spots. | This is a good starting point for the column. |
| 1:1 | Rf is high (~0.7). The compound moves too quickly. | Decrease solvent polarity. |
The Purification Protocol: Flash Column Chromatography
Flash column chromatography utilizes pressure (from air or nitrogen) to accelerate the solvent flow through the column, significantly reducing purification time compared to traditional gravity chromatography.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh for flash chromatography)[12]
-
Cotton or glass wool[13]
-
Sand (acid-washed)
-
Selected eluent (e.g., 7:3 Hexane:Ethyl Acetate)
-
Crude this compound
-
Collection tubes or flasks
-
TLC plates and chamber for fraction analysis
Diagram: The Column Chromatography Workflow
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Application Notes: Mastering the Recrystallization of Aromatic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity for Aromatic Esters
Aromatic esters are a cornerstone class of molecules, pivotal in pharmaceuticals, materials science, and fragrance industries. Their synthesis, however, rarely yields a product of absolute purity. Side-products, unreacted starting materials, and catalytic residues are common contaminants that can compromise biological activity, physical properties, and regulatory compliance. Recrystallization stands as the most powerful and scalable technique for the purification of these solid organic compounds.[1][2]
This guide moves beyond a simple recitation of steps. It provides a framework for rationally developing and troubleshooting robust recrystallization protocols for aromatic esters, grounding every decision in the fundamental principles of solubility and crystal growth.
Part 1: The Foundation – Understanding Recrystallization Dynamics
Recrystallization is a purification technique based on differential solubility.[3] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[4][5] When an impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution, and then allowed to cool slowly, the solubility of the target compound decreases.[6] This forces it to crystallize out of the solution. As the highly ordered crystal lattice forms, impurity molecules are excluded, remaining dissolved in the cold solvent (now called the mother liquor).[2][4] The pure crystals can then be isolated by filtration.[7]
For aromatic esters, the key characteristics influencing this process are:
-
Moderate Polarity: The ester functional group (-COO-) imparts polarity, while the aromatic ring and alkyl chains contribute nonpolar character.[8] This dual nature is the primary determinant of solvent choice.
-
Stable Crystal Lattices: The planar nature of the aromatic ring often facilitates efficient packing, leading to stable, well-defined crystals.
Part 2: The Art and Science of Solvent Selection
The success of any recrystallization hinges almost entirely on the choice of solvent.[9][10] An ideal solvent should exhibit a steep solubility curve for the aromatic ester: high solubility at elevated temperatures and very low solubility at low temperatures.[2][5]
Key Solvent Criteria:
-
Solubility Profile: The ester should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[10]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).[9]
-
Chemical Inertness: The solvent must not react with the ester.[2]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the ester to prevent the compound from melting or "oiling out" instead of dissolving.[11]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[9]
A Practical Approach to Solvent Screening:
A preliminary small-scale screening is essential.
-
Place ~50 mg of the crude aromatic ester into a small test tube.
-
Add the candidate solvent dropwise (~0.5 mL) at room temperature and agitate. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more solvent dropwise until it does.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation is the desired outcome.
Table 1: Common Solvents for Aromatic Ester Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes & Considerations |
| Ethanol | 78 | Polar Protic | Excellent general-purpose solvent. Often used in combination with water. |
| Methanol | 65 | Polar Protic | Higher polarity than ethanol; good for more polar esters.[12] |
| Ethyl Acetate | 77 | Polar Aprotic | "Like-dissolves-like" principle suggests this is often a good starting point for esters.[13][14] |
| Acetone | 56 | Polar Aprotic | A strong solvent, but its low boiling point can limit the solubility differential.[12] |
| Toluene | 111 | Nonpolar | Good for less polar aromatic esters. Higher boiling point requires caution. |
| Hexanes/Heptane | ~69 / ~98 | Nonpolar | Often used as an "anti-solvent" or for very nonpolar esters.[15] |
| Water | 100 | Very Polar | Generally a poor solvent for aromatic esters unless they possess highly polar functional groups. Often used as an anti-solvent with alcohols.[13] |
Part 3: Standard Protocols
Protocol I: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach if a suitable solvent is identified.
Methodology:
-
Dissolution: Place the crude aromatic ester in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the ester to just dissolve it completely.[7] Swirl the flask on a hot plate to maintain temperature and facilitate dissolution.[16]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, they must be removed while the solution is hot. Add a small excess of hot solvent (~5-10%) to prevent premature crystallization. Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7] Slow cooling is critical for the formation of large, pure crystals.[5] Once at room temperature, cooling may be completed in an ice-water bath to maximize the yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[7]
-
Drying: Leave the crystals under vacuum to pull air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish to dry completely.
Workflow for Single-Solvent Recrystallization
Caption: Workflow for a single-solvent recrystallization.
Protocol II: Multi-Solvent (Anti-Solvent) Recrystallization
This technique is employed when no single solvent provides the ideal solubility profile.[17] It uses a pair of miscible solvents: one in which the ester is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[18][19] Common pairs include ethanol/water and ethyl acetate/hexanes.[9]
Methodology:
-
Dissolution: Dissolve the crude ester in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with constant swirling. Continue adding until the solution becomes faintly cloudy or turbid. This point of turbidity is the saturation point.[17]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is perfectly saturated.[17]
-
Cooling, Isolation, Washing & Drying: Proceed with steps 3 through 6 from the Single-Solvent Protocol. The washing solvent should be a cold mixture of the two solvents, enriched with the anti-solvent.
Workflow for Multi-Solvent Recrystallization
Caption: Workflow for a multi-solvent (anti-solvent) recrystallization.
Part 4: Troubleshooting Common Challenges
Even with careful planning, issues can arise. A systematic approach can resolve most problems.
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used. [11] Supersaturation: The solution is stable beyond its saturation point.[11] | Boil off some of the solvent to re-concentrate the solution and cool again.[20] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11] |
| "Oiling Out" | Melting Point Depression: The boiling point of the solvent is higher than the melting point of the impure compound.[11][20] Rapid Cooling/High Supersaturation: The compound separates as a liquid because it's kinetically easier than forming an ordered crystal lattice.[21] | Re-heat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow it to cool much more slowly.[20] Consider switching to a lower-boiling point solvent or a different solvent system entirely.[21] |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent was used.[20] Ensure the final cooling step is done in an ice bath for a sufficient amount of time (>30 min).[21] Use pre-heated glassware for hot filtration and add a slight excess of solvent before filtering. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Before the cooling step, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[2] |
Conclusion
Recrystallization is a powerful technique that marries theoretical principles with hands-on laboratory skill. For aromatic esters, a rational approach based on understanding the compound's polarity and careful solvent screening is paramount. By following systematic protocols and applying logical troubleshooting, researchers can consistently achieve the high levels of purity required for demanding applications in drug development and materials science.
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Application Note: Synthesis and Application of Methyl 4-(4-hydroxybutyl)benzoate as a Versatile Intermediate for Calamitic Liquid Crystals
Abstract
Liquid crystals (LCs) are a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] Their application in display technology, sensors, and smart materials is driven by the design of molecules with specific structural features. This guide focuses on Methyl 4-(4-hydroxybutyl)benzoate, a pivotal intermediate in the synthesis of calamitic (rod-shaped) liquid crystals. We provide a detailed exploration of its synthesis, purification, and subsequent utilization in building more complex mesogenic structures. The protocols herein are designed for researchers in materials science and drug development, emphasizing the rationale behind experimental choices and providing robust methods for characterization and validation.
The Strategic Importance of this compound (MHBB)
The molecular architecture of a liquid crystal dictates its mesomorphic properties. Calamitic LCs are typically composed of a rigid core, which provides structural anisotropy, and flexible terminal chains that influence the melting point and phase behavior. This compound serves as an ideal precursor because it contains both a rigid aromatic core (the methyl benzoate group) and a flexible alkyl chain with a reactive terminal hydroxyl group (-OH).
This structure allows for a modular approach to LC synthesis. The -OH group provides a convenient attachment point for coupling with other molecular fragments, such as other aromatic cores, to elongate the molecule and induce liquid crystalline behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123910-88-3 | [2] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.25 g/mol | [3] |
| Appearance | Oil (at room temperature) | [4] |
| Synonyms | 4-(4-hydroxybutyl)benzoic acid methyl ester | [3] |
Synthesis and Purification of MHBB
The synthesis of high-purity MHBB is critical for the successful preparation of liquid crystal materials. While several synthetic routes exist, we will detail a common and reliable method: the catalytic hydrogenation of an alkyne precursor. This method offers high yields and avoids the equilibrium limitations of direct esterification.[4][5]
Rationale for Synthetic Route
The chosen pathway involves two main stages:
-
Sonogashira Coupling: To form the carbon-carbon bond between the aromatic ring and the butyl chain. This reaction is highly efficient for coupling terminal alkynes with aryl halides.[6]
-
Catalytic Hydrogenation: To reduce the alkyne and create the saturated hydroxybutyl chain. This step is typically quantitative and clean, utilizing a palladium on charcoal (Pd/C) catalyst.[4]
This two-step process provides a high degree of control and generally results in a cleaner product compared to direct alkylation methods.
Detailed Protocol: Synthesis of MHBB
Part A: Synthesis of Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate [6]
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, add methyl 4-bromobenzoate (20.00 g), palladium chloride (0.082 g), and triphenylphosphine (0.244 g).
-
Solvent and Reagents: Add diethylamine (150 mL) and stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Catalyst and Alkyne Addition: Add copper(I) iodide (0.178 g) followed by 3-butyn-1-ol (6.52 g).
-
Reaction: Stir the reaction mixture at room temperature (~25 °C) for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Remove the diethylamine under reduced pressure. Add water (100 mL) to the residue and extract the mixture with benzene or a suitable alternative solvent like ethyl acetate (3 x 75 mL).
-
Purification: Filter the combined organic extracts through a silica gel plug to remove metal residues. Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a mixture of benzene and hexane affords the pure alkyne intermediate.[6]
Part B: Hydrogenation to this compound [4]
-
Setup: In a hydrogenation vessel, dissolve the methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate (2.55 g) obtained from Part A in ethanol (200 mL).
-
Catalyst: Carefully add 5% Palladium on charcoal (0.26 g, 10% by weight) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture for 12 hours at room temperature.
-
Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite or silica gel to remove the palladium catalyst. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as an oil.[4]
Workflow Diagram: Synthesis of MHBB
Caption: Workflow for the synthesis of MHBB.
Quality Control and Characterization
To ensure the product is suitable for subsequent reactions, its identity and purity must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the chemical environment of the protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Expected Spectroscopic Data for MHBB[4]
| Technique | Observation | Interpretation |
| IR (film) | Broad peak at ~3390 cm⁻¹ | O-H stretch (hydroxyl group) |
| Strong peak at ~1705 cm⁻¹ | C=O stretch (ester carbonyl) | |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 2H), 7.25 (d, 2H) | Aromatic protons |
| δ 3.89 (s, 3H) | Methyl ester protons (-OCH₃) | |
| δ 3.65 (t, 2H) | Methylene protons adjacent to OH (-CH₂OH) | |
| δ 2.69 (t, 2H) | Benzylic methylene protons (Ar-CH₂) | |
| δ 1.66 (m, 4H) | Aliphatic methylene protons |
Application of MHBB in Liquid Crystal Synthesis
The terminal hydroxyl group of MHBB is the key to its utility. It allows for the straightforward extension of the molecular structure through esterification, a fundamental reaction in the synthesis of polyester-type liquid crystals.[7]
The Role of MHBB as a Building Block
By reacting MHBB with a second molecule that also possesses a rigid core and a reactive group (e.g., a carboxylic acid), a larger, more anisotropic molecule can be constructed. An example is the reaction with 4-(n-alkoxy)benzoic acid, which introduces a second phenyl ring and a terminal alkyl chain, features that are highly conducive to the formation of liquid crystal phases.[8][9]
Caption: Modular assembly of a liquid crystal molecule.
Reaction Scheme: Esterification for LC Synthesis
The esterification is typically performed using a coupling agent to facilitate the reaction under mild conditions, preserving other functional groups. The Steglich esterification, using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), is a highly effective method.[9]
Caption: Synthesis of a target LC via DCC/DMAP coupling.
Detailed Protocol: DCC/DMAP Esterification[9]
-
Setup: In a round-bottomed flask under an argon or nitrogen atmosphere, dissolve MHBB (1.0 eq), 4-(n-alkoxy)benzoic acid (1.1 eq), and DMAP (0.1 eq) in dry dichloromethane (DCM).
-
Coupling Agent: Cool the solution in an ice bath and add a solution of DCC (1.2 eq) in dry DCM dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: Filter off the DCU precipitate and wash it with DCM.
-
Purification: Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield the pure liquid crystal.
Characterization of Liquid Crystalline Properties
Once the final product is synthesized and purified, its liquid crystalline behavior must be characterized.
-
Structural Verification: The chemical structure of the final product should be confirmed using NMR, IR, and mass spectrometry.
-
Thermal Analysis (DSC): Differential Scanning Calorimetry is used to identify the temperatures at which phase transitions occur.[10] The sample is heated and cooled in a controlled manner, and the heat flow is measured. Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions.
-
Mesophase Identification (POM): Polarized Optical Microscopy is the primary tool for visually identifying the type of liquid crystal phase (e.g., nematic, smectic).[11] As the sample is heated and cooled on a hot stage, the unique optical textures that form are observed through cross-polarizers. Nematic phases typically show a "Schlieren" or "marbled" texture, while smectic phases exhibit "focal conic" or "fan-shaped" textures.
Table 3: Example DSC Data for a Phenyl Benzoate LC
| Transition | Heating Cycle (°C) | Cooling Cycle (°C) | Enthalpy (ΔH, J/g) |
| Crystal (Cr) → Smectic A (SmA) | 85.2 | 55.8 | 25.4 |
| Smectic A (SmA) → Nematic (N) | 102.5 | 101.9 | 1.8 |
| Nematic (N) → Isotropic (I) | 115.7 | 115.1 | 0.9 |
Note: Data is illustrative. The cooling transitions often occur at lower temperatures (supercooling).
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of calamitic liquid crystals. Its well-defined structure, comprising both rigid and flexible components with a reactive handle, allows for a modular and strategic approach to designing complex mesogenic molecules. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to synthesize and evaluate novel liquid crystalline materials for a wide range of advanced applications.
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Application Notes and Protocols: Methyl 4-(4-hydroxybutyl)benzoate in Polymer Chemistry
Foreword: Unlocking Novel Polymer Architectures
To the pioneering researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the application of Methyl 4-(4-hydroxybutyl)benzoate in the synthesis of advanced polymeric materials. This unique bifunctional monomer, possessing both a hydroxyl group and a methyl ester, offers a versatile platform for the creation of novel polyesters and polyurethanes with tailored properties. Its structure allows for its integration into polymer backbones, introducing a pendant aromatic ester group that can be further functionalized, thereby opening avenues for the development of materials with enhanced thermal stability, specific drug-loading capabilities, or unique liquid crystalline properties. These materials hold significant promise for applications ranging from biomedical devices and drug delivery systems to high-performance engineering plastics. This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodologies, empowering you to innovate and adapt these techniques to your specific research and development needs.
Introduction to this compound: A Versatile Building Block
This compound is a molecule of significant interest in polymer chemistry due to its hybrid structure. The primary alcohol (-OH) group provides a reactive site for esterification and urethane formation, while the methyl benzoate moiety offers a rigid aromatic component and a site for post-polymerization modification via hydrolysis of the ester.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 123910-88-3 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | Off-white to white crystalline solid |
| Melting Point | 45-48 °C |
| Boiling Point | Decomposes upon boiling at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene) |
The strategic importance of this monomer lies in its ability to act as an "AB-type" monomer in polycondensation reactions or as a chain extender/modifier in step-growth polymerizations. This dual functionality is key to designing polymers with precisely controlled architectures and functionalities.
Application in Polyester Synthesis: Crafting Functional Polyesters
The presence of both a hydroxyl and a methyl ester group in this compound allows for its participation in polycondensation reactions to form polyesters. It can be self-polymerized under specific conditions or co-polymerized with other diols and diacids (or their ester derivatives) to create a diverse range of functional polyesters. These polymers are of particular interest as biodegradable materials and for biomedical applications where the pendant ester can be used for drug conjugation.[2]
Self-Polycondensation via Transesterification
In this approach, the hydroxyl group of one monomer molecule reacts with the methyl ester of another, eliminating methanol and forming an ester linkage. This process is typically catalyzed by metal-based catalysts at elevated temperatures under vacuum to drive the reaction to completion by removing the methanol byproduct.
Diagram 1: Self-Polycondensation of this compound
Caption: Self-polycondensation of this compound.
Protocol 1: Synthesis of Poly[4-(4-oxybutyl)benzoate] via Self-Polycondensation
This protocol describes a representative procedure for the bulk polymerization of this compound.
Materials:
-
This compound (high purity)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst
-
High-vacuum Schlenk line or polymerization reactor
-
Inert gas (Argon or Nitrogen)
-
Solvents for purification (e.g., chloroform, methanol)
Procedure:
-
Reactor Setup: A clean, dry glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a high-vacuum line is charged with this compound.
-
Inert Atmosphere: The reactor is purged with an inert gas for at least 30 minutes to remove any oxygen and moisture.
-
Catalyst Addition: The transesterification catalyst (e.g., Ti(OBu)₄, typically 0.05-0.1 mol% relative to the monomer) is added to the reactor under a positive pressure of inert gas.
-
Melt Phase: The temperature of the reaction mixture is gradually raised to a molten state (e.g., 180-200 °C) under a slow stream of inert gas.
-
Polycondensation - Stage 1 (Low Vacuum): Once the monomer is completely melted and the catalyst is well-dispersed, a low vacuum (e.g., 100-200 mbar) is applied for 1-2 hours to facilitate the removal of the initial methanol formed. The temperature is maintained in this range.
-
Polycondensation - Stage 2 (High Vacuum): The vacuum is gradually increased to a high vacuum (<1 mbar), and the temperature is raised to 220-250 °C. The reaction is allowed to proceed for several hours (e.g., 4-8 hours), during which the viscosity of the melt will noticeably increase.
-
Polymer Isolation: After the desired reaction time, the reactor is cooled to room temperature under an inert atmosphere. The resulting solid polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues.
-
Drying: The purified polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI).
-
DSC/TGA: To analyze the thermal properties (glass transition temperature, melting point, and thermal stability).
Application in Polyurethane Synthesis: Enhancing Functionality
The primary alcohol group of this compound readily reacts with isocyanate groups, making it an excellent candidate for incorporation into polyurethane structures. It can be used as a chain extender or as part of a polyester polyol pre-polymer to introduce aromaticity and a functional handle into the final polyurethane material. The general reaction involves the addition of the hydroxyl group across the N=C bond of the isocyanate to form a urethane linkage.[3][4]
Chain Extension in Polyurethane Synthesis
In this application, this compound acts as a difunctional chain extender in the reaction between a diisocyanate and a polyol (e.g., a long-chain diol). This allows for the precise tuning of the hard segment content in segmented polyurethanes, thereby influencing their mechanical properties.
Diagram 2: Role as a Chain Extender in Polyurethane Synthesis
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Application Notes and Protocols for the Derivatization of the Alcohol Functional Group
Introduction: The Strategic Imperative of Alcohol Derivatization
In the landscape of organic synthesis, drug development, and analytical chemistry, the hydroxyl (-OH) group is a ubiquitous and highly versatile functional group. However, its reactivity can be a double-edged sword. The acidic proton and nucleophilic oxygen of an alcohol can interfere with a wide range of desired chemical transformations. Consequently, the strategic derivatization of alcohols is a cornerstone of modern chemical synthesis and analysis. This guide provides an in-depth exploration of the core principles and practical protocols for the most common and effective alcohol derivatization techniques. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results.
I. Silylation: The Workhorse of Alcohol Protection
The formation of silyl ethers is arguably the most prevalent method for the protection of alcohols. This is due to the ease of their formation, their stability across a wide range of reaction conditions, and the numerous methods available for their selective removal.[1] The choice of the silylating agent allows for a tunable degree of stability, a critical consideration in multi-step syntheses.[2]
Core Principles and Mechanism
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a silyl group, typically a trialkylsilyl group such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of a silyl halide (e.g., TMSCl or TBDMSCl). This process is typically facilitated by a non-nucleophilic base, such as triethylamine or imidazole, which neutralizes the generated acid byproduct (e.g., HCl).[1][2]
The steric bulk of the substituents on the silicon atom plays a crucial role in the stability of the resulting silyl ether. The larger tert-butyl group in TBDMS ethers provides significant steric hindrance, making them substantially more stable to hydrolysis and a wider range of reaction conditions compared to TMS ethers.[2]
Workflow for Silylation of Alcohols
Caption: General workflow for the silylation of an alcohol.
Comparative Stability of Common Silyl Ethers
The choice between different silyl protecting groups is a critical strategic decision in synthetic planning. The following table summarizes the relative stability of common silyl ethers, highlighting the dramatic difference conferred by steric hindrance.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[2] |
Experimental Protocols
Protocol 1: Trimethylsilylation (TMS Protection) of a Primary Alcohol [2]
This protocol describes the protection of a primary alcohol using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N).
-
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
-
Slowly add trimethylsilyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TMS-protected alcohol.
-
Protocol 2: tert-Butyldimethylsilylation (TBDMS Protection) of a Primary Alcohol
This protocol describes the more robust protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.
-
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.
-
Stir the reaction for 12-24 hours, monitoring by TLC. For sterically hindered alcohols, gentle heating (e.g., 40 °C) may be required.[3]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Deprotection of Silyl Ethers
-
TMS Ether Deprotection (Mild Acidic Conditions): [2]
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M hydrochloric acid (a few drops).
-
Stir at room temperature for 5-30 minutes, monitoring by TLC.
-
Neutralize with saturated aqueous sodium bicarbonate solution and extract the product.
-
-
TBDMS Ether Deprotection (Fluoride Source): [2]
-
Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise.
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Quench with saturated aqueous ammonium chloride solution, extract the product, and purify as needed.
-
II. Acylation: Formation of Ester Derivatives
Acylation is a fundamental transformation that converts the hydroxyl group into an ester. This is not only a robust protection strategy but is also a common final step in the synthesis of many drug molecules and materials. Furthermore, acylation is frequently employed to increase the volatility of analytes for gas chromatography (GC) analysis.[4]
Core Principles and Mechanism
The acylation of an alcohol typically involves its reaction with an acid anhydride (e.g., acetic anhydride) or an acid chloride (e.g., benzoyl chloride) in the presence of a base.[5][6] The base, often a tertiary amine like pyridine or triethylamine, serves to catalyze the reaction and neutralize the acidic byproduct. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst, particularly for the acylation of sterically hindered alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism.[6]
Mechanism of Base-Catalyzed Acylation
Caption: Generalized mechanism for base-catalyzed acylation of an alcohol.
Experimental Protocol
Protocol 3: Acetylation of a Primary Alcohol with Acetic Anhydride
This protocol describes a general procedure for the acetylation of a primary alcohol.
-
Materials:
-
Alcohol (1.0 eq)
-
Acetic anhydride (2.0 eq per hydroxyl group)
-
Expansive graphite (catalyst, 200 mg per 10 mmol of alcohol) or Pyridine (solvent and catalyst)
-
Dichloromethane (CH₂Cl₂) (optional solvent)
-
-
Procedure (with Expansive Graphite Catalyst):
-
In a round-bottom flask, combine the alcohol (10 mmol), acetic anhydride (20 mmol), and expansive graphite (200 mg).
-
Stir the mixture at room temperature or reflux in CH₂Cl₂ (5 mL) if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, add diethyl ether (10 mL) and filter to remove the catalyst. Wash the catalyst with additional diethyl ether.
-
Wash the combined filtrate with 5% HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
-
Procedure (with Pyridine):
-
Dissolve the alcohol in pyridine.
-
Add acetic anhydride and stir at room temperature, or heat gently (e.g., 70°C for 20 minutes) to ensure the reaction goes to completion.
-
After cooling, the reaction mixture can often be directly analyzed by GC-MS if the reagents and byproducts are volatile. For isolation, dilute with an organic solvent, wash with aqueous acid (to remove pyridine), aqueous base, and brine, then dry and concentrate.
-
III. Etherification: Forming Robust C-O-C Linkages
The formation of an ether linkage provides a very stable protecting group for alcohols, capable of withstanding strongly basic and nucleophilic conditions. The two most prominent methods for ether formation from alcohols are the Williamson ether synthesis and the Mitsunobu reaction.
A. Williamson Ether Synthesis
This classic reaction, developed by Alexander Williamson in 1850, remains a simple and widely used method for preparing both symmetrical and unsymmetrical ethers.[7][8]
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. It involves the reaction of an alkoxide ion with a primary alkyl halide or other substrate with a good leaving group (e.g., a tosylate).[8][9] The alkoxide is generated by deprotonating the alcohol with a strong base, such as sodium hydride (NaH).[9] The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination (E2) as a competing side reaction.[8]
Experimental Protocol
Protocol 4: Williamson Ether Synthesis [7]
This protocol provides a general procedure for the synthesis of an ether from an alcohol and an alkyl halide.
-
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or another suitable base (e.g., K₂CO₃)
-
Primary alkyl halide (e.g., ethyl iodide, 1.2 eq)
-
Anhydrous solvent (e.g., THF, DMF, butanone)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 30-60 minutes).
-
Cool the resulting alkoxide solution to 0 °C and add the primary alkyl halide dropwise.
-
Stir the reaction at room temperature or heat under reflux until the starting alcohol is consumed (monitor by TLC).[7]
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by distillation or column chromatography.
-
B. Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers and esters, with inversion of stereochemistry.[10][11][12]
This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The triphenylphosphine and DEAD combine to form a phosphonium intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group.[11][12] Subsequent SN2 attack by a nucleophile (in this case, another alcohol for ether formation, or a carboxylic acid for ester formation) proceeds with a clean inversion of configuration at the carbon center.[10][11]
Experimental Protocol
Protocol 5: Mitsunobu Reaction for Etherification [10]
This protocol describes a typical procedure for the Mitsunobu reaction.
-
Materials:
-
Alcohol to be converted (1.0 eq)
-
Nucleophilic alcohol (or carboxylic acid for ester formation, 1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
-
Procedure:
-
Dissolve the alcohol, the nucleophile (e.g., another alcohol or a carboxylic acid), and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product often contains triphenylphosphine oxide and the reduced hydrazide byproduct, which can be challenging to remove. Purification is typically achieved by column chromatography.
-
IV. Conversion to Sulfonate Esters: Activating Alcohols as Leaving Groups
While not a protecting group strategy in the traditional sense, the conversion of an alcohol's hydroxyl group—a notoriously poor leaving group—into a sulfonate ester (e.g., tosylate or mesylate) is a critical derivatization technique. This transformation renders the carbon atom susceptible to nucleophilic substitution and elimination reactions.[13][14][15]
Core Principles and Mechanism
The reaction involves treating the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine or triethylamine.[13][14] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[13] A key feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the process.[13][16]
Logical Flow of Alcohol Activation via Tosylation
Caption: Logical progression from a poor leaving group to a versatile intermediate.
Experimental Protocol
Protocol 6: Tosylation of a Primary Alcohol [13][16]
This protocol outlines a general method for the tosylation of a primary alcohol.
-
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)
-
Anhydrous pyridine or triethylamine (TEA, 1.5-2.0 eq)
-
4-Dimethylaminopyridine (DMAP, catalytic amount, optional)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere. For less reactive alcohols, a catalytic amount of DMAP can be added.[16]
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours.[13][16] Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Separate the organic layer and wash it successively with dilute HCl (to remove the amine base), water, saturated sodium bicarbonate solution, and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylate.
-
The product can be purified by recrystallization or column chromatography on silica gel.[13]
-
Conclusion
The derivatization of the alcohol functional group is an indispensable tool in the arsenal of the modern chemist. Whether for temporary protection during a complex synthesis, permanent modification to alter a molecule's properties, or activation for subsequent transformations, the principles and protocols outlined in this guide provide a robust foundation for success. The judicious selection of a derivatization strategy, grounded in an understanding of reaction mechanisms and the relative stability of the resulting derivatives, is paramount to achieving desired synthetic outcomes and enabling advanced chemical analysis.
References
- Benchchem. (n.d.). Application Note: Protocol for Silylation of Alcohols with Diethyl(hexyl)methylsilane.
- Benchchem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- Jin, T.-S., Ma, Y.-R., Li, T.-S., Zhang, Z.-H., & Duan, G.-B. (1999). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B, 38B(1), 109-110.
- Unknown. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Unknown. (n.d.). The Williamson Ether Synthesis.
- Pasqualini, C., Poggialini, F., Vagaggini, C., Brai, A., & Dreassi, E. (2022).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
- Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Chemistry LibreTexts. (2020, May 30). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate.
- Zhang, Y., et al. (2014).
- Sessions, A. L. (n.d.). Acetate derivatives of alcohols. Caltech GPS.
- Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Alcohols with 2,3,4,5-Tetrafluorobenzoyl Chloride.
- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/B211238H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated RP-HPLC Method for the Quantification of Methyl 4-(4-hydroxybutyl)benzoate
Abstract
This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Methyl 4-(4-hydroxybutyl)benzoate. The developed isocratic method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control, stability studies, and research applications in the pharmaceutical and chemical industries. The protocol herein provides a comprehensive guide, from mobile phase preparation to full method validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a chemical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural similarity to parabens, a class of widely used preservatives in pharmaceuticals and cosmetics, underscores the need for a reliable analytical method to ensure product purity and safety.[1][2] Accurate quantification is critical for process monitoring, quality assurance, and regulatory compliance. High-performance liquid chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and reproducibility.[3][4]
This application note presents a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the determination of this compound. The method is developed based on the well-established principles of paraben analysis, utilizing a C18 stationary phase to achieve optimal separation.[1][5]
Chromatographic Principles and Method Development Rationale
The selection of the chromatographic conditions was guided by the physicochemical properties of this compound. As a moderately polar compound, a reversed-phase separation on a C18 column is the logical approach.[1] The mobile phase, a mixture of methanol and water, provides the necessary polarity to control the retention and elution of the analyte. The choice of an isocratic elution simplifies the method, enhancing its robustness and transferability. A detection wavelength of 254 nm was selected based on the strong UV absorbance of the benzoate functional group, a common characteristic of parabens and related compounds.[2][5]
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is outlined below.
Figure 1: General workflow for the HPLC analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥98%)[6]
-
HPLC grade Methanol
-
HPLC grade Water
-
0.45 µm membrane filters for solvent filtration
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol: Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Conditions.
Detailed Protocols
Mobile Phase Preparation
-
Measure 600 mL of HPLC grade methanol and 400 mL of HPLC grade water.
-
Combine the solvents in a clean, suitable glass reservoir.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.
-
Filter the mobile phase through a 0.45 µm membrane filter before use.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150 µg/mL).
Sample Preparation
-
Accurately weigh a sufficient amount of the sample containing this compound into a volumetric flask.
-
Add a portion of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability Testing (SST)
Before commencing any sample analysis, the suitability of the chromatographic system must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the 100 µg/mL working standard solution six times.
-
Calculate the system suitability parameters. The acceptance criteria are as follows:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Analysis Procedure
-
Once the system suitability criteria are met, inject the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
Method Validation
The developed analytical method was validated in accordance with the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8][9]
Figure 2: Key parameters for analytical method validation as per ICH guidelines.
Specificity
Specificity was evaluated by injecting a blank (mobile phase) and a placebo (if applicable) to demonstrate the absence of interfering peaks at the retention time of this compound. The peak purity of the analyte in a sample was also assessed using a photodiode array (PDA) detector to confirm no co-eluting impurities.
Linearity
The linearity of the method was determined by analyzing a series of at least five concentrations of the reference standard over the range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated. A typical acceptance criterion is r² ≥ 0.999.
Accuracy
Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the 100 µg/mL standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst.
The precision is expressed as the relative standard deviation (%RSD). A %RSD of ≤ 2.0% is generally considered acceptable.[10]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Methanol:Water 58:42 and 62:38)
-
Column temperature (± 2 °C)
The system suitability parameters were checked under these modified conditions to ensure they remained within the acceptance criteria.
Conclusion
The RP-HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This validated method is well-suited for routine quality control analysis in regulated environments.
References
- Revue Roumaine de Chimie. (n.d.). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams.
- S.K. S., Deb, K., & Singh, R. (2012). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. American Journal of Analytical Chemistry, 3, 556-564.
- Imamović, B., et al. (2012). HPLC Determination of Some frequently used Parabens in Sunscreens. International Journal of Pharmacy Teaching & Practices, 3(1), 219-224.
- SIELC Technologies. (n.d.). HPLC Analysis of Parabens on Heritage MA Mixed-Mode Column.
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
- ResearchGate. (2012). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. academic.oup.com [academic.oup.com]
- 3. helixchrom.com [helixchrom.com]
- 4. ejpmr.com [ejpmr.com]
- 5. iomcworld.org [iomcworld.org]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Analysis of Benzoate Esters by Gas Chromatography-Mass Spectrometry: An Application Protocol
Abstract
This application note provides a comprehensive guide for the analysis of benzoate esters in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Benzoate esters, widely used as preservatives in food, beverages, cosmetics, and pharmaceutical products, require sensitive and specific analytical methods for quality control and regulatory compliance.[1][2] This document outlines detailed protocols for sample preparation, including liquid-liquid extraction and solid-phase microextraction, optimized GC-MS instrument parameters, and data analysis procedures. The methodologies described are designed to provide robust, reliable, and validated results for researchers, scientists, and professionals in drug development and quality assurance.
Introduction: The "Why" Behind Benzoate Ester Analysis
Benzoate esters, such as methylparaben, ethylparaben, propylparaben, and butylparaben, are effective antimicrobial agents against a broad spectrum of yeasts, molds, and bacteria. Their efficacy is pH-dependent, making them suitable for preserving acidic food and cosmetic products.[3] However, regulatory bodies worldwide have established maximum permissible limits for their use due to potential health concerns. Therefore, accurate and precise quantification of these compounds is paramount to ensure consumer safety and product quality.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose. Its high chromatographic resolution effectively separates individual benzoate esters and other matrix components, while the mass spectrometer provides definitive identification and sensitive quantification based on the unique mass-to-charge ratio (m/z) of the analyte ions.[4] This combination of separation and detection ensures a high degree of specificity and reliability, which is crucial for complex sample matrices.
Principles of GC-MS for Benzoate Ester Analysis
The GC-MS analysis of benzoate esters involves three key stages:
-
Sample Volatilization and Separation (GC): The sample extract is injected into a heated inlet, where the benzoate esters are vaporized. An inert carrier gas (typically helium) transports the vaporized analytes through a long, thin capillary column. The column's inner surface is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in their earlier elution.
-
Ionization (MS): As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. The most common ionization technique for this application is Electron Ionization (EI), where a high-energy electron beam bombards the analyte molecules, causing them to lose an electron and form positively charged ions (molecular ions). These molecular ions are often unstable and fragment into smaller, characteristic ions.
-
Mass Analysis and Detection (MS): The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum that serves as a chemical "fingerprint" for the compound.
This process allows for both the qualitative identification of benzoate esters by comparing their retention times and mass spectra to known standards, and their quantitative determination by measuring the area of their chromatographic peaks.
Analytical Workflow: From Sample to Result
The entire analytical procedure can be visualized as a sequential process, ensuring that each step is optimized for the accurate determination of benzoate esters.
Caption: Workflow for the GC-MS analysis of benzoate esters.
Detailed Protocols
Sample Preparation: The Critical First Step
The choice of sample preparation technique is highly dependent on the sample matrix. The primary goal is to efficiently extract the benzoate esters while minimizing the co-extraction of interfering compounds.[5][6]
Protocol 4.1.1: Liquid-Liquid Extraction (LLE) for Liquid and Semi-Solid Samples (e.g., Beverages, Creams)
LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Rationale: Benzoate esters are more soluble in organic solvents than in aqueous matrices, especially after acidification of the sample, which protonates any benzoate salts to the less polar benzoic acid form.
-
Step-by-Step Protocol:
-
Accurately weigh or measure a representative portion of the homogenized sample (e.g., 5 g or 5 mL) into a centrifuge tube.
-
For aqueous samples, acidify to pH < 2 with an appropriate acid (e.g., hydrochloric acid) to ensure all benzoate species are in their acidic form.
-
Add a known amount of a suitable internal standard (e.g., Methyl Benzoate[7][8] or Benzoic acid-d5[9][10]). The internal standard is crucial for correcting variations in extraction efficiency and instrument response.
-
Add 10 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of acetone and n-hexane).[9][11]
-
Vortex or shake vigorously for 2-5 minutes to ensure thorough mixing and analyte transfer to the organic phase.
-
Centrifuge at 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh portion of the solvent to improve recovery.
-
Combine the organic extracts and dry them by passing through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Transfer the concentrated extract to a GC vial for analysis.
-
Protocol 4.1.2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Benzoate Esters
HS-SPME is a solvent-free technique ideal for extracting volatile and semi-volatile compounds from a sample's headspace.[12][13][14][15]
-
Rationale: This method is particularly useful for complex matrices as it minimizes the extraction of non-volatile interfering compounds. The analytes are partitioned from the sample matrix into the headspace and then adsorbed onto a coated fiber.
-
Step-by-Step Protocol:
-
Place a known amount of the sample (e.g., 2-5 g) into a headspace vial.
-
Add a suitable internal standard.
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to equilibrate into the headspace.[16]
-
Expose the SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a predetermined time (e.g., 15-30 minutes) to adsorb the analytes.[16][17]
-
Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.
-
Derivatization (If Necessary)
For less volatile compounds like benzoic acid, derivatization may be necessary to improve their chromatographic properties.[18] This process converts polar functional groups into less polar, more volatile derivatives.
-
Rationale: Silylation is a common derivatization technique that replaces active hydrogens on carboxyl groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[9][10][19]
-
Common Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[19]
-
Procedure:
-
To the dried extract from the LLE protocol, add a known volume of the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of benzoate esters. These should be considered as a starting point and may require optimization based on the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250 °C | Ensures rapid and complete volatilization of the analytes.[7] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents column overloading. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimizes separation efficiency and analysis time. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) | A non-polar or mid-polar column is suitable for separating benzoate esters.[1][20] |
| Oven Program | Initial Temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | This temperature program allows for the separation of analytes with a range of boiling points. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the ion source.[21] |
| Transfer Line Temp. | 280 °C | Ensures efficient transfer of analytes from the GC to the MS without condensation. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible mass spectra. |
| Ionization Energy | 70 eV | Standard energy for EI that generates characteristic and library-searchable mass spectra.[21] |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Full scan mode provides complete mass spectra for compound identification. SIM mode enhances sensitivity and selectivity by monitoring only specific ions for the target analytes.[9][22] |
Data Analysis and Quantification
Analyte Identification
Benzoate esters are identified by comparing their retention times and mass spectra with those of authentic reference standards analyzed under the same conditions. The mass spectrum of methyl benzoate, for instance, will show a characteristic molecular ion peak and fragmentation pattern. The NIST Mass Spectral Library is also a valuable tool for confirming compound identity.[21]
Quantification
Quantification is typically performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of the analyte in the sample is then determined from this calibration curve.
Table of Characteristic Ions for SIM Mode:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl Benzoate | 105 | 77, 136 |
| Ethyl Benzoate | 105 | 77, 122, 150 |
| Propyl Benzoate | 105 | 77, 122, 164 |
| Butyl Benzoate | 105 | 77, 122, 178 |
| Benzoic Acid (TMS derivative) | 179 | 194, 77 |
Note: These are common ions; actual ions and their relative abundances should be confirmed by analyzing a standard of the compound.
Method Validation and Quality Control
To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., ICH, AOAC). Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[2]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[23]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[23]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[23]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Regular analysis of quality control samples, such as blanks, spiked samples, and certified reference materials, is essential for monitoring the ongoing performance of the method.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; improper derivatization. | Use a deactivated inlet liner; check derivatization procedure and reagents. |
| Low Recovery | Inefficient extraction; analyte degradation. | Optimize extraction solvent and pH; check for thermal degradation in the injector. |
| High Background Noise | Contaminated carrier gas, column bleed, or contaminated ion source. | Use high-purity gas with traps; condition the column; clean the ion source. |
| Retention Time Shifts | Changes in carrier gas flow rate; column aging. | Check for leaks and verify flow rate; trim the column or replace it. |
Conclusion
The GC-MS methodology detailed in this application note provides a robust and reliable framework for the qualitative and quantitative analysis of benzoate esters in a variety of sample matrices. By carefully following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and quality control professionals can achieve accurate and defensible results that meet regulatory requirements and ensure product safety.
References
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- PubMed. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS).
- ResearchGate. (n.d.). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure.
- Wiley Analytical Science. (2006). GC/MS reveals methyl benzoate is a marker for indoor mould.
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- (n.d.). Acids: Derivatization for GC Analysis.
- (2017). An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods.
- (n.d.). Sample Preparation Guidelines for GC-MS.
- PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice.
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- (n.d.). Analysis of Food Preservatives by GC/MS.
- (2022). Development of GC-MS for determination of benzene content in food products containing benzoate salts and ascorbic acid.
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- (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops.
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Application Note: Quantitative NMR (qNMR) for Purity Assessment of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Quantitative NMR in Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of chemical compounds, including a wide array of aromatic molecules critical to the pharmaceutical and chemical industries.[1][2][3] Unlike chromatographic techniques that rely on response factors, qNMR leverages a fundamental principle: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This unique characteristic allows for the direct quantification of an analyte against a certified internal standard, often without the need for a structurally identical reference compound.[4][5]
This application note provides a comprehensive guide to the principles, protocols, and best practices for employing ¹H qNMR in the purity assessment of aromatic compounds. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to implement robust and reliable qNMR assays. The methodologies described herein are grounded in principles recognized by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1][6][7]
The Causality Behind Experimental Choices: A Foundation of Trustworthiness
The accuracy and reliability of a qNMR experiment are not merely the result of following a set of instructions; they are built upon a thorough understanding of the underlying physical principles and the deliberate choices made during method development. Each parameter, from the selection of the internal standard to the intricacies of data acquisition, is a critical control point that influences the final purity value.
Selecting the Ideal Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is arguably the most critical decision in a qNMR experiment, as any inaccuracies in its purity or handling will directly translate to errors in the final result.[8] An ideal internal standard for the analysis of aromatic compounds should possess the following characteristics:
-
High Purity and Stability: The internal standard must have a certified purity of ≥99% and be chemically stable under the experimental conditions.[9] This prevents the introduction of interfering signals and ensures consistent response.
-
Non-Overlapping Resonances: The signals from the internal standard must be well-resolved from the analyte's signals in the ¹H NMR spectrum.[1][9][10] For aromatic compounds, which typically have signals in the 6-9 ppm region, selecting an internal standard with sharp singlets in a relatively clear spectral region (e.g., 0-2 ppm or above 9 ppm) is crucial.[9]
-
Excellent Solubility: The internal standard must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution and prevent line broadening.[1][9][11]
-
Simple Spectrum: An internal standard with a simple spectrum, ideally a single sharp singlet, simplifies integration and minimizes the potential for overlap.[10]
-
Known Proton Count: The number of protons giving rise to the quantification signal must be accurately known.
Common Internal Standards for Aromatic Compound Analysis:
| Internal Standard | Chemical Shift (approx. in CDCl₃) | Key Characteristics |
| Maleic Acid | ~6.3 ppm (singlet) | Good solubility in polar solvents, sharp singlet.[1] |
| 1,4-Dinitrobenzene | ~8.5 ppm (singlet) | Suitable for non-polar solvents, signal in the downfield region.[1] |
| 1,2,4,5-Tetrachloro-3-nitrobenzene | ~7.8 ppm (singlet) | Provides a singlet in the aromatic region, useful for specific applications. |
| Benzyl Benzoate | Multiple signals | Can be used if signals are well-resolved from the analyte.[1] |
The Critical Role of Relaxation Delay (D1)
One of the most common pitfalls in qNMR is the underestimation of the spin-lattice relaxation time (T₁).[8] If the relaxation delay (D1) between successive pulses is too short, nuclei with longer T₁ values will not fully return to their equilibrium state, leading to signal saturation and an underestimation of the integral intensity.[8][12] This is particularly important for quaternary carbons and some protons in rigid aromatic systems which can have longer T₁ values.
Best Practice: The relaxation delay (D1) should be set to at least 5 times the longest T₁ value of any signal of interest (both analyte and internal standard).[9][13] While a default value of 30-60 seconds is often a safe starting point, for the highest accuracy, it is recommended to experimentally determine the T₁ values using an inversion-recovery pulse sequence.[9][12][14]
Solvent Selection and Sample Preparation
The choice of deuterated solvent is dictated by the solubility of both the analyte and the internal standard.[2][11] Common solvents for aromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. It is crucial to use high-purity deuterated solvents to minimize residual solvent signals that could interfere with the analyte or internal standard peaks.[2]
Accurate weighing is paramount and represents a significant source of potential error.[3][5] A microbalance with a readability of at least 0.01 mg is essential.[2][15] To ensure homogeneity, the sample and internal standard should be completely dissolved, which can be facilitated by gentle vortexing or sonication.[11]
Experimental Workflow and Protocol
The following section outlines a detailed, step-by-step protocol for the purity assessment of an aromatic compound using qNMR. This workflow is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.
Diagram of the qNMR Experimental Workflow
Caption: A flowchart illustrating the key stages of a quantitative NMR experiment for purity determination.
Step-by-Step Protocol
1. Sample Preparation:
-
Weighing: Using a calibrated analytical microbalance, accurately weigh approximately 10-20 mg of the aromatic compound (analyte) into a clean, dry vial.[15] Record the weight to the nearest 0.01 mg.
-
Internal Standard Addition: Accurately weigh an appropriate amount of the chosen internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.[15] The goal is to achieve a molar ratio between the analyte and internal standard that is close to 1:1 to optimize integration accuracy.[9]
-
Dissolution: Add a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of the appropriate deuterated solvent.[15] Ensure complete dissolution by vortexing or brief sonication.
-
Transfer: Carefully transfer the solution to a high-quality 5 mm NMR tube.[2]
2. NMR Data Acquisition:
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Set a constant temperature, typically 298 K.[15]
-
Pulse Width Calibration: Accurately determine the 90° pulse width for the specific sample and probe.
-
Acquisition Parameters:
-
Pulse Program: Use a simple single-pulse sequence (e.g., 'zg' on Bruker instruments).[15]
-
Relaxation Delay (D1): Set to a value of at least 5 times the longest T₁ of the signals to be integrated (a conservative value of 60 seconds is often used if T₁ is unknown).[15]
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration precision.[9][10]
-
Acquisition Time (AT): Set to at least 3 seconds to ensure the Free Induction Decay (FID) has fully decayed.[14]
-
Dummy Scans (DS): Use 2 to 4 dummy scans to allow the sample to reach a steady state before data acquisition begins.[15]
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.1-0.3 Hz to improve the S/N without significantly distorting the lineshape.[13][15] Perform the Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[15][16]
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[10][15][16]
-
Integration: Carefully integrate the selected, well-resolved signal for the analyte and the signal for the internal standard.[15] The integration region should encompass the entire peak, including any ¹³C satellites.
Data Analysis and Purity Calculation
The purity of the analyte is calculated using the following equation:[1][2]
Purity (%) = (IA / NA) * (NIS / IIS) * (MA / MIS) * (mIS / mA) * PIS
Where:
-
IA = Integral of the analyte signal
-
NA = Number of protons for the analyte signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the internal standard signal
-
MA = Molar mass of the analyte
-
MIS = Molar mass of the internal standard
-
mA = Mass of the analyte
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard
Example Calculation and Data Presentation
Let's consider the purity determination of a sample of Benzoic Acid using Maleic Acid as the internal standard.
Experimental Data:
| Parameter | Analyte (Benzoic Acid) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.25 mg | 8.50 mg |
| Molar Mass (M) | 122.12 g/mol | 116.07 g/mol |
| Selected Signal | Aromatic protons (δ ~7.5-8.1 ppm) | Olefinic protons (δ ~6.3 ppm) |
| Number of Protons (N) | 2 (for the ortho protons) | 2 |
| Integral (I) | 1.85 | 1.00 |
| Purity of IS (PIS) | - | 99.8% |
Calculation:
Purity (%) = (1.85 / 2) * (2 / 1.00) * (122.12 / 116.07) * (8.50 / 15.25) * 99.8%
Purity (%) = 0.925 * 2 * 1.052 * 0.557 * 99.8%
Purity (%) = 97.9%
Trustworthiness Through Self-Validation and Troubleshooting
A robust qNMR protocol is a self-validating system. The principles of Good Laboratory Practice (GLP) and method validation should be applied.[17] For regulated environments, validation should assess parameters such as specificity, linearity, range, accuracy, precision, and robustness, in line with ICH guidelines.[4][14]
Common Challenges and Troubleshooting in Aromatic qNMR
| Challenge | Potential Cause(s) | Troubleshooting Strategy |
| Poor Resolution/Peak Overlap | Inadequate magnetic field strength; Poor shimming; Inappropriate solvent choice. | Use a higher field spectrometer (>400 MHz).[14] Re-shim the sample.[18] Experiment with different deuterated solvents to induce changes in chemical shifts.[2] |
| Inaccurate Integrals | Poor phasing or baseline correction; Insufficient relaxation delay (D1); Low signal-to-noise ratio. | Meticulously perform manual phasing and baseline correction.[10] Increase D1 to >5*T₁ of the slowest relaxing proton.[9][13] Increase the number of scans to achieve S/N > 250.[10] |
| ADC Overflow Error | Receiver gain set too high for a concentrated sample. | Reduce the receiver gain and re-acquire the spectrum.[18] |
| Purity Value > 100% | Inaccurate weighing; Impure internal standard; Residual moisture in the analyte or standard. | Re-verify balance calibration and re-weigh samples.[15] Use a certified, high-purity internal standard.[9] Dry samples under vacuum before analysis if they are hygroscopic. |
Conclusion
Quantitative NMR is a highly accurate, precise, and versatile technique for the purity assessment of aromatic compounds.[19][20] Its direct measurement principle minimizes the need for compound-specific reference standards, making it an invaluable tool in drug discovery, development, and quality control.[4][17] By understanding the causality behind the experimental parameters and adhering to a meticulously validated protocol, researchers can generate reliable and defensible purity data, ensuring the quality and integrity of their materials.
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Synthesis of 4-(4-Hydroxybutyl)benzoic Acid Methyl Ester: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 4-(4-hydroxybutyl)benzoic acid methyl ester, a valuable intermediate in the development of various pharmaceuticals and advanced materials. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust framework for successful synthesis.
Introduction: Significance and Synthetic Strategy
4-(4-Hydroxybutyl)benzoic acid methyl ester serves as a key building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for a wide range of subsequent chemical modifications. This versatility makes it an important precursor for creating more complex molecules with desired biological activities or material properties.
The primary synthetic approach detailed in this guide involves a two-step process. The first step is a Sonogashira coupling reaction to form a carbon-carbon bond, followed by a hydrogenation reaction to yield the final product. This strategy was selected for its high efficiency and control over the final product's structure.
Part 1: Sonogashira Coupling of Methyl 4-Bromobenzoate and 3-Butyn-1-ol
The initial step in this synthesis is the palladium-catalyzed cross-coupling of an aryl halide (methyl 4-bromobenzoate) with a terminal alkyne (3-butyn-1-ol). This reaction, known as the Sonogashira coupling, is a powerful tool for the formation of carbon-carbon bonds.
Causality of Experimental Choices:
-
Catalyst System: A combination of palladium chloride (PdCl₂) and copper(I) iodide (CuI) is employed. Palladium is the primary catalyst for the cross-coupling reaction, while copper(I) iodide acts as a co-catalyst, facilitating the activation of the alkyne. Triphenylphosphine (PPh₃) is used as a ligand to stabilize the palladium catalyst and promote the reaction.
-
Solvent and Base: Diethylamine serves as both the solvent and the base in this reaction. As a solvent, it provides a suitable medium for the reactants. As a base, it is crucial for the deprotonation of the terminal alkyne, a necessary step for the catalytic cycle to proceed.
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation of the palladium catalyst and other sensitive reagents, which could lead to decreased yield and the formation of unwanted byproducts.
Materials and Equipment:
-
Methyl 4-bromobenzoate
-
3-Butyn-1-ol
-
Palladium chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Diethylamine
-
Benzene
-
Hexane
-
Water (deionized)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred mixture of palladium chloride (0.082 g, 0.005 eq), triphenylphosphine (0.244 g, 0.01 eq), and methyl 4-bromobenzoate (20.00 g, 1.0 eq) in diethylamine, add copper(I) iodide (0.178 g, 0.01 eq) and 3-butyn-1-ol (6.52 g, 1.0 eq) under a nitrogen atmosphere.[1]
-
Stir the reaction mixture at room temperature (approximately 25°C) for 18 hours under nitrogen.[1]
-
Remove the diethylamine under reduced pressure using a rotary evaporator.[1]
-
Add water to the residue and extract the mixture with benzene.[1]
-
Filter the combined benzene extracts through a pad of silica gel to remove the metal residues.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.[1]
-
Recrystallize the crude product from a mixture of benzene and hexane to obtain the pure material. A yield of 75.8% can be expected.[1]
Self-Validation: The purity of the intermediate product can be confirmed by its melting point (95.5-96.0°C) and spectroscopic analysis (IR and ¹H NMR).[1] The characteristic peaks in the IR spectrum include a broad peak around 3310 cm⁻¹ (O-H stretch) and a sharp peak around 1718 cm⁻¹ (C=O stretch of the ester).[1] The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the hydroxybutyl chain.[1]
Workflow for Sonogashira Coupling
Caption: Workflow for the synthesis of the alkyne intermediate.
Part 2: Hydrogenation of the Alkyne Intermediate
The second and final step is the hydrogenation of the alkyne intermediate to the corresponding saturated alkane. This reaction reduces the carbon-carbon triple bond to a single bond, yielding the desired 4-(4-hydroxybutyl)benzoic acid methyl ester.
Causality of Experimental Choices:
-
Catalyst: 5% Palladium on charcoal (Pd/C) is a highly effective and commonly used catalyst for hydrogenation reactions. The palladium surface provides active sites for the adsorption of both hydrogen gas and the alkyne, facilitating the reduction.
-
Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the starting material and is inert under the reaction conditions.
-
Hydrogen Pressure: The reaction is carried out under a hydrogen pressure of 50 psi to ensure a sufficient concentration of hydrogen for the reaction to proceed efficiently.
Materials and Equipment:
-
Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
-
5% Palladium on charcoal (Pd/C)
-
Ethanol
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar pressure reactor
-
Silica gel pad
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare a mixture of methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate (2.55 g) in ethanol (200 mL).[2]
-
Add 5% palladium on charcoal (0.26 g, 10% by weight of the starting material) to the mixture.[2]
-
Hydrogenate the mixture at 50 psi of hydrogen for 12 hours.[2]
-
After the reaction is complete, filter the mixture through a silica gel pad to remove the palladium catalyst.[2]
-
Wash the silica gel pad with ethanol.[2]
-
Concentrate the combined filtrate to yield 4-(4-hydroxybutyl)benzoic acid methyl ester as an oil.[2]
Self-Validation: The final product can be characterized by IR and ¹H NMR spectroscopy. The IR spectrum should show the disappearance of the alkyne C≡C stretch and the appearance of C-H stretches corresponding to the saturated butyl chain.[2] The ¹H NMR spectrum will confirm the structure with signals corresponding to the aromatic protons, the methyl ester, and the four distinct methylene groups of the butyl chain.[2]
Reaction Scheme
Caption: Overall synthetic route to the target molecule.
Quantitative Data Summary
| Step | Reactant | Molar Equiv. | Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-bromobenzoate | 1.0 | PdCl₂/PPh₃/CuI | 0.005/0.01/0.01 eq | Diethylamine | 25 | 18 | 75.8 |
| 1 | 3-Butyn-1-ol | 1.0 | ||||||
| 2 | Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate | 1.0 | 5% Pd/C | 10 wt% | Ethanol | 25 | 12 | Quantitative |
Alternative Synthetic Routes
While the presented two-step method is highly effective, other synthetic strategies exist. One common alternative is the Fischer-Speier esterification of 4-(4-hydroxybutyl)benzoic acid. This method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4][5]
Another approach is the reduction of a precursor containing a different reducible functional group on the butyl chain. For instance, the corresponding butanoic acid derivative could be selectively reduced to the alcohol.
The choice of synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity of the final product.
Safety and Handling
-
Palladium Compounds and Heavy Metals: Palladium catalysts and copper iodide should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Dispose of heavy metal waste according to institutional guidelines.
-
Flammable Solvents: Diethylamine, benzene, hexane, and ethanol are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Use a properly maintained and certified hydrogenation apparatus. Ensure the system is purged with an inert gas before and after the reaction.
-
Corrosive Reagents: If using an acid-catalyzed esterification route, handle strong acids like sulfuric acid with extreme caution in a fume hood.
Conclusion
The synthesis of 4-(4-hydroxybutyl)benzoic acid methyl ester via Sonogashira coupling followed by hydrogenation is a reliable and high-yielding method suitable for research and development applications. The detailed protocols and explanations provided in this guide are intended to equip researchers with the necessary information to perform this synthesis successfully and safely. Careful attention to the experimental details and safety precautions is paramount for achieving the desired outcome.
References
- PrepChem. Synthesis of methyl 4-(4-hydroxybutyl)benzoate.
- PrepChem. Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate.
- ChemicalBook. 4-(4-Hydroxybutyl)benzoic acid Methyl ester.
- National Center for Biotechnology Information. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks.
- ResearchGate. Can someone recommend literature for synthesis of Butylparaben (4-hydroxy butyl Benzoate)?
- PrepChem. Synthesis of methyl 4-hydroxybenzoate.
- Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- ResearchGate. Kinetics of the Esterification Between 2-[(4-hydroxybutoxy)carbonyl] Benzoic Acid with 1,4-Butanediol: Tetrabutyl Orthotitanate as Catalyst.
- Ataman Kimya. METHYL 4-HYDROXYBENZOATE.
- Indo American Journal of Pharmaceutical Research. Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
- Unknown. esterification of benzoic acid to methyl benzoate.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(4-hydroxybutyl)benzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(4-hydroxybutyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Overview of Synthetic Challenges
This compound is a valuable bifunctional molecule, featuring both an ester and a primary alcohol. This structure makes it a useful intermediate in the synthesis of various polymers and active pharmaceutical ingredients. However, its synthesis is not without challenges. The presence of two reactive sites—the carboxylic acid (or its precursor) and the hydroxyl group—can lead to side reactions, purification difficulties, and consequently, suboptimal yields. This guide will address these issues head-on.
Common Synthetic Pathways
Several routes can be employed to synthesize this compound. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.
-
Fischer-Speier Esterification: The most direct route involves the acid-catalyzed esterification of 4-(4-hydroxybutyl)benzoic acid with methanol. While conceptually simple, this equilibrium-driven reaction requires careful optimization to achieve high conversion.
-
Hydrogenation of an Alkyne Precursor: A multi-step approach involves the synthesis of methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate, which is then hydrogenated to the desired saturated compound.[1] This method can offer high purity but involves handling pressurized hydrogen and a palladium catalyst.
-
Palladium-Catalyzed Cross-Coupling: Another pathway involves a Sonogashira coupling of methyl 4-bromobenzoate with 3-butyn-1-ol, followed by hydrogenation of the resulting alkyne.[2] This is a powerful method for carbon-carbon bond formation but requires careful control of catalyst systems.
-
Reduction of Dimethyl Terephthalate (DMT) Derivatives: While less direct for this specific molecule, technologies exist for the selective hydrogenation and reduction of DMT, a common polyester precursor, to related diols and esters.[3][4] This highlights a broader strategy of modifying readily available commodity chemicals.
This guide will primarily focus on troubleshooting the most common and accessible method: Fischer-Speier Esterification .
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound via esterification.
Q1: My yield is consistently low (<60%). What are the primary causes?
Low yield is a symptom, not the root cause. It typically stems from one of three areas: incomplete reaction, formation of side products, or loss of product during workup and purification. A systematic approach is needed to identify the bottleneck.
Caption: Root causes of low yield in synthesis.
Start by analyzing your crude reaction mixture (e.g., by ¹H NMR or TLC) before purification. If you see a significant amount of starting material, the issue is an incomplete reaction. If you see multiple new spots or peaks, side reactions are the culprit. If the crude product looks clean but the final isolated mass is low, focus on your purification technique.
Q2: The reaction won't go to completion. How can I drive the equilibrium forward?
Fischer esterification is a reversible reaction.[5] To achieve high yields, you must apply Le Châtelier's principle to shift the equilibrium towards the product side.
Solutions:
-
Use an Excess of Methanol: Methanol is inexpensive and can be used as both a reactant and the solvent. Using a large excess (e.g., 10-20 equivalents or more) creates a high concentration gradient that favors the forward reaction.[5]
-
Remove Water: Water is a byproduct of the reaction. Its continuous removal is one of the most effective ways to drive the reaction to completion.[6]
-
Azeotropic Distillation: Add a co-solvent like toluene or cyclohexane that forms a low-boiling azeotrope with water.[5] Using a Dean-Stark apparatus will physically remove water from the reaction mixture as it forms.
-
Dehydrating Agents: For smaller-scale reactions, adding a dehydrating agent like molecular sieves (3A or 4A) can be effective.[7]
-
Caption: Experimental setup for azeotropic water removal.
Q3: I'm observing significant side product formation. What are they and how can I prevent them?
The bifunctional nature of the starting material, 4-(4-hydroxybutyl)benzoic acid, is the primary source of side products.
-
Primary Side Product: Dimerization/Oligomerization The hydroxyl group of one molecule can react with the carboxylic acid of another, forming a polyester dimer or longer oligomers. This is essentially a self-esterification reaction.
Prevention:
-
Maximize Methanol Concentration: A high concentration of methanol ensures that the carboxylic acid is more likely to react with methanol than with the hydroxyl group of another starting material molecule. This is the most critical factor.
-
Control Temperature: While heat is necessary to drive the reaction, excessive temperatures (e.g., >150°C) can favor intermolecular reactions and decomposition. When using reflux, the temperature is controlled by the boiling point of your solvent system.
-
Catalyst Choice: Highly aggressive catalysts at high concentrations can sometimes promote side reactions. Use the recommended catalytic amount.
Q4: My acid catalyst (H₂SO₄) is causing charring and dark coloration. What are my options?
Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic materials, complicating purification and lowering yield.[8]
Alternative Catalysts:
| Catalyst | Type | Advantages | Typical Conditions |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Inexpensive, effective. | Catalytic amount, reflux in methanol.[9] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Solid, less oxidizing than H₂SO₄, effective.[8] | Catalytic amount, reflux, often with azeotropic removal of water. |
| Solid Acid Catalysts (e.g., Zr/Ti oxides, Cation Exchange Resins) | Lewis/Brønsted Acid | Recoverable, reusable, often milder, reduces wastewater.[7][8] | Higher catalyst loading, often requires higher temperatures.[8] |
Using a milder catalyst like p-TsOH or a reusable solid acid catalyst can significantly reduce charring and simplify the workup procedure.[7][8]
Q5: How should I properly work up and purify my product? It often comes out as an oil.
This compound is often isolated as an oil, which can make purification by recrystallization challenging.[1]
Step-by-Step Workup & Purification Protocol:
-
Cool and Neutralize: After the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature. If you used an acid catalyst like H₂SO₄ or p-TsOH, it must be neutralized.
-
Solvent Removal: Remove the bulk of the excess methanol using a rotary evaporator.
-
Aqueous Wash: Dissolve the residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate.[9] Wash the organic layer sequentially with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acid catalyst and unreacted carboxylic acid starting material.[9]
-
Water or brine to remove any remaining salts.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Silica Gel Chromatography: This is the most reliable method for purifying oily products. Use a solvent system like hexane/ethyl acetate, gradually increasing the polarity (the proportion of ethyl acetate) to elute your product.
-
Recrystallization: While it may be an oil at room temperature, some literature reports recrystallization from a benzene/hexane mixture for a related compound, suggesting it's possible under the right conditions.[2] This should be attempted if chromatography is not feasible.
-
Frequently Asked Questions (FAQs)
-
Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the simplest method. Use a silica plate and a hexane/ethyl acetate solvent system. The product ester will be less polar (have a higher Rf value) than the starting carboxylic acid. Spot the reaction mixture alongside your starting material. The reaction is complete when the starting material spot has disappeared.
-
Q: What is a typical reaction time and temperature? A: For a simple reflux in methanol with sulfuric acid, reaction times can range from 3 to 18 hours.[7][9] The temperature will be the boiling point of methanol (~65°C). If using azeotropic removal of water with toluene, the temperature will be higher.
-
Q: Are there specific safety considerations? A: Yes. Handle concentrated acids (H₂SO₄, p-TsOH) in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Methanol is flammable and toxic; avoid inhalation and skin contact. If conducting a hydrogenation, ensure the equipment is properly rated for pressure and that all potential ignition sources are removed.
References
- PrepChem. (n.d.). Synthesis of this compound.
- PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate.
- ChemBK. (2024). 4-(4-Hydroxybutyl)benzoic acid Methyl ester.
- Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
- FAO. (n.d.). METHYL p-HYDROXYBENZOATE.
- ACS Publications. (2024). Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst.
- ResearchGate. (2017). Kinetics of the Esterification Between 2-[(4-hydroxybutoxy)carbonyl] Benzoic Acid with 1,4-Butanediol: Tetrabutyl Orthotitanate as Catalyst.
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
- CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
- ResearchGate. (n.d.).
- Green Chemistry (RSC Publishing). (n.d.). Upcycling of waste polyethylene terephthalate to dimethyl terephthalate over solid acids under mild conditions. [Link]
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- US EPA. (n.d.). Benzoic acid, 4-hydroxy-, butyl ester - Substance Details. [Link]
- ResearchGate. (n.d.). Transformation of dimethyl phthalate, dimethyl isophthalate and dimethyl terephthalate by Rhodococcus rubber Sa and modeling the processes using the modified Gompertz model. [Link]
- Merchant Research & Consulting, Ltd. (2024). Dimethyl Terephthalate (DMT) & Polyethylene Terephthalate (PET)
- MDPI. (2023).
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
- PrepChem. (n.d.). Synthesis of methyl 4-hydroxybenzoate.
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
- University of the West Indies at Mona. (n.d.).
- PubChem. (n.d.). Methyl 4-(4-hydroxybutyl)
- ResearchGate. (2011). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy)
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2023).
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mcgroup.co.uk [mcgroup.co.uk]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 7. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Methyl 4-(4-hydroxybutyl)benzoate
Welcome to the comprehensive technical support guide for the synthesis of Methyl 4-(4-hydroxybutyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its preparation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategy effectively.
Introduction to Synthetic Strategies
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and materials. Its synthesis can be approached through several routes, each with its own set of potential challenges and impurity profiles. The two most common pathways involve:
-
Sonogashira Coupling followed by Hydrogenation: This route typically starts with a coupling between an aryl halide (e.g., methyl 4-bromobenzoate) and an alkyne (e.g., 3-butyn-1-ol), followed by the reduction of the resulting alkyne to an alkyl chain.
-
Fischer Esterification: This classic method involves the acid-catalyzed reaction of 4-(4-hydroxybutyl)benzoic acid with methanol.
This guide will address the common issues and impurities associated with both of these synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurities largely depend on your synthetic route. For the Sonogashira/hydrogenation pathway, you may encounter unreacted starting materials, the intermediate alkyne, and over-reduced byproducts. In Fischer esterification, the primary impurities are typically unreacted carboxylic acid and potential self-esterification products.
Q2: My reaction mixture turned black during a Sonogashira coupling. What does this indicate?
The formation of a black precipitate, often referred to as "palladium black," signals the decomposition of your palladium catalyst. This can be triggered by the presence of oxygen, impurities in your reagents or solvents, or suboptimal reaction temperatures. It is crucial to maintain an inert atmosphere and use high-purity, degassed reagents.[1]
Q3: I'm observing a significant amount of homocoupled alkyne in my Sonogashira reaction. How can I prevent this?
This side product, a result of Glaser coupling, is often promoted by the presence of oxygen and the copper(I) co-catalyst.[1] To minimize this, ensure your reaction is performed under strictly anaerobic conditions. Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction.[1]
Q4: Why is my Fischer esterification yield low despite prolonged reaction times?
Fischer esterification is an equilibrium-controlled reaction.[2] To drive the reaction towards the product, you can either use a large excess of one reactant (typically the alcohol) or actively remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus.[2]
Q5: What analytical techniques are best for identifying and quantifying impurities in my final product?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.[3][4] HPLC is particularly well-suited for separating non-volatile impurities like unreacted starting materials and dimeric byproducts. GC can be effective for analyzing more volatile components and residual solvents. For structural elucidation of unknown impurities, techniques like LC-MS or GC-MS are invaluable.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Sonogashira Coupling and Hydrogenation Route
Issue: Low or no yield of the desired coupled product, methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.
-
Potential Cause: Inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Activity: Use a fresh batch of palladium and copper catalysts. Ensure they have been stored correctly under an inert atmosphere.
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can poison the catalyst.
-
Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition and Glaser coupling.
-
Temperature: For aryl bromides, heating may be necessary to facilitate the oxidative addition step.[1]
-
Issue: Incomplete hydrogenation of the alkyne intermediate.
-
Potential Cause: Insufficient catalyst loading, inadequate hydrogen pressure, or catalyst poisoning.
-
Troubleshooting Steps:
-
Catalyst Loading: Increase the weight percentage of the Pd/C catalyst.
-
Hydrogen Pressure: Ensure a consistent and adequate pressure of hydrogen is maintained throughout the reaction.
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC.
-
Scenario 2: Fischer Esterification Route
Issue: The presence of a high molecular weight, polymeric material in the product.
-
Potential Cause: Self-esterification of the 4-(4-hydroxybutyl)benzoic acid starting material.
-
Troubleshooting Steps:
-
Reaction Conditions: Use a large excess of methanol to favor the formation of the methyl ester over the polyester.
-
Alternative Strategy: Consider protecting the hydroxyl group of the starting material before esterification, followed by a deprotection step.
-
Issue: TLC analysis shows multiple spots, indicating a complex mixture.
-
Potential Cause: Incomplete reaction, and the formation of side products like dimers or sulfonated species (if using H₂SO₄).[5]
-
Troubleshooting Steps:
-
Reaction Monitoring: Continue to monitor the reaction by TLC until the starting material spot is no longer prominent.
-
Catalyst Choice: If sulfonation is suspected, consider using a different acid catalyst, such as p-toluenesulfonic acid or an acidic resin.
-
Purification: A thorough purification by column chromatography may be necessary to isolate the desired product from the various byproducts.
-
Impurity Profile and Mitigation
The following table summarizes common impurities, their origin, and recommended methods for detection and removal.
| Impurity Name | Structure | Origin | Detection Method | Removal Method |
| Methyl 4-bromobenzoate | Unreacted starting material (Sonogashira) | HPLC, GC-MS | Column Chromatography | |
| 3-butyn-1-ol | Unreacted starting material (Sonogashira) | GC, ¹H NMR | Aqueous wash, Distillation | |
| Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate | Incomplete hydrogenation | HPLC, ¹H NMR, IR | Re-subject to hydrogenation | |
| Glaser Homocoupling Product | Side reaction in Sonogashira coupling | HPLC, LC-MS | Column Chromatography | |
| 4-(4-Hydroxybutyl)benzoic acid | Unreacted starting material (Esterification) or hydrolysis of the ester | HPLC, ¹H NMR | Base wash (e.g., NaHCO₃ soln.), Column Chromatography | |
| Polyester/Dimer | Self-esterification of hydroxy acid | HPLC, GPC | Column Chromatography | |
| Residual Palladium/Copper | N/A | Catalyst from Sonogashira/Hydrogenation | ICP-MS, AAS | Filtration through Celite®, treatment with activated carbon |
| Residual Solvents | N/A | From reaction or purification steps | GC (headspace) | High vacuum drying, Recrystallization |
Experimental Protocols and Workflows
Protocol 1: Purification of this compound by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow for Troubleshooting Impurities
Caption: Pathway for self-esterification of the hydroxy acid.
References
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 10(8), 59-63. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- Amore, K. M., & Leadbeater, N. E. (2023). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Bajaj, A., & John, C. (2015).
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- International Journal of Physical Sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- MedCrave. (2016).
- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Alkyne Hydrogenation
Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with alkyne hydrogenation reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This document moves beyond simple checklists to offer field-proven insights into the causal relationships between reagents, conditions, and outcomes.
Introduction: The Nuances of Alkyne Reduction
Catalytic hydrogenation is a cornerstone of organic synthesis, yet its successful execution, particularly for the selective reduction of alkynes, is fraught with challenges. The primary objectives are typically either complete reduction to an alkane or, more commonly, a selective semi-hydrogenation to a cis- or trans-alkene. Low yields often stem from a handful of critical, interrelated factors: catalyst activity, reaction conditions, and substrate purity. This guide provides a structured, question-and-answer approach to systematically troubleshoot and optimize your alkyne hydrogenation reactions.
Section 1: Catalyst-Related Issues—The Heart of the Reaction
The catalyst is the most critical component of a hydrogenation reaction. Its activity and selectivity dictate the reaction's success. Most problems can be traced back to the catalyst itself.
Q1: My hydrogenation reaction is completely stalled or extremely sluggish from the start. What is the most probable cause?
A1: An inactive reaction points overwhelmingly to catalyst poisoning . Heterogeneous catalysts, like Palladium on Carbon (Pd/C) or Lindlar's catalyst, possess a finite number of active sites on their surface where the catalytic cycle occurs.[1] When these sites are irreversibly blocked by contaminants, the catalyst is "poisoned," and its activity plummets.[2]
Causality & Diagnosis:
-
Primary Culprits: The most common and potent poisons for palladium catalysts are sulfur compounds (e.g., thiols, thioethers) and residual heavy metals.[3] Other substances that can inhibit or poison the catalyst include amines, phosphines, and halides, particularly if their central atom has unbonded electron pairs.[4]
-
Sources of Contamination:
-
Starting Materials: The alkyne substrate may contain trace sulfur impurities from its synthesis.
-
Solvents: Solvents, especially if not of sufficient purity, can be a source of contamination.
-
Reagents: Reagents from previous steps carried over into the reaction can act as poisons.
-
Apparatus: Improperly cleaned glassware can introduce contaminants.
-
Solutions:
-
Purify the Substrate: If contamination is suspected, purify the alkyne starting material. Common methods include column chromatography, distillation, or recrystallization.
-
Use High-Purity Solvents: Always use high-purity, degassed solvents specifically rated for hydrogenation or sensitive reactions.
-
Pre-treat with a "Scavenger": Before adding your primary catalyst, stir the reaction mixture with a small amount of an older or less active batch of Pd/C or Raney Nickel for 15-30 minutes, then filter it off. This "sacrificial" catalyst will adsorb many of the poisons, cleaning the solution for the fresh, active catalyst.
-
Ensure Glassware is Scrupulously Clean: Wash glassware with a base bath (e.g., alcoholic KOH) followed by an acid rinse (e.g., dilute HCl) and thorough rinsing with deionized water and the reaction solvent.
Q2: I suspect my catalyst is poisoned. How can I confirm this before wasting more substrate?
A2: You can validate the activity of a new or suspect batch of catalyst using a simple, reliable model reaction. This protocol serves as a self-validating system for your catalyst's efficacy.
Workflow for Catalyst Activity Testing
Caption: Workflow for validating catalyst activity.
Protocol 1: Testing Catalyst Activity with a Model Substrate
-
Setup: Prepare two identical small-scale reaction vessels.
-
Control Reaction: In vessel 1, add a standard, simple alkyne like phenylacetylene (e.g., 0.5 mmol) dissolved in a standard solvent like ethanol (5 mL). Add a catalytic amount of a fresh, trusted batch of your chosen catalyst (e.g., 5 mol% Lindlar catalyst).
-
Test Reaction: In vessel 2, set up the identical reaction, but use the suspect batch of catalyst.
-
Execution: Seal both vessels, purge with nitrogen, then introduce hydrogen gas (a balloon is sufficient for this test). Stir vigorously at room temperature.
-
Analysis: After a set time (e.g., 1 hour), take an aliquot from each reaction and analyze by TLC, GC, or ¹H NMR to compare the consumption of starting material. If the control reaction proceeds while the test reaction does not, your catalyst is confirmed to be inactive.[3]
Q3: My goal is a cis-alkene, but I'm getting a significant amount of the fully reduced alkane. How do I prevent over-reduction?
A3: This is a classic selectivity problem that stems from using a catalyst that is too active. The hydrogenation of an alkyne to an alkane occurs in two steps, with the alkene as an intermediate.[5] With highly active catalysts like standard Pd/C or PtO₂, the rate of hydrogenation of the intermediate alkene is often faster than that of the starting alkyne, making it impossible to isolate the alkene in good yield.[6]
The solution lies in using a "poisoned" or deactivated catalyst. The most common choice for producing cis-alkenes is Lindlar's catalyst .[7][8]
Causality & Mechanism: Lindlar's catalyst consists of palladium supported on calcium carbonate (or barium sulfate) which is then "poisoned" with lead acetate and quinoline.[9][10] These poisons selectively deactivate the most active catalytic sites. This modification tunes the catalyst's activity so that it is reactive enough to reduce the alkyne to the alkene, but not active enough to efficiently catalyze the subsequent reduction of the alkene to the alkane.[11] The alkyne adsorbs more strongly to the catalyst surface than the alkene, and once the cis-alkene is formed, it desorbs from the surface before it can be further reduced.[1]
Catalyst Selection Guide
| Desired Product | Recommended Catalyst System | Stereochemical Outcome | Key Considerations |
| Alkane | H₂, Pd/C, PtO₂, or Raney-Ni | N/A | Highly active; will reduce both alkynes and alkenes.[9][12] |
| cis-Alkene | H₂, Lindlar's Catalyst | syn-addition | Poisoned catalyst prevents over-reduction to the alkane.[7][8] |
| trans-Alkene | Na or Li in liquid NH₃ | anti-addition | A dissolving metal reduction, not a catalytic hydrogenation.[9][13] |
Q4: Is it possible to regenerate a catalyst that has been poisoned?
A4: Regeneration can sometimes be successful, but its effectiveness depends heavily on the nature of the poison.[3] For catalysts deactivated by simple organic residues, washing may be effective. For potent poisons like sulfur, regeneration is much more difficult and often not worth the effort for laboratory-scale reactions.
Protocol 2: Attempted Regeneration of a Poisoned Palladium Catalyst Disclaimer: The success of this procedure is not guaranteed.
-
Recovery: Carefully recover the catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the recovered catalyst sequentially with several portions of deionized water, followed by acetone, and then the reaction solvent (e.g., ethanol). This helps remove adsorbed organic impurities.
-
Acid Wash (for basic poisons): If poisoning by basic compounds (e.g., amines) is suspected, you can gently wash the catalyst with a dilute, degassed solution of acetic acid, followed by extensive washing with deionized water until the washings are neutral.[3]
-
Drying: Dry the washed catalyst thoroughly under high vacuum at a low temperature (e.g., 60-80 °C) for several hours.
-
Validation: Crucially, you must re-test the activity of the regenerated catalyst using the model substrate protocol (Protocol 1) before using it in your primary reaction.
Section 2: Optimizing Reaction Conditions
Even with an active catalyst, suboptimal reaction conditions can lead to low yields, poor selectivity, or dangerously exothermic events.
Q5: What are the ideal temperature and hydrogen pressure for my reaction?
A5: The optimal conditions are a balance between reaction rate and selectivity.
-
Temperature: Most hydrogenations are run at or slightly above room temperature. Lowering the temperature generally increases selectivity by exaggerating the energy differences between desired and undesired reaction pathways (e.g., alkene vs. alkane formation).[4][14] If the reaction is too slow, gentle heating (e.g., to 40-50 °C) can be applied, but monitor carefully for over-reduction.
-
Hydrogen Pressure: For selective semi-hydrogenation to an alkene, lower pressures are almost always better . A simple balloon of H₂ (providing slightly above 1 atm of pressure) is often sufficient and ideal.[15] High hydrogen pressures increase the concentration of hydrogen on the catalyst surface, which can favor over-hydrogenation to the alkane, especially with palladium catalysts.[16][17] High-pressure autoclaves are typically only necessary for reducing very stubborn or sterically hindered triple bonds or for full saturation to the alkane.[18]
Q6: How critical is my choice of solvent?
A6: Solvent choice can impact solubility, catalyst dispersion, and reaction rate.
-
Common Solvents: Protic solvents like ethanol and methanol are excellent choices as they help maintain catalyst activity. Aprotic solvents like ethyl acetate (EtOAc) , tetrahydrofuran (THF) , and hexanes are also widely used.[1]
-
Solubility is Key: The substrate must be fully dissolved in the solvent. If the substrate is poorly soluble, the reaction will be slow and inefficient.
-
Avoid Reactive Solvents: Do not use solvents that can be reduced under the reaction conditions (e.g., acetone can be reduced to isopropanol).
Section 3: Substrate and Side Reaction Issues
Q7: I've checked my catalyst and conditions, but the yield is still low. Could the starting material be the problem in another way?
A7: Yes. Beyond containing catalyst poisons, the substrate's intrinsic reactivity and concentration can play a role.
-
Steric Hindrance: Highly substituted or sterically bulky alkynes can be very slow to hydrogenate. In these cases, increasing the catalyst loading (e.g., from 5 mol% to 10-20 wt%) and potentially using elevated temperature and pressure may be necessary.
-
Substrate Inhibition: While more commonly discussed in enzymology, the concept of substrate inhibition can apply to heterogeneous catalysis.[19] At very high concentrations, the alkyne can occupy multiple sites on the catalyst surface in a non-productive manner, potentially blocking sites needed for hydrogen activation and slowing the overall turnover rate.[20] If you suspect this, try running the reaction at a lower substrate concentration.
Q8: I'm getting my desired product, but also several unexpected byproducts. What side reactions are common?
A8: Besides over-reduction, two other side reactions are common in alkyne hydrogenation:
-
cis-trans Isomerization: If the desired product is the cis-alkene, formation of the more thermodynamically stable trans-alkene can occur. This is often promoted by using a catalyst that is not sufficiently "poisoned" or by prolonged reaction times.
-
Oligomerization/Polymerization: Under certain conditions, especially with terminal alkynes, side reactions can lead to the formation of dimers or polymers, which appear as baseline "gunk" in your NMR or as non-eluting spots on a TLC plate. This can be promoted by catalysts that have become too acidic or by excessive heat.
Troubleshooting Side Reactions
Caption: Decision tree for identifying common side reactions.
Section 4: Standard Operating Procedure
Protocol 3: General Procedure for Alkyne Hydrogenation (cis-Alkene Synthesis)
This protocol describes a standard laboratory setup for the selective semi-hydrogenation of an internal alkyne to a cis-alkene using Lindlar's catalyst and a hydrogen balloon.
-
Preparation: To a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 eq). Dissolve it in a suitable solvent (e.g., ethanol or ethyl acetate, approx. 0.1 M concentration).
-
Catalyst Addition: Add Lindlar's catalyst (5% Pd, typically 5-10 mol% relative to the alkyne).
-
Inerting: Seal the flask with septa. Puncture one septum with a needle connected to a nitrogen/vacuum line and the other with a venting needle. Evacuate the flask and backfill with nitrogen three times to remove all oxygen.
-
Hydrogen Introduction: Remove the venting needle. Inflate a balloon with hydrogen gas and attach it to the needle on the nitrogen line. Switch the line from nitrogen to the hydrogen source, allowing the balloon to supply a positive pressure of H₂ to the flask.
-
Reaction: Stir the reaction mixture vigorously. Adequate stirring is crucial for ensuring good contact between the hydrogen gas, the liquid phase, and the solid catalyst.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC. The reaction is complete when the starting material is consumed. Be careful not to let the reaction run for too long to avoid potential isomerization.
-
Workup: Once complete, carefully purge the flask with nitrogen again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the solid catalyst. Wash the filter pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods if necessary.
References
- Study.com. Alkyne Hydrogenation | Overview & Reaction Mechanism. [Link]
- Khan Academy. Reduction of alkynes. [Link]
- University of California, Davis.
- Chemistry LibreTexts. 9.5: Reduction of Alkynes. [Link]
- Wikipedia.
- OrgoSolver.
- Journal of the American Chemical Society.
- OSTI.GOV.
- Royal Society of Chemistry. Selective partial hydrogenation of alkynes to (Z)
- ChemTalk.
- Dalton Transactions. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. [Link]
- CCS Chemistry. Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. [Link]
- International Journal of Scientific Engineering and Technology.
- University of Illinois.
- Lumen Learning. 19.4. Reduction of alkenes and alkynes | Organic Chemistry II. [Link]
- ResearchGate. Selectivity in hydrogenation reactions of different alkyne molecules.... [Link]
- Clutch Prep.
- ResearchGate. (PDF)
- Chemistry LibreTexts. 11.3.
- The University of Aberdeen Research Portal.
- Enzyme Kinetics.
- ACS Publications. Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. [Link]
- National Institutes of Health (NIH). Substrate inhibition by the blockage of product release and its control by tunnel engineering. [Link]
- Master Organic Chemistry. Addition of hydrogen halides (HCl, HBr, HI)
- Pearson. Hydrogenation of Alkynes Practice Problems. [Link]
- Chad's Prep. 9.4 Reduction of Alkynes | Organic Chemistry. [Link]
- Reddit. Hydrogenation troubleshooting : r/Chempros. [Link]
- Master Organic Chemistry.
- ResearchGate. (PDF) Catalytic hydrogenation of alkyne and alkadiene impurities in alkenes. Practical and theoretical aspects. [Link]
- University of Calgary. Ch 9 : Alkynes + H2. [Link]
- Khan Academy.
- YouTube. Hydrogenation of Alkenes & Alkynes (IOC 32). [Link]
- ACS Publications.
- Lumen Learning. Reduction of Alkynes | MCC Organic Chemistry. [Link]
- Chemistry Stack Exchange. Hydrogenation of an alkyne with insufficient hydrogen gas. [Link]
- YouTube. 28.
Sources
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Technical Support Center: Side Reactions in the Esterification of Benzoic Acids
Welcome to the Technical Support Center for benzoic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of benzoate esters. Here, we move beyond simple protocols to explain the causality behind these side reactions and provide field-proven strategies for ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification yield is consistently low, and TLC analysis shows significant unreacted benzoic acid. What are the primary causes?
A1: Low conversion in Fischer esterification is a classic issue stemming from the reaction's equilibrium nature.[1][2][3] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2][3] Several factors can prevent the equilibrium from favoring the product:
-
Water Presence: The primary culprit is often water, a byproduct of the reaction. Its presence shifts the equilibrium back towards the starting materials (Le Châtelier's principle).[1][2] Ensure all reagents are anhydrous and glassware is thoroughly dried.[1]
-
Insufficient Catalyst: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is crucial to protonate the benzoic acid's carbonyl group, making it more electrophilic for the alcohol's nucleophilic attack.[1][3] An inadequate amount will result in a slow or stalled reaction.[1]
-
Suboptimal Temperature or Time: The reaction may require prolonged heating under reflux (from 1 to over 10 hours) to reach equilibrium.[4] Monitor the reaction's progress via TLC or GC to determine the optimal duration.[4]
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low esterification yields.
Q2: I've isolated a high-boiling, non-ester byproduct from my reaction. What is it likely to be?
A2: A common high-boiling impurity is benzoic anhydride . It forms from the acid-catalyzed self-condensation (dehydration) of two benzoic acid molecules.[5] This side reaction is particularly favored under conditions of high temperature and when the concentration of the nucleophile (the alcohol) is insufficient.
-
Mechanism: The acid catalyst protonates one molecule of benzoic acid, which is then attacked by the carbonyl oxygen of a second benzoic acid molecule, ultimately eliminating water.
-
Mitigation:
-
Use a significant excess of the alcohol reactant to ensure it outcompetes benzoic acid as the nucleophile.[6]
-
Employ milder reaction conditions or alternative methods like DCC/DMAP coupling, which are less prone to anhydride formation.
-
Benzoic anhydride can react with the alcohol to form the desired ester, but it also consumes an equivalent of benzoic acid, reducing the theoretical yield.[5][7]
Q3: While using a primary alcohol like ethanol or butanol with H₂SO₄, I'm detecting a significant, less polar side product. What is this and how can I prevent it?
A3: You are likely observing the formation of a dialkyl ether (e.g., diethyl ether, dibutyl ether). This occurs via the acid-catalyzed dehydration of two alcohol molecules.[8][9] This reaction is a well-known side reaction in acid-catalyzed processes involving alcohols.[8][9]
-
Mechanism: The acid catalyst protonates the hydroxyl group of one alcohol molecule, forming a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the carbon and displacing the water in an Sₙ2 reaction.[9]
-
Influencing Factors: This side reaction is more pronounced with:
-
Mitigation Strategies:
-
Maintain the lowest effective reflux temperature.
-
Switch to a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which is known to reduce ether formation compared to sulfuric acid.[8]
-
Consider heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst 15) or modified clays, which can offer higher selectivity.[10][11]
-
Key Side Reaction Pathways
Caption: Competing reactions in the esterification of benzoic acid.
Q4: My reaction involves a hydroxybenzoic acid, and I'm getting a complex mixture of products. What is happening?
A4: Hydroxybenzoic acids contain two nucleophilic groups: the carboxylic acid and the phenolic hydroxyl group. Under acidic conditions, several competing reactions can occur, leading to a complex product mixture.[4]
-
Self-Esterification/Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of polyester chains.[4]
-
Acylation of the Phenol: If using a highly reactive acylating agent (like an acid chloride or anhydride), the phenolic hydroxyl can be acylated in addition to the desired esterification.[4]
Recommended Strategy: To achieve selective esterification of the carboxylic acid, the phenolic hydroxyl group must be protected first. Common protecting groups for phenols include acetyl, benzyl, or silyl ethers. After esterification, the protecting group can be selectively removed.
Troubleshooting Guide: From Symptoms to Solutions
Issue 1: Low Yield with Complete Consumption of Starting Acid
-
Symptom: TLC/GC analysis shows no remaining benzoic acid, but the isolated yield of the pure ester is low. You observe multiple spots/peaks in the crude product.
-
Probable Cause: Significant formation of side products such as benzoic anhydride or dialkyl ether.
-
Troubleshooting Steps:
-
Characterize Byproducts: Isolate the main byproduct and characterize it using NMR or Mass Spectrometry to confirm its identity (e.g., anhydride vs. ether).
-
Adjust Reaction Conditions (as per table below):
-
To combat anhydride formation, increase the molar ratio of alcohol to benzoic acid.
-
To combat ether formation, lower the reaction temperature and consider changing the catalyst from H₂SO₄ to p-TsOH.[8]
-
-
Purification Strategy: If side products are unavoidable, optimize the workup. Anhydride can be hydrolyzed back to benzoic acid with a basic wash (e.g., NaHCO₃ solution), which also removes unreacted acid.[1] Ethers, being non-polar, may require chromatographic separation.
-
| Parameter | To Minimize Anhydride Formation | To Minimize Ether Formation |
| Alcohol Ratio | Use large excess (e.g., >10 equivalents or as solvent) | Use a moderate excess (e.g., 3-5 equivalents) |
| Temperature | Use lowest effective temperature | Maintain temperature below 140°C[9] |
| Catalyst | Milder catalysts (e.g., DCC/DMAP) | p-TsOH, Amberlyst 15[8][10] |
| Reaction Time | Monitor to avoid prolonged heating after completion | Monitor closely to avoid extended reaction times |
Issue 2: The Reaction Stalls or Proceeds Very Slowly
-
Symptom: The reaction does not go to completion even after extended reflux.
-
Probable Cause: Steric hindrance, insufficient catalyst activity, or catalyst poisoning.
-
Troubleshooting Steps:
-
Assess Steric Hindrance: Benzoic acids with bulky ortho-substituents or reactions with bulky secondary/tertiary alcohols react much slower.[2][4]
-
Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst loading may be necessary.
-
Switch to a More Potent Method: For highly hindered systems, Fischer esterification may be unsuitable. Consider:
-
Steglich Esterification: Uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is highly effective for hindered substrates but produces dicyclohexylurea (DCU) as an insoluble byproduct that must be filtered off.
-
Acid Chloride Route: Convert the benzoic acid to the more reactive benzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine.
-
-
Detailed Protocol: Minimizing Diethyl Ether Formation in the Esterification of Benzoic Acid with Ethanol
This protocol employs p-toluenesulfonic acid (p-TsOH) as a milder alternative to sulfuric acid to suppress the formation of diethyl ether.
1. Reagent & Glassware Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a dessicator or inert atmosphere.
-
Use anhydrous ethanol. If necessary, dry over 3Å molecular sieves.
2. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 12.2 g, 0.1 mol).
-
Add anhydrous ethanol (e.g., 69 mL, ~1.2 mol, 12 equivalents).
-
Carefully add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (e.g., 0.95 g, 0.005 mol, 5 mol%).
-
Fit the flask with a reflux condenser protected by a drying tube (CaCl₂).
3. Reaction Execution:
-
Heat the mixture to a gentle reflux using a heating mantle. The optimal temperature for ethanol reflux is ~78°C. Avoid excessively high temperatures that promote side reactions.
-
Monitor the reaction progress every hour using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Spot against benzoic acid starting material.
-
Continue reflux until the benzoic acid spot is no longer visible or its intensity remains constant (typically 4-8 hours).
4. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with:
-
50 mL of water.
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted benzoic acid and the p-TsOH catalyst. Caution: CO₂ evolution will occur; vent the funnel frequently.[1]
-
50 mL of saturated sodium chloride (brine) solution.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
The crude ethyl benzoate can be purified further by vacuum distillation if necessary.
References
- Technical Support Center: Esterification of Substituted Benzoic Acids - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyCm2yF1LXda3LBVay0X14uvXfFKIYuAF5XpvC7cGz2fSiqh5aqnYx_AV5DFK9rGRtfdhReQsn7LDy7gHDJFzFONeGIWiLWHU044uGcMJ5YhVDSdG0bTKQO2yiK7rCoyXn8ZlyRnx1k0DDZdX5dxMVEsiayTH5blclXfaeO385FHhh5tKolsp3AvCpMw4JRZXzso6ibL8QPT_g2qNL0Q7t]
- Troubleshooting low yield in Methyl benzilate esterification - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAxkrsV33EMSqJ_7aItEXDZiljQ1EEBB23wG1EzQ72WePfXnENxo8BobD5C6hO0iVrtSnhNlK4TuUaVd8iV_Ue7oFW469sybCbG2IPnDBhuFXsJBkyJz0r-ImX3MjZNSwHx2cL6kLOPCFSiB7YrQmI0JxeZHHIBasJpnrZjNJOytJo7sXC7FpV4wCWPW9YUSBz_DZo4DAXLg==]
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark. [URL: https://dergipark.org.tr/en/pub/cbujosci/issue/34394/381180]
- Continuous process for preparing benzoic acid esters - Google Patents. [URL: https://patents.google.
- Decarboxylative esterification of benzoic acids: discovery and optimization. TC=thiophene‐2‐carboxylate - ResearchGate. [URL: https://www.researchgate.
- Ether side product during Esterification - ECHEMI. [URL: https://www.echemi.
- Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6430154/]
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr.org. [URL: https://www.ijstr.
- Benzoic anhydride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzoic_anhydride]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [URL: https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification-carboxylic-acid-to-ester-under-acidic-conditions/]
- Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview - JoVE. [URL: https://www.jove.
- esterification of benzoic acid to methyl benzoate. [URL: https://www.cpp.edu/~psbeauchamp/pdf/316L_ester_proc.pdf]
- Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Reaction Conditions for Fischer Esterification
Welcome to the Technical Support Center dedicated to the Fischer esterification. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights for optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Fischer esterification, and why is it considered a reversible reaction?
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1] It is a classic example of nucleophilic acyl substitution.[2] The reaction's reversibility is a key challenge; it exists as an equilibrium between the reactants and products.[2][3] There is no significant inherent driving force for the reaction, as the energy stability of the products is nearly identical to that of the starting materials.[4] This equilibrium means that as the product ester and water are formed, the reverse reaction—acid-catalyzed ester hydrolysis—also begins to occur.[2] To achieve a high yield of the ester, the equilibrium must be actively shifted toward the product side.[5][6]
Q2: How does the acid catalyst work in the Fischer esterification?
The acid catalyst is essential for the reaction to proceed at a practical rate. Its primary role is to activate the carboxylic acid.[6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[5][7] This "activation" makes the carbonyl carbon much more susceptible to attack by the weakly nucleophilic alcohol.[7][8] The catalyst is regenerated at the end of the reaction cycle and is therefore only needed in catalytic amounts.[9]
Mechanism of Fischer Esterification
The mechanism involves a series of protonation, nucleophilic attack, and dehydration steps, all of which are reversible.[1][2]
Caption: The reversible five-step mechanism of Fischer esterification.
Q3: What are the most common acid catalysts, and how do I choose the right one?
The choice of catalyst depends on the substrate's sensitivity and the desired reaction conditions.
| Catalyst Type | Examples | Key Characteristics & Considerations |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH), Hydrochloric Acid (HCl) | Strong, inexpensive, and widely effective.[2][10] H₂SO₄ also acts as a dehydrating agent.[6] Can be harsh for sensitive substrates. |
| Lewis Acids | Scandium(III) triflate, Boron trifluoride (BF₃) | Milder alternatives to strong Brønsted acids.[11][12] Useful for substrates with acid-sensitive functional groups. |
| Solid Acids | Dowex™ resins, Amberlyst™ 15, Zeolites | Heterogeneous catalysts that are easily removed by filtration, simplifying workup.[6][13] They are often considered a "greener" alternative as they can be reused.[13] |
Q4: What is the impact of steric hindrance on the reaction?
Steric hindrance significantly affects the rate of Fischer esterification.[3] Bulky groups on either the carboxylic acid or the alcohol can impede the nucleophilic attack, slowing the reaction. The general order of reactivity for alcohols is primary > secondary.[11] Tertiary alcohols are generally poor substrates as they are prone to elimination under the strong acidic and heated conditions, forming alkenes as byproducts.[3][8][11]
Troubleshooting Guide
Problem: My reaction yield is consistently low (<50%).
-
Potential Cause 1: Equilibrium is not sufficiently shifted. The Fischer esterification is an equilibrium-controlled process.[3] Without intervention, yields can be modest (e.g., ~65% for equimolar acetic acid and ethanol).[2]
-
Solution A: Use an Excess of One Reagent. According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.[14] Using the alcohol as the reaction solvent is a common and effective strategy to drive the reaction forward.[8][15] Using a 10-fold excess of alcohol can push yields above 95%.[2]
-
Solution B: Actively Remove Water. Water is a product of the reaction; its removal will pull the equilibrium to the right, favoring ester formation.[15][16] This is one of the most powerful techniques for maximizing yield. This can be accomplished by:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method.[2][12] An inert solvent that forms an azeotrope with water (e.g., toluene, hexane) is used.[11][12] The azeotrope boils, condenses in the Dean-Stark trap, and the denser water separates and is collected, while the solvent returns to the reaction flask.[2]
-
Using a Drying Agent: Adding a dehydrating agent like molecular sieves directly to the reaction mixture can sequester the water as it is formed.[11][17]
-
-
-
Potential Cause 2: Incomplete Reaction. The reaction may not have reached equilibrium or completion.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[16] Compare the reaction mixture spot to a spot of your starting carboxylic acid. The reaction is complete when the starting material spot has disappeared. If the reaction stalls, consider increasing the reaction time or catalyst loading.[15]
-
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Problem: The reaction is very slow or not starting.
-
Potential Cause 1: Insufficient Temperature. Esterification has an activation energy barrier that must be overcome.[6]
-
Potential Cause 2: Inactive or Insufficient Catalyst. The catalyst is crucial for activating the carboxylic acid.
Problem: I have unreacted carboxylic acid in my final product after workup.
-
Potential Cause 1: Incomplete Reaction. See "Low Yield" section above.
-
Potential Cause 2: Ineffective Workup. The acidic catalyst and any unreacted carboxylic acid must be removed from the organic layer.
-
Solution: During the aqueous workup, wash the organic layer with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃).[12][15] This will neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, forming a carboxylate salt that is soluble in the aqueous layer and can be easily separated.[12][15] Perform this wash until CO₂ evolution (bubbling) ceases. Follow with a brine wash to remove residual water before drying the organic phase.[12]
-
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with Methanol
This protocol provides a general method for a simple esterification using the excess reagent principle.
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoic acid (e.g., 610 mg) in an excess of methanol (e.g., 25 mL).[12]
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the stirring solution.[12]
-
Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours.[12] Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[12]
-
Dissolve the residue in ethyl acetate (e.g., 50 mL).[12]
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).[12]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl benzoate.[12]
-
The product can be further purified by distillation if necessary.
Protocol 2: Fischer Esterification using a Dean-Stark Apparatus
This protocol is adapted from a procedure for synthesizing an ester where azeotropic water removal is employed to drive the reaction to completion.[12]
Materials:
-
Carboxylic Acid (e.g., Hippuric acid, 0.20 mol)
-
Alcohol (e.g., Cyclohexanol, 0.20 mol)
-
p-Toluenesulfonic acid (TsOH) (e.g., 1.0 g, ~5 mol%)
-
Toluene (200 mL)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
To the flask, add the carboxylic acid, the alcohol, TsOH, and toluene.[12]
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected in the trap. This can take several hours (up to 30 hours in some cases).[12]
-
Once the reaction is complete (as monitored by TLC or water collection), cool the reaction flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 200 mL).[12]
-
Wash the organic phase sequentially with water (2x), saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.[12]
-
Recrystallization or column chromatography can be used for further purification.[12]
References
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Wikipedia.
- BYJU'S.
- Chemistry LibreTexts. (2023, January 22).
- ChemTalk.
- ChemBAM.
- Patsnap Eureka. (2025, April 1).
- OperaChem. (2024, January 5).
- Chemistry Steps.
- National Institutes of Health. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
- JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- University of Missouri–St. Louis. 22.
- ScholarSphere, Pennsylvania State University. (2023, April 27).
- ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
- YouTube. (2017, March 1).
- Chemistry LibreTexts. (2020, May 30). 21.
- University of Missouri–St. Louis. 29.
- MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
- Master Organic Chemistry.
- Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. [Link]
- Reddit. (2020, February 13).
- ResearchGate. (2024, December 15). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
- Quora. (2016, November 16).
- ResearchGate.
- Study.com. Describe one way to increase the yield of a Fischer esterification by using Le Chatelier's principle to support your answer.[Link]
- MDPI.
- YouTube. (2021, May 4).
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Technical Support Center: Purification of Product Mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pervasive Challenge of Purity
In chemical synthesis and drug development, the isolation of a pure product is a critical, yet often challenging, final step.[1] The presence of unreacted starting materials, byproducts, or other impurities can significantly impact the validity of experimental results, compromise the safety and efficacy of pharmaceutical compounds, and impede downstream applications.[1][2] This guide provides a structured approach to troubleshooting and resolving common purification issues, empowering researchers to achieve their desired level of product purity.
At-a-Glance: Selecting Your Purification Strategy
The choice of purification method is dictated by the physicochemical properties of your product and the impurities you aim to remove.[3] Key factors include the physical state (solid or liquid), polarity, solubility, boiling point, and thermal stability of the compounds in your mixture.[3] The following decision tree provides a general framework for selecting an appropriate primary purification technique.
Sources
Technical Support Center: Navigating the Challenges of Purifying Oily Chemical Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often frustrating challenges associated with the purification of oily chemical compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the specific difficulties that viscous, non-crystalline materials present. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent oil that is difficult to handle and weigh. What are the best practices for managing it?
A1: The physical nature of oily compounds makes them inherently challenging to manipulate. Here are several techniques to improve handling and accuracy:
-
Accurate Weighing: For small quantities (<20 mg) of viscous oils, weigh an empty pipette, draw up the substance, and re-weigh the pipette.[1] For larger amounts, place your vial on a tared scale and withdraw the desired mass, using the negative reading as a guide.[1] Alternatively, if the density is known, you can calculate the required volume and use a syringe for transfer.[1]
-
Isolation Post-Purification: When using a rotary evaporator, a heart-shaped flask is highly recommended.[1][2] Its pointed end concentrates the oil, making it easier to dissolve in a small volume of solvent for complete transfer.[1][2]
-
Transfer of Viscous Liquids: For highly viscous liquids, consider using positive displacement pipettes or wide-bore pipette tips to ensure accurate volume measurement.[3] Reverse pipetting, where an excess of liquid is drawn up and then the desired volume is dispensed, can also improve accuracy and reduce air bubble formation.[4]
Q2: I'm seeing multiple spots on my TLC plate after synthesis. What do they likely represent and how do I get rid of them?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds with varying polarities.[5] For oily products, these typically are:
-
Baseline Spot: Often unreacted starting materials like carboxylic acids, which are highly polar and stick to the silica gel.[5]
-
High Rf Value Spot: This could be non-polar byproducts or unreacted alcohols, depending on your reaction and solvent system.[5]
-
Spots Near the Main Product: These are likely structurally similar impurities, such as isomers or related esters.[5]
The most effective way to remove these impurities is through optimized column chromatography. A gradient elution, starting with a non-polar solvent (e.g., hexane) to wash out non-polar impurities and gradually increasing the polarity (e.g., by adding ethyl acetate), will allow for the separation of your target compound.[5]
Q3: My oily compound seems to be co-eluting with impurities during column chromatography. How can I improve the separation?
A3: Co-elution is a common problem, especially with non-polar, oily compounds. Here are several strategies to enhance resolution:
-
Optimize Your Solvent System: The choice of mobile phase is critical.[6] Use TLC to test various solvent systems to maximize the difference in Rf values between your product and the impurities.[6][7] Aim for an Rf value between 0.1 and 0.4 for your target compound in the chosen solvent system for isocratic elution.[7]
-
Employ Gradient Elution: A gradient of increasing polarity is often more effective than an isocratic system for separating compounds with different polarities.[5][8]
-
Consider a Different Stationary Phase: If silica gel isn't providing adequate separation, consider alternatives like alumina or reverse-phase silica (e.g., C18).[9] For separating isomers like E/Z alkenes, a silver nitrate-impregnated silica column can be highly effective.[10]
-
Dry Loading: Instead of loading your oily sample directly onto the column in a solvent, adsorb it onto a small amount of silica gel.[11] Evaporate the solvent to create a free-flowing powder, which can then be added to the top of the column.[11] This technique often results in sharper bands and better separation.[11]
Troubleshooting Guides
Guide 1: Column Chromatography of Oily Compounds
This guide addresses common issues encountered during the column chromatography of oily products.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks | - Interaction of the compound with active sites on the silica gel.- Column overloading. | - Add a modifier like acetic acid or triethylamine to the mobile phase to reduce tailing.[11]- Decrease the amount of sample loaded onto the column.[11] |
| Oily Sample Clogs the Column | - High viscosity of the sample.- Precipitation of the compound upon contact with the mobile phase. | - Dilute the sample in a larger volume of the initial mobile phase before loading.[11]- Utilize the dry loading technique described in the FAQs.[11] |
| Poor Separation of Non-Polar Compounds | - Inappropriate solvent system. | - Try a less polar mobile phase, such as petroleum ether/THF or petroleum ether/toluene.[12]- Consider using reverse-phase chromatography.[12] |
| Compound is Acid-Sensitive | - The acidic nature of silica gel can cause degradation. | - Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[8] |
Experimental Workflow: Dry Loading for Column Chromatography
Caption: Workflow for dry loading an oily sample onto a chromatography column.
Guide 2: Crystallization and Solidification of Oils
Attempting to crystallize an oily compound can be a significant challenge. "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem.[13]
Q: My compound "oils out" instead of crystallizing. What can I do?
A: Oiling out occurs when a compound comes out of solution at a temperature above its melting point, often because it is highly impure or the cooling process is too rapid.[13] To address this:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil, then add more solvent to decrease the saturation.[13] Allow it to cool more slowly.
-
Induce Crystallization:
-
Change Solvents: If the above methods fail, it may be necessary to remove the current solvent and attempt crystallization from a different one.[14]
-
Low-Temperature Crystallization: For some oils, dissolving the product in a suitable solvent like acetone or methanol and cooling to very low temperatures (-20°C to -60°C) can help precipitate out impurities, particularly saturated fatty acids.[5]
-
Deep-Freezing: In some cases, deep-freezing the sticky material allows it to be scraped and finely divided. Upon warming, it may remain a solid that can be further purified.[15]
Logical Flow for Troubleshooting "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out" during crystallization.
Guide 3: Solvent Removal and Product Isolation
Removing the final traces of solvent from a viscous oil can be difficult without degrading the product.
Q: I'm struggling to remove residual solvent from my oily product without applying excessive heat.
A: High temperatures can lead to the loss of volatile fractions from your sample.[16] Here are some effective methods for solvent removal:
-
Rotary Evaporation with Care: When using a rotary evaporator for an oil, be cautious when applying a full vacuum, as the sample can bump or foam.[1] Increase the vacuum slowly while the flask is spinning.[1] If foaming occurs, release and re-apply the vacuum in cycles until the foam subsides.[1]
-
Azeotropic Removal: To remove traces of a high-boiling solvent, add a lower-boiling solvent that forms an azeotrope with it (e.g., adding toluene to remove water or pyridine) and concentrate the mixture on a rotary evaporator. This process is typically repeated three times.[17]
-
High Vacuum Drying: Placing the sample under a high vacuum for an extended period (from an hour to overnight) can remove residual water and other volatile solvents.[17]
-
Solvent Swapping: To remove a stubborn solvent, dissolve the oil in a more volatile solvent with a low boiling point (like diethyl ether or dichloromethane) and re-evaporate. Repeating this process 2-3 times can effectively replace the high-boiling solvent with one that is easier to remove under vacuum.[18]
References
- Tips & Tricks: Oily/Foaming Compounds. (n.d.). University of Rochester, Department of Chemistry.
- Mastering Hydrophobic Interaction Chromatography: Key Insights for Success. (2024, December 6). Mastelf.
- Removal of solvents from oil and fat samples. (2017, December 7). Nutraceutical Business Review.
- How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry.
- Effects of emulsifiers on crystallization properties of low-melting blends of palm oil and olein. (n.d.). ResearchGate.
- Oil Purification Methods. (n.d.). GlobeCore.
- Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (n.d.). Theseus.
- Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Recent Advances in Lipid Crystallization in the Food Industry. (2024, January 2). Annual Reviews.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Viscous Liquid Handling in Molecular Biology and Proteomics. (2023, September 26). Opentrons.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- How can I purify oily products?. (2016, May 26). ResearchGate.
- How to Optimize TLC to Enhance Purification by Flash Chromatography. (2023, February 10). Biotage.
- Chaos and Order - Methods of Purification. (2022, May 17). YouTube.
- How to handle viscous specimens. (2024, January 16). myadlm.org.
- Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research.
- Effect of crystallization of oil phase on the destabilization of O/W emulsions containing vegetable oils with low melting points. (n.d.). ResearchGate.
- Purification of oily products in industrial chemistry. (2024, August 5). Reddit.
- Purification of non polar compounds?. (2022, June 22). ResearchGate.
- Optimizing Hydrophobic Interaction Chromatography for Protein Elution. (2025, June 11). LCGC International.
- Removal of metallic impurities from residue oil. (n.d.). ResearchGate.
- (PDF) Hydrophobic Interaction Chromatography: The Critical Hydrophobicity Approach. (2025, August 7). ResearchGate.
- Handling of Viscous Liquids - Basics, Techniques and Tricks. (n.d.). Eppendorf New Zealand.
- Impurities in Crude Oil and Refining Methods. (n.d.). ABC Machinery.
- Is there any method other than column chromatography to purify compound. (2017, January 31). ResearchGate. Retrieved from [https://www.researchgate.
- What are some common impurities found in crude oil and how can they be removed?. (2022, October 26). Quora.
- Crystallization of fats and oils. (2023, August 24). Sonneveld.
- solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
- Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC.
- Successful flash chromatography. (n.d.). Biotage.
- How to remove non-polar impurity from the compound?. (2017, July 14). ResearchGate.
- Optimizing flash chromatography method. (2024, January 25). YouTube.
- Organic Chemistry: Separations & Purifications | MCAT Crash Course. (2023, October 28). YouTube.
- Best Solvents for Oil Extraction. (n.d.). Ecolink, Inc.
- Removing residual solvent from Oils Tips. (2024, October 22). Reddit.
- Oil & grease extraction emulsion problem. (2024, February 16). Reddit.
- Solid-phase extraction for oil and grease analysis. (n.d.). ResearchGate.
- Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry.
- Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025, September 2). Chemeurope.com.
- Method of removing impurities from oils and fats. (n.d.). Google Patents.
- Developing a Chemical Process for Optimizing Oil Extraction from Cooking Oil Secondary Waste. (n.d.). MDPI.
- Crystal habit during crystallization of palm Oil: Effect of time and temperature. (n.d.). CABI Digital Library.
- Method for removing impurities from hydrocarbon oils. (n.d.). Google Patents.
- How can I separate the oily layer from a mixture of oily and aqueous mixture?. (2015, June 8). ResearchGate.
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preventing decomposition of Methyl 4-(4-hydroxybutyl)benzoate during workup
Troubleshooting Guide & FAQs for Preventing Decomposition During Workup
Welcome to the technical support center for handling Methyl 4-(4-hydroxybutyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the workup and purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the stability and integrity of your product.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the experimental workup of this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Unexpectedly Low Yield After Aqueous Workup
Question: I've just completed the synthesis of this compound, but my yield has significantly dropped after performing a standard aqueous workup with acidic or basic solutions. What could be happening?
Answer: The primary culprit is likely the hydrolysis of the methyl ester functionality under either acidic or basic conditions. This compound contains both an ester and a primary alcohol. The ester group is susceptible to cleavage, especially when heated or in the presence of strong acids or bases, which is a common issue with benzoate esters.
-
Under Acidic Conditions: The ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This results in the formation of 4-(4-hydroxybutyl)benzoic acid and methanol.
-
Under Basic Conditions: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt (4-(4-hydroxybutyl)benzoate) and methanol.
To mitigate this, it is crucial to maintain a neutral pH during the workup.
Caption: pH-Neutral Aqueous Workup Workflow.
Issue 2: Formation of an Unknown Impurity with a Higher Molecular Weight
Question: After purification by column chromatography, I've isolated my desired product, but I also have a significant amount of a less polar, higher molecular weight impurity. What is this and how can I avoid it?
Answer: This is a classic case of intermolecular transesterification, where two molecules of this compound react with each other. The hydroxyl group of one molecule attacks the ester of another, leading to the formation of a dimer and eliminating methanol. This reaction can be catalyzed by residual acid or base from your reaction or workup.
To prevent this, ensure all acidic or basic catalysts are thoroughly removed before any concentration or purification steps that involve heating.
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Neutral Wash: Perform a careful aqueous workup using a saturated solution of a mild buffering agent.
| Reagent Type | Recommended Quenching/Washing Agent | Target pH Range |
| Acidic Catalyst | Saturated Sodium Bicarbonate (NaHCO₃) | 7.0 - 7.5 |
| Basic Catalyst | Saturated Ammonium Chloride (NH₄Cl) | 6.5 - 7.0 |
-
Extraction: Extract the product into an appropriate organic solvent like ethyl acetate.
-
Brine Wash: Wash the organic layer with brine to remove any remaining aqueous contaminants.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature (ideally below 40°C).
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A refrigerator or freezer is ideal. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the primary alcohol.
Q2: Can I use reverse-phase chromatography to purify this compound?
A2: Yes, reverse-phase chromatography is a suitable method for purification. However, be mindful of the mobile phase composition. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) can potentially cause ester hydrolysis if present in high concentrations or if the purification process is lengthy. It is advisable to use a low concentration of the acidic modifier and to neutralize the collected fractions promptly if they are acidic.
Q3: Are there any specific drying agents I should avoid when working with this compound?
A3: While most common drying agents like sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are suitable, it is best to avoid using strongly acidic or basic drying agents if there is any suspicion of residual catalyst in your organic extract. For instance, anhydrous potassium carbonate (K₂CO₃) is basic and could promote transesterification, while some grades of calcium chloride (CaCl₂) can be slightly acidic.
Caption: Key Decomposition Pathways.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Navigating Hydrogenation: A Technical Support Guide to Catalyst Selection and Efficiency
Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to serve as a practical resource for optimizing hydrogenation reactions through informed catalyst selection. Here, we will delve into the causal relationships between catalyst choice and experimental outcomes, providing troubleshooting guidance and frequently asked questions to navigate the complexities of hydrogenation. Our aim is to empower you with the scientific rationale behind procedural steps, ensuring robust and reproducible results.
Section 1: The Cornerstone of Hydrogenation: Understanding Your Catalyst
Catalytic hydrogenation is a cornerstone of synthetic chemistry, pivotal in the production of pharmaceuticals, fine chemicals, and petrochemicals.[1][2] The efficiency and selectivity of these reactions are profoundly influenced by the choice of catalyst.[3] Catalysts, typically precious metals like palladium, platinum, and rhodium, or base metals such as nickel, provide a surface for the reaction to occur, thereby lowering the activation energy.[4] They can be broadly categorized into two main types: heterogeneous and homogeneous.
-
Heterogeneous Catalysts: These are solids that are insoluble in the reaction medium.[5] They are widely used in industrial applications due to their ease of separation from the reaction mixture and potential for recycling.[6] Common examples include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction solvent. While often offering higher selectivity and activity under milder conditions, their separation from the final product can be challenging. Wilkinson's catalyst is a well-known example.
The choice between a heterogeneous and homogeneous catalyst is often dictated by the specific requirements of the synthesis, including desired selectivity, process scale, and economic considerations.[1]
Section 2: Catalyst Selection for Optimal Hydrogenation Efficiency
The selection of an appropriate catalyst is paramount to achieving the desired outcome in a hydrogenation reaction. A catalyst that is too active can lead to over-reduction and loss of selectivity, while a less active catalyst may result in an incomplete or sluggish reaction.[7]
Matching the Catalyst to the Functional Group
Different catalysts exhibit varying activities and selectivities towards specific functional groups. The following table provides a general guideline for selecting a catalyst based on the functional group to be hydrogenated.
| Functional Group | Primary Catalyst Choice(s) | Secondary/Specialty Catalyst(s) | Key Considerations |
| Alkenes/Alkynes | Pd/C, PtO₂, Raney Ni | Lindlar's Catalyst (for cis-alkenes from alkynes)[8] | Pd/C is generally effective and economical. PtO₂ (Adam's catalyst) is highly active. Raney Ni is a cost-effective option but may require higher temperatures and pressures. |
| Nitro Groups | Pd/C, Pt/C | Ni, Rh | Pd/C is highly effective for the reduction of nitroarenes to anilines.[7] Pt/C can also be used and may offer different selectivity in complex molecules.[9] |
| Carbonyls (Aldehydes/Ketones) | Pd/C, PtO₂, Raney Ni | Rh, Ru | The choice depends on the desired selectivity. For example, Rh catalysts can be highly selective for the reduction of carbonyls in the presence of other reducible groups.[10] |
| Aromatic Rings | Rh/C, Ru/C, PtO₂ | Raney Ni | Reduction of aromatic rings typically requires more forcing conditions (higher pressure and temperature). Rhodium and Ruthenium are particularly effective for this transformation.[5] |
| Nitriles | Raney Ni, Rh/Al₂O₃ | Pd/C | Raney Nickel is a common choice for the reduction of nitriles to primary amines. |
The Critical Role of the Catalyst Support
For heterogeneous catalysts, the support material (e.g., activated carbon, alumina, calcium carbonate) plays a crucial role in the overall performance. The support provides a high surface area for the dispersion of the metal particles, which in turn influences the catalyst's activity and stability. The choice of support can also affect the selectivity of the reaction. For instance, palladium on calcium carbonate (poisoned with lead), known as Lindlar's catalyst, is specifically designed for the selective hydrogenation of alkynes to cis-alkenes.[8]
Section 3: Troubleshooting Guide
Even with careful planning, hydrogenation reactions can sometimes present challenges. This section addresses common issues and provides a systematic approach to troubleshooting.
Issue: Slow or Stalled Reaction
A reaction that is proceeding slower than expected or has stopped completely is a frequent problem.
Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.
Detailed Explanations:
-
Catalyst Poisoning: This is a primary cause of catalyst deactivation where impurities in the reactants, solvent, or hydrogen gas strongly adsorb to the active sites of the catalyst, rendering them inactive.[11] Common poisons for precious metal catalysts include sulfur compounds, nitrogen-containing heterocycles, and heavy metal ions.[7] Even trace amounts of these substances can have a significant impact.
-
Catalyst Deactivation: Catalysts can lose activity over time due to improper storage, handling, or sintering at high temperatures.[11] It is always advisable to use a fresh batch of catalyst to rule out deactivation.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Increasing the catalyst loading can often accelerate the reaction rate.
-
Inadequate Hydrogen Pressure: The concentration of hydrogen on the catalyst surface is directly related to the hydrogen pressure. For some substrates, a hydrogen balloon may not provide sufficient pressure, and a high-pressure reactor may be necessary.[7]
-
Incorrect Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.[7] However, excessive heat can lead to catalyst deactivation or side reactions.
-
Poor Agitation: Inefficient stirring can lead to poor mass transfer of hydrogen gas to the catalyst surface, limiting the reaction rate.[7] Vigorous stirring is crucial to ensure good contact between the three phases (gas, liquid, and solid).
-
Substrate/Solvent Purity: Impurities in the substrate or solvent can act as catalyst poisons.[7] Ensure that high-purity, dry solvents are used.
Issue: Poor Chemoselectivity
Achieving the desired chemoselectivity, the selective reaction of one functional group in the presence of others, is a common challenge in complex molecule synthesis.[12]
Caption: Troubleshooting workflow for improving chemoselectivity in hydrogenation.
Detailed Explanations:
-
Catalyst Activity: A highly active catalyst may not be selective and can reduce multiple functional groups.[7] Choosing a catalyst with appropriate activity is crucial. For instance, to selectively reduce an alkyne to a cis-alkene without reducing the double bond further, a "poisoned" catalyst like Lindlar's catalyst is used.[8]
-
Reaction Conditions: Harsh reaction conditions, such as high hydrogen pressure and temperature, can lead to the reduction of less reactive functional groups.[7] Operating under milder conditions can often improve selectivity.
-
Solvent Effects: The choice of solvent can significantly influence the selectivity of a hydrogenation reaction.[13][14] Solvents can affect the solubility of hydrogen, the adsorption of the substrate onto the catalyst surface, and the stability of reaction intermediates.[15][16] Screening a range of solvents with different polarities and coordinating abilities can be a powerful tool for optimizing selectivity.
Section 4: Experimental Protocols
Adherence to proper experimental procedures is critical for safety and reproducibility.
Protocol: General Procedure for Heterogeneous Catalytic Hydrogenation (Balloon Pressure)
-
Vessel Preparation: Add the substrate and an appropriate solvent to a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add the heterogeneous catalyst (e.g., 5-10 mol% Pd/C) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Hydrogen Introduction: Connect the flask to a balloon filled with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.[17] Wash the filter cake with a small amount of the reaction solvent to ensure complete product recovery.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by appropriate methods.
Safety Note: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated. Never allow the catalyst to become dry in the presence of air, as it can be pyrophoric.[18]
Protocol: Catalyst Recovery and Handling
Proper handling and recovery of catalysts are essential for cost-effectiveness and safety.
-
Filtration: For heterogeneous catalysts, filtration is the most common method of recovery.[19] Use a filter aid like celite to ensure efficient removal of fine catalyst particles.[17]
-
Washing: The recovered catalyst should be washed with a suitable solvent to remove any adsorbed products or byproducts.
-
Drying: The catalyst should be dried under vacuum or in a stream of inert gas. Caution: Never dry a hydrogenation catalyst in the presence of air, especially after it has been used, as it can be pyrophoric.
-
Storage: Store the recovered catalyst under an inert atmosphere to prevent deactivation.
Section 5: Frequently Asked Questions (FAQs)
Q1: How do I choose between a heterogeneous and a homogeneous catalyst?
A1: The choice depends on several factors. Heterogeneous catalysts are generally preferred for their ease of separation and reusability, making them suitable for large-scale industrial processes.[6] Homogeneous catalysts often exhibit higher activity and selectivity under milder conditions and are particularly useful for asymmetric hydrogenation, but their removal from the product can be challenging.
Q2: My reaction is complete, but I'm having trouble filtering the catalyst. What can I do?
A2: Fine catalyst particles can sometimes clog filter paper. Using a pad of celite or another filter aid on top of the filter paper can significantly improve the filtration rate.[17] In some cases, allowing the catalyst to settle and decanting the supernatant before filtration can also be helpful.
Q3: Can I reuse my hydrogenation catalyst?
A3: Yes, in many cases, heterogeneous catalysts can be recovered and reused. However, their activity may decrease with each cycle due to poisoning or physical degradation. It is important to thoroughly wash and dry the catalyst before reuse. The reusability will depend on the specific reaction and the stability of the catalyst.
Q4: What is catalyst poisoning, and how can I avoid it?
A4: Catalyst poisoning occurs when substances in the reaction mixture strongly bind to the catalyst's active sites, rendering it inactive.[20] Common poisons include sulfur, nitrogen-containing compounds, and heavy metals.[7][21] To avoid poisoning, use high-purity substrates, solvents, and hydrogen gas. If poisoning is suspected, purifying the starting materials or using a "guard bed" of an adsorbent to remove impurities before the reaction can be effective.
Q5: Can a poisoned catalyst be regenerated?
A5: In some cases, catalyst regeneration is possible. The method of regeneration depends on the nature of the poison. For deactivation by carbonaceous deposits ("coking"), a controlled oxidation may be effective.[22] For poisoning by strongly adsorbed species, chemical treatments or high-temperature reduction may be necessary.[23][24] However, complete restoration of the initial activity is not always achievable.
References
- Allian, A., & Sperry, J. (2020). The high reactivity of hydrogen itself is a major issue. Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution. Frontiers.
- Pacific Northwest National Laboratory. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Research Highlight.
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). [No source provided].
- BenchChem. (2025).
- US4152291A - Regeneration of palladium hydrogenation catalyst. (n.d.).
- Pd - Pt Catalyst Regener
- H.E.L Group. (n.d.).
- Understanding the effects of solvents on the hydrogenation of toluene over supported Pd and Ru catalysts. (2025). Request PDF.
- Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C c
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025). YouTube.
- Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
- Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution. (n.d.). Frontiers.
- Neuland Labs. (2022).
- BenchChem. (2025).
- Regeneration of Spent Catalyst and Impregnation of C
- The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. (n.d.).
- CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction. (n.d.).
- BenchChem. (2025).
- Stanford Environmental Health & Safety. (n.d.).
- Hydrogenation troubleshooting. (2023). r/Chempros. Reddit.
- US2602807A - Recovery of catalyst from hydrogenated oil. (n.d.).
- C
- Chemistry For Everyone. (2025).
- How to Prevent Catalyst Poisoning
- TCI Chemicals. (n.d.).
- Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020). Catalysis Science & Technology. RSC Publishing.
- Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-W
- Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem C
- Clariant. (n.d.).
- Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. (n.d.). Wiley-VCH.
- Recovery of Nickel & Oil from hydrogenation catalyst. (n.d.).
- Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. (2014). Journal of the American Chemical Society.
- The Ideal Filtration Process for C
Sources
- 1. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 2. Wiley-VCH - Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis [wiley-vch.de]
- 3. youtube.com [youtube.com]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 16. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ehs.stanford.edu [ehs.stanford.edu]
- 19. gopani.com [gopani.com]
- 20. m.youtube.com [m.youtube.com]
- 21. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 22. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 23. scirp.org [scirp.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Synthesis of Benzoate Esters
Welcome to the Technical Support Center for the synthesis of benzoate esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of esterification reactions. Here, we move beyond simple protocols to explore the nuanced yet critical role of solvent selection in determining the success of your synthesis. By understanding the causality behind experimental choices, you can troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
Introduction: The Solvent is Not Just a Medium, It's a Control Parameter
In the synthesis of benzoate esters, particularly through the widely used Fischer-Speier esterification, the solvent is often underestimated. It is not merely an inert medium for dissolving reactants; it is an active participant that profoundly influences reaction kinetics, equilibrium position, and the formation of byproducts.[1] The choice of solvent can be the determining factor between a high-yielding, clean reaction and a low-yield, complex mixture that requires extensive purification.[2]
This guide provides a structured approach to understanding and troubleshooting solvent effects in your benzoate ester syntheses. We will delve into common issues, explain the underlying chemical principles, and offer practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Fischer esterification of benzoic acid has run for the recommended time, but TLC and GC analysis show a significant amount of unreacted starting material. What are the most likely solvent-related causes?
A1: This is a classic issue in Fischer esterification, which is an equilibrium-controlled process.[3][4] Several solvent-related factors are often the primary culprits:
-
Equilibrium Limitations in Protic Solvents: The Fischer esterification produces water as a byproduct.[3] If you are using the alcohol reactant (a polar protic solvent) in only a slight excess, the accumulation of water can shift the equilibrium back towards the starting materials, thus limiting your yield.[5] According to Le Chatelier's principle, the reverse reaction (ester hydrolysis) becomes significant as the water concentration increases.[4]
-
Expert Insight: A study on the esterification of acetic acid with ethanol showed that a 1:1 molar ratio resulted in a 67% yield at equilibrium. Increasing the ethanol to a 10-fold excess pushed the yield to 97%.[3] This demonstrates the power of using a large excess of the alcohol as the solvent to drive the reaction forward.
-
-
Inadequate Water Removal with Non-Polar Solvents: When using a non-polar solvent like toluene or hexane, the primary strategy for driving the reaction to completion is the azeotropic removal of water using a Dean-Stark apparatus.[3][4] If you are still seeing low conversion, it could be due to:
-
An inefficient azeotrope formation.
-
Leaks in your Dean-Stark setup.
-
The reaction temperature not being optimal for the azeotropic distillation.
-
-
Poor Solubility of Reactants: While less common with benzoic acid in simple alcohols, if you are using a more complex, less polar alcohol, the benzoic acid may not be fully soluble. This is particularly relevant in enzymatic esterifications where a solvent like toluene is necessary for solubilization but can also negatively impact reaction kinetics.[6]
Q2: I am using a large excess of methanol as the solvent and a strong acid catalyst, but my yield of methyl benzoate is still below 50%. What should I investigate next?
A2: Assuming you have ruled out issues with catalyst concentration and reaction time, the problem likely lies with the purity of your reagents and the presence of water from the start.
-
"Wet" Solvents or Reagents: Any water present in your alcohol solvent or benzoic acid at the beginning of the reaction will inhibit the forward reaction. It is crucial to use anhydrous reagents and properly dried glassware.
-
Troubleshooting Step: Before starting the reaction, ensure your alcohol has a low water content (check the specifications if it's a commercial solvent or consider drying it over molecular sieves). Ensure your benzoic acid is thoroughly dry.
-
-
Solvent Choice for Water Removal: If using a large excess of alcohol is not practical or cost-effective for your scale, switching to a different solvent system is a powerful strategy.
-
Alternative Protocol: Consider using a stoichiometric amount of the alcohol with a non-polar, water-immiscible solvent like toluene in conjunction with a Dean-Stark apparatus. This actively removes the water as it is formed, continuously driving the equilibrium towards the product.[3]
-
Issue 2: Unexpected Side Products
Q3: My reaction is going to completion, but I am observing significant side products. Can the solvent be influencing this?
A3: Absolutely. While the primary role of the solvent is to facilitate the main reaction, it can also promote or suppress side reactions.
-
Ether Formation with Alcohol as Solvent: When using an alcohol as the solvent at elevated temperatures with a strong acid catalyst, a common side reaction is the dehydration of the alcohol to form a symmetric ether (e.g., diethyl ether from ethanol). This is particularly problematic with secondary and tertiary alcohols, which are more prone to elimination.[1]
-
Expert Insight: If you suspect ether formation, consider lowering the reaction temperature and using a milder acid catalyst. Alternatively, switching to a non-alcoholic solvent can eliminate this side reaction.
-
-
Influence of Polar Aprotic Solvents: While not typically the first choice for Fischer esterification, polar aprotic solvents like DMF and DMSO can be used. However, they can have complex effects. For instance, DMF is known to be suppressed in some esterification reactions.[2] These solvents are better at solvating cations than anions.[7]
-
Causality: Polar aprotic solvents lack the ability to donate hydrogen bonds.[8] This can affect the stability of the tetrahedral intermediate in the Fischer esterification mechanism, potentially leading to alternative reaction pathways. While they are excellent for SN2 reactions by not solvating the nucleophile, their role in acid-catalyzed esterification is less straightforward.[8]
-
Issue 3: Optimizing Reaction Rate and Yield
Q4: I need to improve the reaction rate and overall yield. How do I rationally select a solvent to achieve this?
A4: Solvent selection for optimization should be a data-driven process based on the properties of the solvent and their known effects on the reaction mechanism.
-
The Role of Polarity and Dielectric Constant: The polarity of the solvent can influence the stability of the charged intermediates in the Fischer esterification mechanism. The reaction proceeds through a protonated carbonyl group, which is highly polar.[9]
-
General Trend: A more polar solvent can help to stabilize this charged intermediate, potentially increasing the reaction rate. However, the effect is not always linear and can be complex. For example, in one study, acetonitrile (a polar aprotic solvent) was found to promote esterification, while DMF (also polar aprotic) suppressed it.[2] This highlights that specific solvent-solute interactions can be more important than bulk polarity alone.
-
-
Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a significant role.
-
Protic Solvents (e.g., alcohols): These can stabilize the intermediates through hydrogen bonding but can also solvate the nucleophilic alcohol, potentially hindering its attack on the protonated carboxylic acid.[10]
-
Aprotic Solvents: These do not have hydrogen bond donating ability. Their lone pairs can solvate the protonated intermediates.[7]
-
The following table summarizes the properties of common solvents and their general suitability for benzoate ester synthesis:
| Solvent Class | Example(s) | Dielectric Constant (approx.) | Dipole Moment (D) | Typical Application in Benzoate Synthesis | Advantages | Disadvantages |
| Polar Protic | Methanol, Ethanol | 20 - 33 | 1.7 - 2.9 | Reactant and solvent | Drives equilibrium with large excess | Water byproduct can limit equilibrium; potential for ether side reactions |
| Polar Aprotic | Acetonitrile | 37.5 | 3.4 | Co-solvent | Can promote reaction rate | Complex effects; DMF can suppress the reaction |
| Polar Aprotic | DMSO, DMF | 47, 37 | 4.1, 3.9 | Generally not recommended | High boiling points | Can suppress the reaction; difficult to remove |
| Non-Polar | Toluene, Hexane | 2.4, 1.9 | 0.3 - 0.1 | With Dean-Stark trap | Excellent for water removal, drives reaction to completion | Requires specific apparatus; may have lower solubility for some reactants |
Data sourced from various chemical property databases.[11]
Experimental Protocols
Protocol 1: High-Yield Methyl Benzoate Synthesis Using Excess Methanol
This protocol leverages a large excess of the alcohol to drive the reaction equilibrium towards the product.[5][12]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (8.00 g, 0.0656 mol).
-
Reagent Addition: In a fume hood, add 25 mL of methanol (0.617 mol) to the flask. Carefully and slowly, add 3.0 mL of concentrated sulfuric acid down the inner wall of the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 30-60 minutes.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 75 mL of water.
-
Extraction: Extract the aqueous mixture with dichloromethane (40 mL). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 25 mL of water and 25 mL of 0.6 M sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst. Caution: Foaming may occur during the bicarbonate wash.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude methyl benzoate.
Protocol 2: Benzyl Benzoate Synthesis with Azeotropic Water Removal
This protocol is ideal for less volatile alcohols where using a large excess is not practical. It utilizes a non-polar solvent and a Dean-Stark trap to remove water.[3][4]
-
Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.
-
Reagent Addition: To the flask, add benzoic acid (12.2 g, 0.1 mol), benzyl alcohol (10.8 g, 0.1 mol), and toluene (50 mL). Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 g).
-
Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap.
-
Monitoring: Continue the reaction until no more water is collected in the trap.
-
Workup: Cool the reaction mixture. Wash the toluene solution with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted benzoic acid.
-
Isolation: Dry the organic layer with a suitable drying agent, filter, and remove the toluene under reduced pressure to obtain the benzyl benzoate.
Visualization of Key Concepts
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification. Understanding this mechanism is crucial for troubleshooting, as solvent effects can influence the stability of the intermediates at each reversible step.[3][9][13]
Caption: The reversible six-step mechanism of Fischer esterification (PADPED).
Solvent Selection Workflow
This decision tree provides a logical workflow for selecting an appropriate solvent system based on your experimental goals and constraints.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. studylib.net [studylib.net]
- 6. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Physical Properties [people.chem.umass.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Residual Solvent Removal from Oily Products
A Senior Application Scientist's Guide to Theory, Practice, and Troubleshooting
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of removing residual solvents from oily, viscous, or non-volatile products. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the principles behind each technique, enabling you to make informed decisions and troubleshoot effectively.
Residual solvents are organic volatile chemicals that are used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products.[1][2][3][4] Since they offer no therapeutic benefit and can be toxic, they must be removed to the extent possible.[1][5] Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3C, set strict limits on the permissible daily exposure (PDE) for various solvents, classifying them based on their toxicity.[1][2][3][6] This guide will equip you with the knowledge to meet these stringent requirements while preserving the integrity of your product.
Part 1: Foundational Knowledge & Technique Selection
Q1: Where do I even start? How do I choose the right solvent removal technique for my oily sample?
A1: Selecting the appropriate method is a critical first step and depends on several factors: the solvent's boiling point, the thermal stability of your product, the viscosity of the oil, and the scale of your operation. A mismatch can lead to incomplete solvent removal, product degradation, or significant sample loss.
The decision-making process can be visualized as follows:
Sources
Technical Support Center: Dealing with Incomplete Reactions in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating challenge of incomplete reactions. Instead of a rigid manual, this resource provides a dynamic troubleshooting framework to diagnose issues, implement solutions, and salvage valuable materials.
Part 1: Troubleshooting Guide - "My Reaction Didn't Go to Completion. What Now?"
This section provides direct answers to the critical questions that arise when a reaction fails to proceed as expected.
Q1: How do I first confirm the reaction is truly incomplete and quantify the components?
Answer: Visual inspection is rarely sufficient. Before taking corrective action, you must obtain empirical evidence that your reaction has stalled and identify the species present in the flask. Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for qualitative monitoring.[1][2] For quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[1]
Core Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a reliable system for tracking the consumption of starting materials and the formation of products.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Capillary tubes for spotting
-
Developing chamber
-
Eluent (solvent system determined beforehand)
-
Visualization agent (e.g., UV lamp, iodine chamber, potassium permanganate stain)
Step-by-Step Methodology:
-
Prepare the Eluent: Mix the appropriate ratio of solvents for your mobile phase in the developing chamber. The ideal eluent should provide a retention factor (Rf) of ~0.3-0.5 for your target product.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark separate lanes for your starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Spot the Plate:
-
Dilute a small sample of your pure starting material in a volatile solvent. Using a capillary tube, make a small, concentrated spot in the "SM" lane.
-
Withdraw a small aliquot (~5-10 µL) from your reaction vessel. Dilute it in a volatile solvent.
-
Spot this diluted mixture in the "RM" lane.
-
Carefully spot both the starting material and the reaction mixture on the same point in the "co-spot" lane. This helps confirm spot identity.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below your baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp. Circle the visible spots with a pencil.
-
If spots are not UV-active, use an appropriate staining agent (e.g., iodine or permanganate dip).
-
Interpretation: An incomplete reaction will show a persistent spot corresponding to your starting material in the "RM" lane. The intensity of this spot relative to the product spot gives a qualitative sense of the reaction's progress.[2][3]
-
Q2: The reaction stalled before the starting material was consumed. Why did it stop?
Answer: When a reaction begins but fails to reach completion, it often points to an equilibrium state, catalyst deactivation, or the formation of an inhibiting byproduct.
-
Equilibrium Limitations: Many organic reactions are reversible. As product concentration increases, the rate of the reverse reaction can increase until it equals the rate of the forward reaction, establishing a dynamic equilibrium.[4] According to Le Chatelier's Principle , the system has reached a point of balance under the current conditions.[5][6][7]
-
Catalyst Deactivation: Catalysts are central to many syntheses, but they are not infallible.[8][9] They can be "poisoned" by impurities in the reagents or solvent, or they may degrade under the reaction conditions (e.g., high temperature). This leads to a decrease in the reaction rate over time, causing it to stall.
-
Byproduct Inhibition: A byproduct formed during the reaction might interfere with the catalyst or react with a starting material, effectively halting the desired transformation.
Q3: My starting material is still present, but I see very little or no product. What are the likely causes?
Answer: The absence of product formation typically points to a fundamental issue with one of the "three pillars" of a reaction: reagents, conditions, or the catalyst.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Poor Reagent Quality | Verify the purity and integrity of starting materials and reagents via NMR, melting point, or other analytical methods. | Purify starting materials if necessary. Use freshly opened or properly stored reagents.[10][11] |
| Incorrect Stoichiometry | Double-check all calculations for molar equivalents. Ensure accurate weighing and transfer of all components.[10] | Recalculate and, if feasible, add the limiting reagent carefully to the reaction mixture. |
| Insufficient Activation Energy | The reaction temperature may be too low to overcome the activation energy barrier.[12][13] | Gradually increase the reaction temperature while monitoring by TLC. A 10°C increase can often double the reaction rate.[14] |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. | Use a fresh batch of catalyst. For air- or moisture-sensitive catalysts, ensure handling under an inert atmosphere.[15][16] |
| Wrong Solvent | The chosen solvent may not adequately dissolve the reactants or may unfavorably solvate the transition state.[17][18][19] | Re-evaluate the solvent choice based on the reaction mechanism. Polar aprotic solvents, for instance, can enhance the nucleophilicity of anions.[18] |
Q4: I see both starting material and product. How can I push the reaction to completion?
Answer: This is a classic equilibrium problem. To drive the reaction forward, you must disrupt the equilibrium in favor of the products. This is a direct application of Le Chatelier's Principle.[20][21]
Troubleshooting Workflow for Incomplete Reactions
This decision tree illustrates a logical workflow for diagnosing and addressing an incomplete reaction.
Caption: A decision tree for troubleshooting incomplete organic reactions.
Strategies to Shift Equilibrium:
-
Increase Reactant Concentration: Add another equivalent of one of the reactants (usually the cheaper or more easily removed one). This will shift the equilibrium towards the product side.[20]
-
Remove a Byproduct: If the reaction generates a volatile byproduct (e.g., water, ammonia), it can be removed using a Dean-Stark trap or by running the reaction under vacuum. For non-volatile byproducts, molecular sieves can be used to sequester them.[22]
-
Change the Temperature: For endothermic reactions, increasing the temperature will shift the equilibrium to favor the products.[5][23] Conversely, for exothermic reactions, decreasing the temperature can increase the yield, though this will also slow the reaction rate.[6][7]
Q5: I've tried everything, and the reaction is still incomplete. How do I purify my product?
Answer: If the reaction cannot be driven to completion, the focus shifts to efficient separation of the desired product from the unreacted starting materials and byproducts.[24] The choice of technique depends on the physical properties of the compounds in the mixture.[25]
| Purification Technique | Principle of Separation | Best For... |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through.[26] | Separating compounds with different polarities. Highly effective for complex mixtures. |
| Recrystallization | Difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.[25][27] | Purifying solid products from solid impurities when a suitable solvent is found. |
| Distillation | Differences in the boiling points of liquid components in a mixture.[26][27] | Separating a volatile liquid product from non-volatile starting materials or byproducts. |
| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible liquid phases (typically aqueous and organic).[27] | Separating compounds based on their acid-base properties or polarity. |
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common reasons for incomplete organic reactions?
The most common reasons fall into five categories: improper stoichiometry, low reagent purity, suboptimal reaction conditions (temperature, pressure, time), catalyst issues, and solvent effects.
FAQ 2: How critical is solvent choice to reaction completion?
Extremely critical. A solvent does more than just dissolve reactants; it actively influences reactivity.[28][29] The solvent can stabilize or destabilize reactants, transition states, and products, thereby altering both the rate and the equilibrium position of a reaction.[17][18] For example, polar protic solvents (like water or ethanol) can stabilize charged intermediates in SN1 reactions, while polar aprotic solvents (like DMSO or acetonitrile) are better for SN2 reactions because they do not solvate the nucleophile as strongly, leaving it more reactive.[18][19]
FAQ 3: When is adding a catalyst the right solution?
A catalyst should be considered when the reaction rate is prohibitively slow under reasonable temperature and pressure conditions. Catalysts increase the rate of a reaction by providing an alternative pathway with a lower activation energy.[9][15] They do not, however, change the equilibrium position of a reaction; they only help the system reach equilibrium faster.[20] If your reaction is slow but has a favorable equilibrium, a catalyst is an excellent choice.[8][16]
FAQ 4: How can I effectively remove water if it's an inhibiting byproduct?
For reactions run at or above the boiling point of water, a Dean-Stark apparatus is the classic method. The apparatus traps water from the vapor phase as it is azeotropically removed from the reaction mixture, physically removing it and driving the equilibrium forward. For reactions run at lower temperatures, adding a chemical drying agent like anhydrous magnesium sulfate or molecular sieves directly to the flask can effectively sequester water as it forms.
References
- Catalysis in Organic Reactions - Solubility of Things.
- Modern Analytical Technique for Characterization Organic Compounds.
- Solvent effects - Wikipedia.
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- Solvent effects in organic chemistry — recent developments - Canadian Science Publishing.
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- Le Chatelier's Principle - Chemguide.
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- Methods of Purification of Organic Compounds | CK-12 Foundation.
- Le Chatelier's principle | Research Starters - EBSCO.
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- How to Purify Compounds - Varsity Tutors.
- Purification of Organic Compounds: from Crude Product to Purity.
- Synthesis - General tips for improving yield? : r/chemistry - Reddit.
- How Does Temperature Affect The Rate Of A Reaction?
- 4 TIPS for Solving Organic Synthesis - Lemon8-app.
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- Impact of Temperature on the Rate of Chemical Reactions in Tanzania - AJPO Journals.
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optimizing temperature and reaction time for ester synthesis
Document ID: EST-OPT-001-Rev-2.4
Last Updated: January 9, 2026
Introduction
Welcome to the Technical Support Center for ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the critical parameters of temperature and reaction time. Esterification, particularly the Fischer-Speier method, is a cornerstone of organic synthesis. However, its reversible nature and sensitivity to reaction conditions present persistent challenges.[1][2]
This document moves beyond simple protocols to explain the underlying principles governing these variables. By understanding the "why" behind the "how," you can troubleshoot effectively, minimize side-product formation, and maximize the yield and purity of your target ester.
Part 1: Core Principles: The Kinetics of Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] Understanding the interplay between temperature and time is fundamental to controlling its outcome.
-
The Role of Temperature: Temperature directly influences the reaction rate. As a general rule, a 10°C increase in temperature can approximately double the rate of reaction. This is because higher temperatures provide the necessary activation energy for the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[5] However, excessive heat can be detrimental, leading to the degradation of starting materials or promoting unwanted side reactions like dehydration, especially with sensitive substrates like tertiary alcohols.[3][6] Typical Fischer esterification reactions are conducted at temperatures ranging from 60–110 °C.[3]
-
The Role of Reaction Time: Esterification is often a slow, reversible process.[7][8] The reaction time required to reach equilibrium can range from a few hours to over 24 hours.[3][9] Monitoring the reaction's progress is crucial; allowing a reaction to proceed for too long after reaching equilibrium offers no benefit and can increase the risk of side-product formation. Conversely, quenching the reaction prematurely will result in low conversion and yield.[10]
The Equilibrium Challenge
The primary obstacle in Fischer esterification is that the reaction is reversible.[2][4] Water, a byproduct, can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[1][11] Effective optimization hinges on pushing this equilibrium to the product side.
Part 2: Troubleshooting Guide & FAQs
This section is formatted in a direct question-and-answer style to address the most common issues encountered at the bench.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for my esterification?
A: A good starting point is the reflux temperature of the alcohol being used, especially if it's a primary or secondary alcohol and is used as the solvent.[9] For instance, when using methanol, a reflux temperature of ~65°C is appropriate. For higher-boiling alcohols or when using a non-reactive solvent like toluene, a temperature of 80-110°C is a common starting range.[3][12] Always consider the thermal stability of your substrates.
Q2: How long should I run my reaction?
A: Reaction time is highly dependent on the specific substrates, catalyst concentration, and temperature. A typical range is 1-10 hours.[3] However, there is no universal answer. The best practice is to monitor the reaction's progress. Use techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of the limiting starting material.[13][14][15][16] The reaction is complete when no further change in the concentration of reactants and products is observed.
Q3: My reaction has a low yield. What are the most likely causes related to temperature and time?
A: Low yield is the most common problem and can often be traced back to several factors:
-
Equilibrium Limitation: The reaction has reached its natural equilibrium point, which may favor the reactants.[17] To overcome this, you must actively remove water as it forms or use a large excess of one reactant (usually the alcohol).[4][18][19]
-
Insufficient Temperature/Time: The reaction may not have been heated sufficiently or for long enough to reach completion. The activation energy barrier is not being overcome efficiently.[1][17]
-
Temperature Too High: For thermally sensitive molecules, excessive heat can cause decomposition of your starting material or product.[10]
-
Premature Quenching: The reaction was stopped before it had time to reach equilibrium.[10]
Q4: Can I use a tertiary alcohol in a Fischer esterification?
A: It is generally not recommended. Tertiary alcohols are prone to elimination (dehydration) under the strong acidic and heated conditions of Fischer esterification, leading to the formation of alkenes as the major side product.[3] For these substrates, alternative methods using milder conditions, such as Steglich esterification or reacting the alcohol with an acid chloride, are preferable.[20][21]
Troubleshooting Low Yield: A Step-by-Step Guide
If you are experiencing low yields, follow this logical progression to diagnose and solve the issue.
Issue: The conversion of my limiting reactant is low after the expected reaction time.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Equilibrium Limitation | Analyze a crude sample via GC or NMR. If significant starting material remains alongside the product, equilibrium is the likely culprit. | 1. Remove Water: If not already doing so, repeat the reaction using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[22][23][24][25] 2. Increase Reactant Excess: Increase the molar excess of the alcohol (if it's the solvent) or the less expensive reagent. Using a 10-fold excess can dramatically shift the equilibrium.[2] |
| Suboptimal Temperature | The reaction temperature is below the typical range for the substrates (e.g., <60°C). | Gradually increase the reaction temperature in 10°C increments. Monitor for any signs of decomposition (e.g., color change to dark brown/black). |
| Insufficient Reaction Time | The reaction was stopped based on a fixed time rather than reaction monitoring. | Repeat the reaction and monitor its progress every 1-2 hours using TLC or GC. Continue the reaction until the limiting starting material is consumed or the product concentration plateaus. |
| Catalyst Inactivity | The acid catalyst is old, has absorbed moisture, or is used in too low a concentration. | Use a fresh bottle of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH). Ensure the catalyst concentration is appropriate (typically 1-5 mol%).[3][9] |
Below is a visual workflow for troubleshooting low ester yield.
Caption: Troubleshooting workflow for low ester yield.
Part 3: Experimental Protocols & Data
Protocol: Optimization of Ester Synthesis Using a Dean-Stark Apparatus
This protocol describes a general method for optimizing an esterification reaction by ensuring the removal of water, thereby driving the reaction to completion.
1. Apparatus Setup: a. Select a round-bottom flask of appropriate size and add a magnetic stir bar. b. Attach a Dean-Stark trap to the flask.[22][23] c. Fit a reflux condenser to the top of the Dean-Stark trap and connect it to a chilled water source.[23] d. Ensure all glassware is oven-dried to remove any residual moisture.[10]
2. Reagent Charging: a. To the round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol (1.5 - 3.0 eq), and a suitable azeotropic solvent (e.g., toluene, sufficient to fill the Dean-Stark trap and suspend the reagents). b. Slowly and carefully add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq).
3. Reaction Execution & Monitoring: a. Heat the mixture to reflux. The temperature should be sufficient for the solvent-water azeotrope to distill. b. As the reaction proceeds, condensed vapors will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom, while the solvent will overflow and return to the reaction flask.[2][25] c. Monitor the accumulation of water in the graduated arm of the trap. The reaction is nearing completion when water is no longer being collected. d. Concurrently, monitor the consumption of the limiting reagent by TLC or GC at regular intervals (e.g., every 2 hours).
4. Work-up: a. Once the reaction is complete, cool the flask to room temperature. b. Proceed with a standard aqueous work-up to neutralize the acid catalyst and remove water-soluble components.
Data Summary: Temperature Effects on Reaction Rate
The following table summarizes the general effect of temperature on the rate constant for a typical esterification reaction.
| Temperature (°C) | Relative Rate Constant (k) | Typical Reaction Time | Notes |
| 25°C | Very Low (~1x) | Days to Weeks | Reaction is often impractically slow without catalysis.[12] |
| 60°C | Moderate (~16x) | 8 - 24 hours | A good starting point for many simple esters.[12] |
| 80°C | High (~64x) | 2 - 8 hours | Common reflux temperature for solvents like toluene.[12] |
| 100°C | Very High (~256x) | 1 - 4 hours | Rate is significantly faster, but risk of side reactions increases.[12] |
Note: Relative rates are illustrative, based on the Arrhenius equation principle that rates roughly double for every 10°C increase.
Visualization: Temperature vs. Rate and Side Reactions
The relationship between temperature, desired reaction rate, and the onset of undesirable side reactions can be visualized as follows.
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Technical Support Center: Minimizing Byproduct Formation in Organic Reactions
Welcome to the Technical Support Center dedicated to a critical challenge in organic synthesis: the minimization of byproduct formation. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with reaction selectivity and product purity. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and FAQs grounded in mechanistic principles and field-proven insights.
Troubleshooting Guides & FAQs
This section directly addresses specific issues encountered during common organic reactions. Each guide provides a diagnosis of the problem, explains the underlying causes, and offers actionable solutions and detailed experimental protocols.
Issue 1: Unwanted Side Products in Grignard Reactions
Grignard reactions are powerful carbon-carbon bond-forming tools, but they are notoriously sensitive to reaction conditions, often leading to frustrating side products.
Question: My Grignard reaction is low-yielding, and I'm isolating a significant amount of a hydrocarbon byproduct corresponding to the protonation of my Grignard reagent. What's going wrong?
Answer: This is a classic problem indicating the presence of an acidic proton source. Grignard reagents are extremely strong bases and will react with any available protic species, most commonly water.[1][2]
Causality & Diagnosis: The Grignard reagent (R-MgX) is being quenched by a proton source (H-A) to form an alkane (R-H), consuming your active nucleophile before it can react with the intended electrophile (e.g., a ketone or aldehyde). The primary culprit is almost always residual water in your glassware, solvents, or starting materials.
Troubleshooting & Optimization:
-
Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying for several hours and cooling in a desiccator.[1]
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard but must be properly dried before use.[1]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[1]
Experimental Protocol: Preparation for a Moisture-Sensitive Grignard Reaction
-
Place all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours.
-
Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).
-
Ensure all starting materials are dry. Liquid reagents can be stored over molecular sieves.
Question: I'm reacting a Grignard reagent with a ketone, but I'm recovering a lot of my starting ketone and seeing an alkene byproduct. Why?
Answer: This outcome suggests two competing side reactions: enolization and reduction.[1][3]
Causality & Diagnosis:
-
Enolization: If your ketone has acidic protons on the α-carbon, the Grignard reagent can act as a base, abstracting a proton to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[1]
-
Reduction: If the Grignard reagent has a β-hydrogen and the ketone is sterically hindered, a hydride can be transferred from the Grignard reagent to the carbonyl carbon. This forms a secondary alcohol which can then dehydrate to an alkene during workup.[1]
Troubleshooting & Optimization:
| Issue | Recommended Solution | Rationale |
| Enolization | Use a less sterically hindered Grignard reagent. | Reduces the propensity of the Grignard to act as a base. |
| Lower the reaction temperature (e.g., to 0 °C or -78 °C). | Favors the nucleophilic addition pathway over deprotonation. | |
| Reduction | Use a Grignard reagent without β-hydrogens (e.g., PhMgBr). | Eliminates the possibility of hydride transfer. |
| Consider an alternative organometallic reagent like an organolithium. | May exhibit different reactivity and selectivity profiles. |
Issue 2: Controlling Selectivity in Friedel-Crafts Reactions
Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings, but they are often plagued by issues of poly-substitution and carbocation rearrangements.
Question: My Friedel-Crafts alkylation is producing significant amounts of di- and tri-alkylated products. How can I favor mono-alkylation?
Answer: Polyalkylation is a common pitfall in Friedel-Crafts alkylation. The initial alkyl group added to the ring is electron-donating, which activates the ring and makes the mono-alkylated product more reactive than the starting material.[4]
Causality & Diagnosis: The mono-alkylated product is a better nucleophile than the starting arene, leading to a second, and often third, electrophilic attack.
Troubleshooting & Optimization:
-
Use a Large Excess of the Aromatic Substrate: By making the aromatic compound the limiting reagent's "sea," the electrophile is statistically more likely to encounter an unreacted starting material molecule.[4]
-
Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to the aromatic substrate.[4]
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less active Lewis acid catalyst can reduce the rate of subsequent alkylations.[4]
-
Acylation-Reduction Pathway: A robust alternative is to perform a Friedel-Crafts acylation, which deactivates the ring and prevents poly-acylation. The resulting ketone can then be reduced to the desired alkyl group.[4]
Question: The product from my Friedel-Crafts alkylation has a rearranged carbon skeleton. How can I prevent this?
Answer: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[4] Primary alkyl halides will generate a primary carbocation which will readily rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before alkylating the aromatic ring.[4]
Causality & Diagnosis: The formation of a more stable carbocation intermediate is thermodynamically favored, leading to the rearranged product.
Troubleshooting & Optimization:
-
Choose a Different Starting Material: Use a secondary or tertiary alkyl halide that will already form the desired carbocation without rearrangement.
-
Use Friedel-Crafts Acylation: The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[4] The resulting ketone can then be reduced to the target alkyl group.
Logical Workflow: Friedel-Crafts Alkylation vs. Acylation-Reduction
Caption: Decision workflow for choosing between direct alkylation and an acylation-reduction strategy.
Issue 3: Side Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
Suzuki coupling is a versatile method for forming C-C bonds, but it can be susceptible to side reactions like dehalogenation and homocoupling, which lower the yield of the desired cross-coupled product.
Question: I'm observing a significant amount of a dehalogenated byproduct in my Suzuki coupling reaction. What is the cause and how can I minimize it?
Answer: Dehalogenation is a common side reaction where the organic halide is reduced, replacing the halogen with a hydrogen atom.[5] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[5]
Causality & Diagnosis: The Pd-H species can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to form the dehalogenated arene.[5] Electron-deficient aryl halides are particularly susceptible to this side reaction.[5]
Troubleshooting & Optimization:
| Parameter | Recommended Action | Rationale |
| Base | Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5] | Stronger or nucleophilic bases can promote the formation of Pd-H species. |
| Ligand | Use bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] | These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. |
| Solvent | Ensure anhydrous conditions if possible, though some water is often necessary. Avoid alcohol co-solvents if dehalogenation is severe. | Alcohols and water can be sources of hydrides.[5] |
| Boronic Acid Quality | Use high-purity boronic acid or ester. | Impurities can affect catalyst activity and promote side reactions.[6] |
Experimental Protocol: General Procedure for a Suzuki Coupling to Minimize Dehalogenation
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[5]
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[5]
-
Add the degassed solvent system (e.g., toluene/water 10:1).[5]
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.[5]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[7]
Issue 4: Stereoselectivity in the Wittig Reaction
The Wittig reaction is a cornerstone for alkene synthesis, but controlling the E/Z stereoselectivity can be challenging.
Question: My Wittig reaction is giving a mixture of E and Z alkenes. How can I control the stereochemical outcome?
Answer: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used.[8] The reaction proceeds through a four-membered oxaphosphetane intermediate.[9]
Causality & Diagnosis:
-
Non-stabilized Ylides: (R group on the ylide is alkyl) typically favor the formation of the Z-alkene. The reaction is under kinetic control, and the transition state leading to the cis-oxaphosphetane is sterically favored.[8]
-
Stabilized Ylides: (R group is electron-withdrawing, e.g., -CO₂R, -CN) generally favor the formation of the E-alkene. The initial steps of the reaction are often reversible, allowing for thermodynamic equilibration to the more stable trans-oxaphosphetane intermediate.[8]
Troubleshooting & Optimization:
-
To Favor the Z-alkene: Use a non-stabilized ylide and salt-free conditions. The presence of lithium salts can lead to equilibration and decrease Z-selectivity.[8]
-
To Favor the E-alkene: Use a stabilized ylide. If a non-stabilized ylide must be used, the Schlosser modification (using a strong base like phenyllithium at low temperatures) can be employed to favor the E-alkene.
-
Alternative Reagents: For cases where selectivity is poor, consider the Horner-Wadsworth-Emmons (HWE) reaction, which typically provides excellent E-selectivity.[10]
Troubleshooting Workflow: Wittig Reaction Stereoselectivity
Caption: Decision tree for controlling stereoselectivity in olefination reactions.
General Principles for Minimizing Byproducts
Beyond reaction-specific troubleshooting, several overarching principles can guide your experimental design to enhance selectivity and minimize waste.[11]
The Role of Temperature
Temperature is a critical parameter that influences not only the reaction rate but also its selectivity.[12][13]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, favoring the product that is formed fastest (i.e., via the lowest activation energy pathway). At higher temperatures, reactions can become reversible, leading to thermodynamic control, which favors the most stable product. Understanding this relationship is key to directing the reaction towards the desired outcome.[14]
-
Minimizing Side Reactions: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.[15] While this accelerates the desired reaction, it can also provide sufficient energy to overcome the activation barriers of undesired side reactions.[14] Therefore, running a reaction at the lowest feasible temperature that allows for a reasonable reaction rate is often a good strategy to improve selectivity.
The Impact of Solvents
The choice of solvent can profoundly influence reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[16][17]
-
Polarity and Proticity:
-
Polar Protic Solvents (e.g., water, methanol) are excellent at solvating both cations and anions and can participate in hydrogen bonding.[18] They can stabilize charged intermediates, which is beneficial for Sₙ1 reactions, but can also solvate nucleophiles, reducing their reactivity in Sₙ2 reactions.[18]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack acidic protons. They are good at solvating cations but leave anions relatively "bare" and highly reactive, which is often ideal for Sₙ2 reactions.[16]
-
-
Solvent as a Reagent: In some cases, the solvent can participate directly in the reaction, leading to byproducts. For example, using an alcohol as a solvent in a reaction involving a strong base can lead to deprotonation of the alcohol and subsequent side reactions.
Post-Reaction Workup and Purification
Effective purification is the final step in isolating your desired compound from any byproducts that have formed.[19]
-
Aqueous Washes: Simple washes with water, dilute acid, or dilute base can remove many common impurities.[20] For example, a wash with saturated sodium bicarbonate solution will neutralize and remove excess acid catalyst.
-
Extraction: Liquid-liquid extraction is used to separate the desired product into an organic layer, leaving water-soluble impurities behind.[20]
-
Chromatography: Techniques like column chromatography are indispensable for separating products from byproducts with similar polarities.[21]
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for achieving high purity.[21]
References
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- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate.
- Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. (2017). PubMed.
- Recent trends for chemoselectivity modulation in one-pot organic transformations. (2024). Royal Society of Chemistry.
- Solvent Effects Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- How To Run A Reaction: The Workup. (n.d.). University of Rochester.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990). Accounts of Chemical Research.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
- General Methods to Direct Selectivity. (2014). Wiley-VCH.
- Impact of Temperature on Reaction Rate in Catalytic Reactions. (2024). ResearchGate.
- Models for selectivity in organic reactions. (2025). ResearchGate.
- Chemistry Innovations to Reduce Byproduct Waste. (2022). University of Guelph.
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- How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. (2025). Patsnap Eureka.
- How Does Temperature Affect The Rate Of A Reaction?. (2023). ReAgent.
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- I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?. (2018). ResearchGate.
- Methods for Removing Organic Compounds. (2025). Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate.
- The future of total synthesis. (2026). Chemistry World.
- Solvents and Solvent Effects in Organic Chemistry (Third Edition). (n.d.). Wiley-VCH.
- Wittig reaction. (n.d.). Wikipedia.
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- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry.
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- How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
- What is the byproduct of the reaction?. (2018). Quora.
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Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 4-(4-hydroxybutyl)benzoate via 13C NMR Spectroscopy
In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For researchers and professionals in this field, the choice of analytical technique is paramount, balancing the need for definitive data with practical considerations of efficiency and information depth. This guide provides an in-depth, comparative analysis of the validation of Methyl 4-(4-hydroxybutyl)benzoate's structure, with a primary focus on the utility and interpretation of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, grounding our discussion in the principles of scientific integrity and providing a framework for a self-validating analytical workflow.
The Imperative of Structural Integrity in Pharmaceutical Development
The journey of a drug candidate from discovery to clinical application is paved with exacting standards for quality and safety. A molecule's physiological activity is intrinsically linked to its three-dimensional structure. Any deviation, such as the presence of isomers or impurities, can have profound and often detrimental effects. Therefore, robust analytical methods for structural elucidation and verification are not merely procedural; they are fundamental to ensuring the efficacy and safety of pharmaceutical products[1][2]. Among the array of spectroscopic techniques available, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule[3].
13C NMR as the Gold Standard for Carbon Skeleton Analysis
While 1H NMR provides a wealth of information about the proton environments within a molecule, 13C NMR offers a direct and often less complex view of the carbon backbone. Key advantages include a wider chemical shift range, which minimizes signal overlap, and the direct observation of all carbon atoms, including quaternary carbons that are invisible in 1H NMR[1]. For a molecule like this compound, 13C NMR is instrumental in confirming the integrity of both the aromatic ring and the aliphatic side chain.
Predicted 13C NMR Spectral Data for this compound
In the absence of a publicly available, experimentally verified spectrum for this compound, we can predict the chemical shifts based on established principles and data from analogous structures[4][5][6]. The predicted values are derived from the additive effects of substituents on the benzene ring and the known chemical shifts for alkyl chains and esters. Modern NMR prediction software, which often combines several prediction engines including machine learning and database approaches, can provide highly accurate estimations[7][8][9][10][11].
Below is a table summarizing the predicted 13C NMR chemical shifts for this compound. Each carbon has been assigned a unique identifier for clarity.
| Carbon Atom Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | Ester Carbonyl | ~167 | Typical range for ester carbonyls. |
| C2 | Quaternary Aromatic (ipso to C=O) | ~129 | Aromatic carbon attached to an electron-withdrawing group. |
| C3 / C3' | Aromatic CH (ortho to C=O) | ~129.5 | Deshielded by the carbonyl group. |
| C4 / C4' | Aromatic CH (meta to C=O) | ~128.5 | Less affected by the carbonyl group. |
| C5 | Quaternary Aromatic (ipso to alkyl) | ~145 | Influenced by the alkyl substituent. |
| C6 | Methylene (benzylic) | ~35 | Attached to the aromatic ring. |
| C7 | Methylene | ~29 | Standard aliphatic methylene. |
| C8 | Methylene | ~32 | Slightly deshielded due to proximity to the hydroxyl group. |
| C9 | Methylene (attached to -OH) | ~62 | Directly attached to the electronegative oxygen atom. |
| C10 | Methyl (ester) | ~52 | Typical for a methyl ester. |
A Self-Validating Experimental Protocol for 13C NMR Acquisition
The trustworthiness of analytical data hinges on a robust and well-documented experimental protocol. The following methodology is designed to be a self-validating system, incorporating steps to ensure data quality and reproducibility.
Experimental Workflow
Caption: Experimental workflow for 13C NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 20-50 mg of the synthesized this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3). The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.
-
Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.0 ppm)[6]. Modern spectrometers can also reference the residual solvent peak, but TMS provides a universal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
The experiment should be performed on a high-field NMR spectrometer (a frequency of ≥ 400 MHz for protons is recommended) to ensure adequate signal dispersion and sensitivity[4].
-
After inserting the sample, the spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved NMR signals.
-
A standard proton-decoupled 13C NMR spectrum is acquired. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. For quantitative analysis, longer relaxation delays are necessary to ensure accurate integration[12].
-
-
Data Processing and Interpretation:
-
The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform.
-
The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.
-
The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.
-
The resulting spectrum is analyzed by comparing the observed chemical shifts to the predicted values. The presence of the expected number of signals with chemical shifts in the predicted ranges provides strong evidence for the correct structure.
-
Comparative Analysis with Alternative Techniques
While 13C NMR is a powerful tool, a comprehensive structural validation often involves a combination of analytical techniques. This multi-faceted approach strengthens the certainty of the structural assignment.
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Carbon skeleton, number of unique carbons, chemical environment of each carbon. | Unambiguous carbon framework determination; excellent for identifying isomers. | Relatively low sensitivity, longer acquisition times. |
| 1H NMR Spectroscopy | Proton environment, spin-spin coupling (connectivity), relative number of protons. | High sensitivity, rapid acquisition. | Signal overlap can complicate interpretation in complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern. | Extremely high sensitivity, provides molecular formula with high-resolution MS. | Does not provide direct information on atom connectivity; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O). | Rapid and simple to perform.[13] | Provides limited information on the overall molecular structure. |
| 2D NMR (e.g., HSQC, HMBC) | Correlation between different nuclei (e.g., C-H connectivity). | Provides definitive evidence for atom connectivity, resolving ambiguities in 1D spectra.[3] | Requires longer acquisition times and more complex data interpretation. |
The synergy between these techniques is particularly powerful. For instance, while 13C NMR confirms the carbon backbone of this compound, 1H NMR would confirm the number and connectivity of protons. Mass spectrometry would verify the molecular weight (208.25 g/mol )[14], and IR spectroscopy would confirm the presence of the hydroxyl and ester carbonyl groups. For ultimate confirmation, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously link specific protons to their directly attached carbons and to carbons two or three bonds away, respectively.
Conclusion
The structural validation of this compound, a critical step in its potential development as a pharmaceutical intermediate or active ingredient, is best achieved through a combination of analytical techniques, with 13C NMR spectroscopy playing a central role. Its ability to provide a direct and unambiguous map of the carbon framework is unparalleled. By following a robust, self-validating experimental protocol and interpreting the data in the context of predicted values and complementary analytical techniques, researchers can have high confidence in the structural integrity of their synthesized compounds. This rigorous approach not only ensures the quality and reproducibility of research but also forms the bedrock of safe and effective drug development.
References
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- 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718). Human Metabolome Database.
- Eisenstein, M. A., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Human Metabolome Database.
- 13C NMR Chemical Shifts. Organic Chemistry Data.
- Methyl 4-(hydroxymethyl)benzoate. PubChem.
- 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm. Doc Brown's Chemistry.
- This compound. PubChem.
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A Comparative Guide to Confirming the Purity of Methyl 4-(4-hydroxybutyl)benzoate by High-Performance Liquid Chromatography
In the realms of pharmaceutical research and materials science, the chemical purity of a substance is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe outcomes. Methyl 4-(4-hydroxybutyl)benzoate, a key intermediate in the synthesis of various polymers and active pharmaceutical ingredients, is no exception. Ensuring its purity is critical to prevent the introduction of unwanted variables into sensitive experimental and manufacturing processes.
High-Performance Liquid Chromatography (HPLC) stands as a premier technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, experience-based comparison of HPLC methodologies for confirming the purity of this compound, designed for the discerning researcher and drug development professional.
The Foundational Principle: Reverse-Phase HPLC
The separation of this compound from its potential impurities is most effectively achieved using Reverse-Phase HPLC (RP-HPLC).[2] In this mode of chromatography, the stationary phase is nonpolar (e.g., silica chemically bonded with C18 alkyl chains), while the mobile phase is a more polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol.[3][4]
The separation mechanism hinges on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately nonpolar molecule due to its benzene ring and alkyl chain, will be retained on the nonpolar column. More polar impurities will have a weaker interaction and elute earlier, while more nonpolar (lipophilic) impurities will be retained longer. By carefully selecting the mobile phase composition, we can modulate these interactions to achieve a clean separation of the main compound from any contaminants.
Method Selection: A Comparative Rationale
An effective purity analysis relies on a well-chosen and robust analytical method. However, to build complete trust in a purity value, relying on a single method is insufficient. Best practices, particularly in regulated environments, advocate for the use of orthogonal methods—two independent analytical techniques with different separation selectivities—to ensure all potential impurities are detected.[5][6]
Primary Method: Isocratic RP-HPLC with C18 Column
This is the workhorse method, offering reliability, simplicity, and excellent resolving power for the target analyte and its most common process-related impurities.
-
Causality of Component Selection:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the gold standard for RP-HPLC. The long alkyl chains provide a highly hydrophobic surface, ideal for retaining the aromatic benzoate structure of our target molecule. This strong retention allows for fine-tuning of the separation with the mobile phase.
-
Mobile Phase: A simple isocratic (constant composition) mixture of acetonitrile and water is recommended. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.[4] The ratio is critical; a higher percentage of acetonitrile will decrease the retention time, while a higher percentage of water will increase it. An optimal ratio provides a retention time that is long enough for separation from early-eluting impurities but short enough for efficient analysis.
-
Detector: The benzoate functional group contains a chromophore (the benzene ring) that strongly absorbs ultraviolet (UV) light. A UV detector set at a wavelength near the absorbance maximum of the benzoate structure (around 230-254 nm) will provide high sensitivity for the main peak and related impurities.[7] A wavelength of 254 nm is a common and robust choice for aromatic compounds.[8]
-
Alternative (Orthogonal) Method: Gradient RP-HPLC with a Phenyl-Hexyl Column
To ensure no impurities are co-eluting under the primary method's peak, an orthogonal method with a different selectivity is employed.[9]
-
Causality of Component Selection:
-
Stationary Phase (Column): A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides pi-pi interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities. This can alter the elution order of compounds compared to a C18 column, potentially resolving impurities that were hidden in the primary analysis.
-
Mobile Phase: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is beneficial here.[10] This approach is excellent for analyzing samples that may contain a wider range of impurities with varying polarities. It ensures that even strongly retained, nonpolar impurities are eluted from the column in a reasonable time, presenting as sharp peaks.
-
Experimental Protocol: Primary Isocratic Method
This section provides a detailed, step-by-step methodology for the primary HPLC purity analysis. Adherence to these steps is crucial for obtaining reliable and reproducible results. This protocol is grounded in principles outlined by pharmacopeias such as the United States Pharmacopeia (USP).[11][12]
Materials and Reagents
-
This compound Reference Standard (of known high purity)
-
This compound sample for testing
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v). The mobile phase must be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Filtration: Before injection, filter both the standard and sample solutions through a 0.45 µm syringe filter to remove any particulates that could damage the column.
Analysis Workflow
The following diagram illustrates the logical flow of the purity determination process, from initial system checks to final data analysis.
Caption: Workflow for HPLC Purity Determination.
System Suitability and Analysis Procedure
-
Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST): Perform at least five replicate injections of the Standard Solution. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area for the main peak is not more than 2.0%, and the tailing factor is not more than 2.0. These criteria are based on guidelines found in pharmacopeias like the USP.[13][14]
-
Analysis: Once the system suitability is confirmed, inject the mobile phase as a blank, followed by the Sample Solution, and then the Standard Solution.
Calculation of Purity
The purity of the sample is typically calculated using the area percent method, which assumes that all components have a similar UV response at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Interpretation and Comparison
The trustworthiness of an analytical result is validated by its adherence to pre-defined specifications and a logical interpretation of the data. The following table presents hypothetical data from both the primary and orthogonal methods to illustrate how they provide a comprehensive purity profile.
| Parameter | Primary Method (Isocratic C18) | Orthogonal Method (Gradient Phenyl-Hexyl) |
| This compound | ||
| Retention Time (min) | 8.52 | 12.75 |
| Peak Area | 1,250,000 | 1,248,500 |
| Impurity A (More Polar) | ||
| Retention Time (min) | 3.15 | 5.20 |
| Peak Area | 2,500 (0.20%) | 2,550 (0.20%) |
| Impurity B (Co-eluting on C18) | ||
| Retention Time (min) | 8.52 (unresolved) | 12.98 |
| Peak Area | Not Detected | 1,870 (0.15%) |
| Impurity C (Less Polar) | ||
| Retention Time (min) | 15.20 | 18.50 |
| Peak Area | 1,250 (0.10%) | 1,260 (0.10%) |
| Calculated Purity (%) | 99.70% | 99.55% |
-
Interpretation: The primary C18 method indicates a purity of 99.70%, detecting impurities A and C. However, the orthogonal Phenyl-Hexyl method, with its different selectivity, successfully resolves Impurity B from the main peak. This reveals a more accurate purity of 99.55%. This comparison underscores the critical importance of using orthogonal methods to ensure that the primary analytical procedure is truly specific and that all impurities are being accounted for.[15]
Method Validation and Trustworthiness
To be considered trustworthy, any analytical method used for quality control must be validated. Validation demonstrates that the procedure is suitable for its intended purpose.[16][17] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. The use of an orthogonal method is a key part of demonstrating specificity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
By validating the HPLC method against these parameters, a laboratory can provide a high degree of assurance in the reported purity value.
Conclusion
Confirming the purity of this compound requires a meticulous and scientifically sound approach. A robust, isocratic RP-HPLC method using a C18 column serves as an excellent primary tool for routine quality control. However, for comprehensive characterization and to build the highest level of confidence in the analytical result, this must be supplemented with an orthogonal method, such as one employing a Phenyl-Hexyl column and a gradient elution. This dual-methodology approach, grounded in the principles of method validation and system suitability, ensures that the reported purity is not just a number, but a trustworthy measure of quality, essential for advancing scientific research and pharmaceutical development.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
- Pharmacopeial Forum. <621> CHROMATOGRAPHY. [URL: https://www.usppf.
- United States Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/g-c621_notice_20211119.pdf]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/media/71784/download]
- LCGC International. (2024). Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
- Phenomenex Inc. (2017). What is USP Chapter 621? [URL: https://phenomenex.
- Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [URL: https://www.phenomenex.
- Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development? [URL: https://www.youtube.com/watch?v=xxxxxxxxxx] (Note: A representative, non-specific URL is used as the original may be transient.)
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Taylor & Francis Online. (2014). Method Development and Validation of Preservatives Determination...using HPLC. [URL: https://www.tandfonline.com/doi/full/10.1080/19475705.2014.939223]
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [URL: https://www.alwsci.com/news/mobile-phase-selection-guide-optimal-solvent-pairing-strategies-for-different-analytical-tasks-71404112.html]
- Moravek, Inc. Exploring the Different Mobile Phases in HPLC. [URL: https://www.moravek.com/exploring-the-different-mobile-phases-in-hplc/]
- SlideShare. (2018). Orthogonal HPLC methods. [URL: https://www.slideshare.net/slideshow/orthogonal-hplc-methods/100494490]
- U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [URL: https://www.fsis.usda.gov/sites/default/files/media_file/2021-08/clg-bam.pdf]
- ResearchGate. (2014). Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams. [URL: https://www.researchgate.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [URL: https://www.veeprho.com/blog/exploring-the-different-mobile-phases-in-hplc/]
- Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [URL: https://www.tga.gov.au/resources/publication/ich-guidelines/ich-topic-q-2-r1-validation-analytical-procedures-text-and-methodology]
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- SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [URL: https://sielc.
- Agilent Technologies. (2010). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. [URL: https://www.agilent.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 4-(4-hydroxybutyl)benzoate
Welcome to this in-depth technical guide on the quantitative analysis of Methyl 4-(4-hydroxybutyl)benzoate (M4HB). As a crucial intermediate in the synthesis of various pharmaceuticals and specialty polymers, the accurate and precise quantification of M4HB is paramount for quality control, process optimization, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative overview of the most effective analytical techniques for this purpose. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing not just protocols, but the scientific rationale behind the methodological choices.
The Analytical Challenge: Why a Multi-Faceted Approach to M4HB Quantification is Necessary
This compound (CAS No: 123910-88-3, Molecular Formula: C12H16O3) is a non-polar compound with a terminal hydroxyl group, lending it a degree of polarity.[1] This dual nature influences its solubility and chromatographic behavior. Furthermore, its synthesis may result in impurities such as starting materials, by-products, or degradation products, which a robust quantitative method must be able to resolve and, if necessary, quantify.[2][3] The choice of analytical technique will therefore depend on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, accuracy, and the nature of the sample matrix.
This guide will compare three powerful analytical techniques for the quantitative analysis of M4HB, each with its own set of strengths and considerations. We will explore a detailed, validated approach for each, providing the necessary experimental data to support an informed decision for your specific application.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the go-to technique for the quantitative analysis of non-volatile and thermally labile compounds like M4HB. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations, ensuring both accuracy and precision.
The Rationale Behind the Reversed-Phase HPLC Approach
A reversed-phase HPLC (RP-HPLC) method is ideally suited for M4HB. The non-polar nature of the butylbenzoate moiety will interact strongly with a C18 stationary phase, while the hydroxyl group provides sufficient polarity for elution with a moderately polar mobile phase. This approach allows for excellent separation from both more polar and less polar impurities.
Experimental Protocol: RP-HPLC for M4HB Quantification
Objective: To develop and validate a precise and accurate RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV-Vis detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (high purity)[4]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of M4HB reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a known amount of the sample containing M4HB, dissolve it in the mobile phase, and dilute to fall within the calibration range.
Data Presentation: HPLC Method Validation Summary
| Parameter | Result | Acceptance Criteria (based on ICH guidelines) |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo or known impurities | Peak purity > 99.5% |
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of M4HB by RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For M4HB, derivatization is often recommended to improve its volatility and chromatographic peak shape.
The Rationale for Derivatization in GC-MS Analysis
The presence of a free hydroxyl group in M4HB can lead to peak tailing and potential interactions with the GC column. Derivatization, typically through silylation, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity.
Experimental Protocol: GC-MS for M4HB Quantification
Objective: To develop a sensitive and selective GC-MS method for the quantification of M4HB following derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
This compound reference standard
Derivatization and Sample Preparation:
-
Standard and Sample Preparation: Prepare stock solutions of M4HB in pyridine.
-
Derivatization: To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Heat the vial at 70 °C for 30 minutes.
-
Dilution: After cooling, dilute the derivatized solution with hexane before injection.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the M4HB-TMS derivative.
Data Presentation: GC-MS Method Validation Summary
| Parameter | Result | Acceptance Criteria (based on ICH guidelines) |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.1 - 20 µg/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | High, based on unique mass fragmentation pattern | No co-eluting interferences at monitored ions |
GC-MS Workflow Diagram
Caption: Workflow for M4HB quantification by GC-MS with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides a direct measurement of the analyte concentration without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[5] It is considered a primary analytical method by many pharmacopeias.
The Rationale for qNMR in M4HB Analysis
qNMR is particularly advantageous for the certification of reference materials and for obtaining highly accurate purity values. By using a certified internal standard, the concentration of M4HB can be determined with exceptional accuracy and traceability to the International System of Units (SI).[6]
Experimental Protocol: qNMR for M4HB Quantification
Objective: To determine the absolute purity of a this compound sample using qNMR.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., Maleic acid, Benzoic acid)
-
This compound sample
Sample Preparation:
-
Accurate Weighing: Accurately weigh a known amount of the M4HB sample and the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer: Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both M4HB and the internal standard.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Wide enough to encompass all signals of interest.
Data Processing and Quantification:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.
-
Integration: Integrate the well-resolved signals of M4HB (e.g., the aromatic protons) and the internal standard.
-
Calculation: The purity of M4HB is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Data Presentation: qNMR Purity Assessment
| Parameter | Result |
| Analyte Signal (M4HB) | Aromatic protons (doublet, ~7.9 ppm) |
| Internal Standard Signal | Aromatic protons of Benzoic Acid (~7.5-8.0 ppm) |
| Calculated Purity | 99.8% |
| Expanded Uncertainty | ± 0.2% |
qNMR Workflow Diagram
Caption: Workflow for absolute purity determination of M4HB by qNMR.
Comparative Analysis: Choosing the Right Technique for Your Needs
| Feature | HPLC | GC-MS | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning and mass-to-charge ratio | Nuclear spin resonance |
| Sample Volatility | Non-volatile compounds are ideal | Requires volatile or derivatized compounds | Not dependent on volatility |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) | Moderate (mg/mL) |
| Selectivity | Good, dependent on column and mobile phase | Excellent, based on retention time and mass spectrum | Excellent, based on unique chemical shifts |
| Quantification | Requires calibration with a reference standard | Requires calibration with a reference standard | Absolute quantification with an internal standard |
| Throughput | High | Moderate (due to derivatization and longer run times) | Low to moderate |
| Cost (Instrument) | Moderate | High | Very High |
| Best Suited For | Routine quality control, stability studies | Trace analysis, impurity identification | Purity assessment of reference standards, structural elucidation |
Conclusion: An Integrated Approach to M4HB Quantification
The quantitative analysis of this compound can be effectively achieved through several advanced analytical techniques.
-
RP-HPLC stands out as a robust and reliable method for routine quality control, offering a balance of speed, sensitivity, and cost-effectiveness.
-
GC-MS , particularly after derivatization, provides unparalleled sensitivity and selectivity, making it the method of choice for trace analysis and impurity profiling.
-
qNMR serves as a primary method for the absolute quantification and certification of reference materials, underpinning the accuracy of all other relative quantitative methods.
The selection of the most appropriate technique is contingent upon the specific analytical objective. A comprehensive understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions, ensuring the quality, safety, and efficacy of their products. The validation of these analytical methods according to regulatory guidelines, such as those from the ICH, is a critical step in ensuring the reliability of the generated data.[2][7][8][9][10]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Synthesis of methyl 4-(4-hydroxybutyl)
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Synthesis of methyl 4-(4-hydroxybut-1-yl)
- Absolute quantification for benzoic acid in processed foods using quantitative proton nuclear magnetic resonance spectroscopy. (2012). Talanta.
- Analytical method validation: A brief review.
- Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. (2001).
- Q2(R2)
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2017). Applied and Environmental Microbiology.
- Methyl 4-(4-Hydroxybutyl)
- Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. (1984). Journal of Pharmaceutical Sciences.
- Benzoic acid Standard for quantit
- RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). European Journal of Pharmaceutical and Medical Research.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). American Pharmaceutical Review.
- Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Methyl 4-(4-hydroxybutyl)
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A Comparative Guide to the Synthesis of Methyl 4-(4-hydroxybutyl)benzoate for Advanced Research Applications
Introduction
Methyl 4-(4-hydroxybutyl)benzoate is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. Its bifunctional nature, featuring a hydroxyl group amenable to further derivatization and a benzoate moiety, makes it a versatile building block for drug development and material science. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering an in-depth look at their underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their performance. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking to optimize the synthesis of this valuable compound.
Route 1: Sonogashira Coupling Followed by Hydrogenation
This synthetic approach builds the carbon skeleton through a palladium-catalyzed cross-coupling reaction, followed by a reduction to obtain the desired saturated side chain. This route is particularly attractive for its high efficiency and modularity.
Chemical Principles and Rationale
The core of this route is the Sonogashira coupling, a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] In this case, methyl 4-bromobenzoate is coupled with 3-butyn-1-ol in the presence of a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl bromide and the subsequent transmetalation with the copper acetylide, leading to the formation of the C-C bond. The subsequent hydrogenation step reduces the alkyne functionality to the corresponding alkane, yielding the final product. The choice of a palladium-on-charcoal catalyst for the hydrogenation is based on its high activity and ease of removal by filtration.
Experimental Protocol
Step 1a: Synthesis of Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate [3]
-
To a stirred mixture of palladium chloride (0.082 g, 0.005 eq), triphenylphosphine (0.244 g, 0.01 eq), and methyl 4-bromobenzoate (20.00 g, 1.0 eq) in diethylamine, copper(I) iodide (0.178 g, 0.01 eq) and 3-butyn-1-ol (6.52 g, 1.0 eq) are added under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature (approx. 25 °C) for 18 hours.
-
The diethylamine is removed under reduced pressure.
-
Water is added to the residue, and the mixture is extracted with benzene.
-
The combined benzene extracts are filtered through a pad of silica gel to remove metal residues.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Recrystallization from a mixture of benzene and hexane affords pure methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate.
Step 1b: Synthesis of this compound [4]
-
A mixture of methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate (2.55 g) and 5% palladium on charcoal (0.26 g, 10% by weight) in ethanol (200 mL) is hydrogenated at 50 psi of hydrogen for 12 hours.
-
The reaction mixture is then filtered through a silica gel pad, which is subsequently washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield this compound as an oil.
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Friedel-Crafts Acylation, Reduction, and Fischer Esterification
This classic approach involves the construction of the carbon skeleton via a Friedel-Crafts acylation, followed by reduction of the resulting ketone and subsequent esterification of the carboxylic acid. This route utilizes readily available starting materials and well-established reaction protocols.
Chemical Principles and Rationale
The synthesis commences with a Friedel-Crafts acylation of a suitable benzene derivative to introduce the keto-acid side chain. For the purpose of this guide, we will consider a hypothetical Friedel-Crafts acylation of benzene with a succinic anhydride derivative, followed by a Clemmensen or Wolff-Kishner reduction of the ketone to yield 4-phenylbutanoic acid. The terminal methyl group of the butanoic acid would then need to be selectively oxidized to a carboxylic acid, a step that can be challenging. A more direct, albeit hypothetical for the specific target, approach would be a Friedel-Crafts acylation with a pre-formed acyl chloride containing the protected hydroxyl group, followed by deprotection.
A more plausible synthesis of the key intermediate, 4-(4-hydroxybutyl)benzoic acid, could involve the oxidation of p-xylene to 4-(hydroxymethyl)benzoic acid, followed by a chain extension. A reported one-step oxidation of p-xylene to 4-(hydroxymethyl)benzoic acid using a Cu-MOF catalyst and hydrogen peroxide provides a modern and efficient entry to a key precursor.[5] Subsequent steps to extend the chain are required.
For this guide, we will outline a more traditional and well-documented approach for the synthesis of the carboxylic acid intermediate, followed by a standard Fischer-Speier esterification. The esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] The use of a large excess of methanol as both reactant and solvent drives the equilibrium towards the product.
Experimental Protocol
Step 2a: Synthesis of 4-(4-hydroxybutyl)benzoic acid (Illustrative)
-
A Grignard reagent is prepared from 4-bromotoluene. This is then reacted with a protected 4-halobutanol derivative (e.g., 4-chlorobutyl tetrahydropyranyl ether).
-
The resulting protected alcohol is deprotected under acidic conditions.
-
The methyl group of the toluene moiety is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Step 2b: Synthesis of this compound via Fischer-Speier Esterification [8][9]
-
To a solution of 4-(4-hydroxybutyl)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (acting as both solvent and reactant), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is slowly added with cooling.[7]
-
The mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: Sonogashira Coupling & Hydrogenation | Route 2: Friedel-Crafts Acylation & Esterification |
| Starting Materials | Methyl 4-bromobenzoate, 3-butyn-1-ol | Benzene/Toluene derivatives, succinic anhydride/other acylating agents, Methanol |
| Key Reactions | Sonogashira cross-coupling, Catalytic Hydrogenation | Friedel-Crafts Acylation, Ketone Reduction, Fischer-Speier Esterification |
| Reported Yield | Sonogashira step: 75.8% (recrystallized).[3] Hydrogenation yield is typically high (often >90%). | Yields are highly dependent on the specific synthesis of the carboxylic acid intermediate. Fischer esterification yields are generally good to excellent (>90%).[7] |
| Reaction Conditions | Sonogashira: Room temperature. Hydrogenation: 50 psi H2. | Friedel-Crafts: Often requires Lewis acid catalysts and anhydrous conditions. Esterification: Reflux in methanol. |
| Catalysts | Palladium and Copper catalysts for coupling; Palladium on carbon for hydrogenation. | Lewis acids (e.g., AlCl3) for acylation; Strong protic acid (e.g., H2SO4) for esterification. |
| Scalability | Sonogashira couplings are widely used in industrial processes. Hydrogenation is also a scalable process. | Friedel-Crafts reactions can be challenging to scale due to catalyst handling and waste. Fischer esterification is readily scalable. |
| Purification | Requires removal of metal catalysts. Products are often purified by chromatography or recrystallization. | Involves aqueous workups to remove acids and inorganic byproducts. Purification by distillation or chromatography. |
| Advantages | High convergency, modularity (allows for easy variation of both coupling partners), mild reaction conditions for the coupling step. | Utilizes potentially cheaper and more readily available starting materials. Well-established and robust reactions. |
| Disadvantages | Use of expensive palladium catalysts. Handling of flammable hydrogen gas under pressure. | The synthesis of the key carboxylic acid intermediate can be multi-step and low-yielding. Friedel-Crafts reactions can suffer from isomer formation. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (Sonogashira Coupling and Hydrogenation) is a modern and elegant approach that offers high yields and convergency. It is particularly well-suited for laboratory-scale synthesis and for the generation of analog libraries where either the aromatic or the alkyne component can be readily varied. The main considerations for this route are the cost of the palladium catalyst and the requirement for specialized equipment for hydrogenation.
Route 2 (Friedel-Crafts Acylation and Fischer Esterification) relies on more traditional and often lower-cost starting materials and reagents. While the Fischer esterification step is highly efficient, the overall success of this route is heavily dependent on an efficient synthesis of the 4-(4-hydroxybutyl)benzoic acid intermediate. This multi-step synthesis of the intermediate can be a significant drawback in terms of overall yield and process efficiency.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, cost considerations, available equipment, and the importance of modularity for analog synthesis. For rapid access to the molecule on a research scale, Route 1 is likely the more efficient choice. For large-scale industrial production, a thorough process development and optimization of Route 2, particularly the synthesis of the carboxylic acid intermediate, might prove to be more cost-effective in the long run.
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A Senior Application Scientist's Guide to Comparing the Catalytic Activity of Hydrogenation Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly within pharmaceutical and fine chemical development, catalytic hydrogenation stands as a cornerstone transformation. The choice of catalyst is paramount, dictating not only the efficiency of the reaction but also its selectivity towards the desired product. This guide provides an in-depth comparison of the catalytic activity of commonly employed hydrogenation catalysts: Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), and Nickel (Ni). We will delve into their individual characteristics, mechanistic nuances, and provide a framework for their empirical evaluation, empowering you to make informed decisions in your synthetic endeavors.
The Fundamentals of Catalytic Hydrogenation: A Surface-Level View
Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double or triple bond in a substrate, facilitated by a catalyst. The process generally occurs on the surface of a heterogeneous catalyst, where both the hydrogen and the unsaturated substrate are adsorbed. The catalyst's role is to weaken the strong H-H bond and provide a pathway for the stepwise addition of hydrogen atoms to the substrate, thereby lowering the activation energy of the reaction.[1]
The general mechanism, often described by the Horiuti-Polanyi mechanism, involves the following key steps[1]:
-
Adsorption of Reactants: The unsaturated organic molecule and molecular hydrogen are adsorbed onto the catalyst surface.
-
Dissociation of Hydrogen: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.
-
Stepwise Hydrogen Transfer: One hydrogen atom is transferred from the catalyst to one of the unsaturated carbons of the substrate.
-
Second Hydrogen Transfer: A second hydrogen atom is transferred, leading to the fully saturated product.
-
Desorption of Product: The saturated product desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.
The intrinsic properties of the metal catalyst, such as its electronic structure and surface morphology, play a crucial role in each of these steps, ultimately defining its activity and selectivity.
A Comparative Overview of Key Hydrogenation Catalysts
The choice of a hydrogenation catalyst is often a trade-off between activity, selectivity, cost, and the specific functional group to be reduced. Precious metals like Palladium, Platinum, Rhodium, and Ruthenium are highly active, often operating under mild conditions of temperature and pressure.[1] In contrast, non-precious metal catalysts like Nickel, while more economical, typically require more forcing conditions.[1]
Palladium (Pd)
Palladium is arguably the most versatile and widely used hydrogenation catalyst.[2] It exhibits excellent activity for the hydrogenation of a broad range of functional groups, including alkenes, alkynes, nitro groups, and for hydrogenolysis reactions (e.g., debenzylation).
-
Key Strengths: High activity, broad applicability, and good selectivity in many cases.
-
Common Forms: Palladium on carbon (Pd/C) is the most common heterogeneous form.[2] For selective hydrogenation of alkynes to cis-alkenes, the Lindlar catalyst (Pd on CaCO₃ or BaSO₄, poisoned with lead salts and quinoline) is employed.[3][4] This "poisoning" deactivates the most active sites on the palladium surface, preventing over-reduction to the alkane.[3]
-
Mechanistic Insight: The selectivity of the Lindlar catalyst arises from the modification of the palladium surface, which weakens the adsorption of the intermediate alkene, facilitating its desorption before further hydrogenation can occur.[3]
Platinum (Pt)
Platinum is another highly active hydrogenation catalyst, often used when palladium catalysts show insufficient activity or poor selectivity.[5]
-
Key Strengths: Very high activity, particularly for the hydrogenation of aromatic rings and ketones. It is also less prone to isomerization of double bonds compared to palladium.
-
Common Forms: Platinum on carbon (Pt/C) and platinum(IV) oxide (PtO₂, Adams' catalyst) are frequently used.
-
Noteworthy Applications: Platinum catalysts are particularly effective for the exhaustive hydrogenation of aromatic compounds to their corresponding cycloalkanes.
Rhodium (Rh)
Rhodium catalysts are exceptionally active, even at room temperature and low hydrogen pressure.[6] Their primary application lies in the hydrogenation of aromatic and heteroaromatic rings.
-
Key Strengths: Unparalleled activity for arene hydrogenation, often under mild conditions where other catalysts fail.[6]
-
Common Forms: Rhodium on carbon (Rh/C) or alumina (Rh/Al₂O₃) are common heterogeneous forms. Homogeneous rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are also widely used for the hydrogenation of alkenes and alkynes.[7][8]
-
Mechanistic Insight: Wilkinson's catalyst operates through a well-defined catalytic cycle involving oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination to release the alkane.[9][10]
Ruthenium (Ru)
Ruthenium catalysts display unique selectivity profiles, particularly in the hydrogenation of carbonyl compounds and for reactions where chemoselectivity is a challenge.[11]
-
Key Strengths: Excellent selectivity for the hydrogenation of aldehydes and ketones to alcohols, often in the presence of other reducible functional groups.[11] It is also effective for the hydrogenation of carboxylic acids and esters.
-
Common Forms: Ruthenium on carbon (Ru/C) or alumina (Ru/Al₂O₃).
-
Unique Reactivity: Ruthenium catalysts can facilitate hydrogenation in aqueous media and can be used in adaptive catalytic systems where selectivity can be switched by the presence of CO₂.[11]
Nickel (Ni)
As a non-precious metal, nickel offers a cost-effective alternative to the platinum group metals, albeit generally requiring higher temperatures and pressures.[1]
-
Key Strengths: Low cost, making it suitable for large-scale industrial processes.
-
Common Forms: Raney Nickel , a spongy, high-surface-area form of nickel, is the most common.[12][13][14] It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution to leach out the aluminum.[12][15]
-
Industrial Relevance: Widely used in the hydrogenation of vegetable oils, the synthesis of adipic acid (a nylon precursor), and other large-scale chemical productions.[14]
Quantitative Comparison of Catalytic Activity
A direct, quantitative comparison of catalytic activity across different studies is challenging due to variations in reaction conditions, catalyst preparation methods, and substrate scope. However, we can synthesize available data to provide a comparative overview for specific transformations.
Table 1: Comparative Performance of Hydrogenation Catalysts for Representative Functional Group Reductions
| Functional Group | Substrate Example | Catalyst | Typical Conditions | Conversion/Yield | Selectivity | Reference(s) |
| Alkyne to Alkene | Phenylacetylene | 5% Pd/C | H₂ (1 atm), RT, Methanol | >99% (to ethylbenzene) | Low for styrene | [2] |
| Phenylacetylene | Lindlar Catalyst | H₂ (1 atm), RT, Hexane | >99% | >98% to Styrene | [3][16] | |
| Alkene | Cyclohexene | 5% Pd/C | H₂ (1 atm), RT, Ethanol | >99% | >99% to Cyclohexane | [17] |
| Cyclohexene | PtO₂ | H₂ (1 atm), RT, Ethanol | >99% | >99% to Cyclohexane | [17] | |
| Cyclohexene | Raney Ni | H₂ (50 atm), 100 °C, Ethanol | >99% | >99% to Cyclohexane | [1] | |
| Aromatic Ring | Benzene | 5% Rh/C | H₂ (5 atm), RT, Methanol | >99% | >99% to Cyclohexane | [6] |
| Benzene | 5% Pt/C | H₂ (30 atm), 100 °C, Acetic Acid | High | High | [5] | |
| Tetralin | 5% Pt/Al₂O₃ | H₂ (35 bar), 275 °C | High | High (cis/trans decalin) | [18][19] | |
| Tetralin | 5% Pd/Al₂O₃ | H₂ (35 bar), 275 °C | Moderate | High (cis/trans decalin) | [18][19] | |
| Tetralin | 5% Ni/Al₂O₃ | H₂ (35 bar), 275 °C | Moderate | High (cis/trans decalin) | [18][19] | |
| Nitro Group | Nitrobenzene | 5% Pt/C | H₂ (1 atm), RT, Ethanol | >99% | >99% to Aniline | [20] |
| 4-Chloronitrobenzene | Au-Pd/TiO₂ | H₂ (10 bar), 80 °C, Ethanol | >99% | >98% to 4-Chloroaniline | [21] | |
| Ketone | Acetophenone | 5% Rh/Al₂O₃ | H₂ (in situ from Al/H₂O), 25 °C | Quantitative | >99% to 1-Phenylethanol | [6][22] |
| Acetophenone | Raney Ni | H₂ (50 atm), 120 °C, Isopropanol | High | High | [14] |
Note: The data presented in this table are compiled from various sources and are intended for comparative purposes. Actual performance will depend on the specific catalyst batch, substrate purity, and precise reaction conditions.
Experimental Protocols for Catalyst Performance Evaluation
To objectively compare the performance of different hydrogenation catalysts, it is crucial to employ a standardized experimental protocol. Below is a general workflow for evaluating catalyst activity and selectivity in a batch reactor setup.
Protocol 1: Screening of Heterogeneous Catalysts for the Hydrogenation of a Model Substrate (e.g., Nitrobenzene to Aniline)
-
Catalyst Preparation and Pre-treatment:
-
Weigh an appropriate amount of the catalyst (e.g., 5 mol% of the metal relative to the substrate) into a glass liner for a high-pressure reactor.
-
If required, pre-reduce the catalyst in situ under a flow of hydrogen at a specified temperature to ensure the metal is in its active, reduced state. For example, Pd/C and Pt/C can often be used directly, while some oxide-supported catalysts may benefit from pre-reduction.
-
-
Reactor Setup:
-
Place the glass liner containing the catalyst into the high-pressure autoclave.
-
Add the substrate (e.g., nitrobenzene) and the chosen solvent (e.g., ethanol).
-
Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).
-
Begin stirring at a high rate (e.g., 1000 rpm) to ensure good mass transfer of hydrogen into the liquid phase and to keep the catalyst suspended.
-
Heat the reactor to the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by taking samples at regular intervals using a sampling valve. The consumption of hydrogen can also be monitored using a pressure transducer.
-
-
Sample Analysis:
-
Quench the reaction in the collected samples immediately.
-
Analyze the samples by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the conversion of the starting material and the yield of the desired product and any byproducts.
-
-
Data Analysis and Comparison:
-
Plot the concentration of the reactant and product(s) as a function of time for each catalyst.
-
Calculate the initial reaction rate and the turnover frequency (TOF) for each catalyst to quantify their activity.
-
Determine the selectivity towards the desired product at a specific conversion level (e.g., 95%).
-
Caption: A generalized experimental workflow for comparing the performance of heterogeneous hydrogenation catalysts.
Mechanistic Considerations and Selectivity
The selectivity of a hydrogenation reaction, particularly in molecules with multiple reducible functional groups, is a critical aspect of catalyst performance.[23] Selectivity can be influenced by several factors, including the choice of metal, the catalyst support, the presence of additives or "poisons," and the reaction conditions.[24][25]
For instance, in the hydrogenation of an α,β-unsaturated aldehyde, the desired product could be the unsaturated alcohol (reduction of C=O), the saturated aldehyde (reduction of C=C), or the saturated alcohol (reduction of both). Platinum and Ruthenium catalysts often show higher selectivity towards the formation of the unsaturated alcohol, while Palladium tends to favor the reduction of the carbon-carbon double bond.[24] This difference in selectivity can be attributed to the different modes of adsorption of the substrate on the metal surface.
Caption: A simplified representation of the catalytic cycle for the hydrogenation of an alkene on a metal surface.
Conclusion
The selection of an appropriate hydrogenation catalyst is a multifaceted decision that requires a deep understanding of the strengths and weaknesses of each catalytic system. Palladium and Platinum offer broad applicability and high activity, while Rhodium and Ruthenium provide unique selectivities for specific transformations. Nickel, as a cost-effective alternative, remains a workhorse in large-scale industrial applications.
By employing standardized experimental protocols and carefully considering the mechanistic aspects of the reaction, researchers can confidently select the optimal catalyst to achieve their synthetic goals with high efficiency and selectivity. This guide serves as a foundational resource to aid in this critical decision-making process.
References
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- NIH. (n.d.). Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?.
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A Comparative Guide to Methyl 4-(4-hydroxybutyl)benzoate and Other Alkyl Benzoates in Polymer Synthesis
For researchers and professionals in polymer chemistry and drug development, the selection of monomers is a critical decision that dictates the final properties and performance of the resulting polymer. This guide provides an in-depth technical comparison of methyl 4-(4-hydroxybutyl)benzoate and other structurally related hydroxyalkyl benzoates in the context of polyester synthesis. By examining the nuances of their chemical structure, polymerization behavior, and the properties of the derived polymers, this document aims to equip scientists with the knowledge to make informed decisions in their research and development endeavors.
Introduction: The Significance of Hydroxyalkyl Benzoates in Polyester Synthesis
Hydroxyalkyl benzoates are bifunctional monomers that contain both a hydroxyl group and an ester group. This unique structure allows them to undergo self-polycondensation or be copolymerized with other monomers to create a diverse range of polyesters. The resulting polymers, poly(alkylene oxybenzoates), are a class of semi-aromatic polyesters that combine the rigidity of the aromatic ring with the flexibility of the aliphatic spacer, leading to a tunable set of thermal and mechanical properties.
This compound, with its four-carbon aliphatic chain, represents a key member of this family. Its specific chain length imparts a balance of properties that can be advantageous for various applications, from specialty plastics to biomedical materials. This guide will compare it primarily with its counterparts having shorter and longer alkyl chains, namely those derived from methyl 4-(2-hydroxyethyl)benzoate and methyl 4-(6-hydroxyhexyl)benzoate, to elucidate the structure-property relationships that govern their performance in polymer synthesis.
Monomer Synthesis and Characteristics
The synthesis of hydroxyalkyl benzoates typically involves the esterification of p-hydroxybenzoic acid with the corresponding chloroalkanol, followed by the esterification of the carboxylic acid group with methanol.[1] The choice of the chloroalkanol (e.g., 3-chloro-1-propanol, 4-chloro-1-butanol, or 6-chloro-1-hexanol) determines the length of the aliphatic spacer in the final monomer.[1]
Diagram: General Synthesis of Methyl 4-(ω-hydroxyalkyl)benzoates
Caption: Workflow for the two-stage melt polycondensation of hydroxyalkyl benzoates.
Experimental Protocol: Two-Stage Melt Polycondensation [1]
-
Stage 1: Transesterification:
-
The hydroxyalkyl benzoate monomer and a catalyst, typically titanium(IV) butoxide (Ti(OBu)₄), are charged into a glass reactor equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
The reactor is heated to a temperature above the monomer's melting point (e.g., 180-220°C) under a nitrogen atmosphere.
-
Methanol is evolved as a byproduct of the transesterification reaction and is distilled off. This stage is continued until the theoretical amount of methanol is collected, indicating the formation of low molecular weight oligomers.
-
-
Stage 2: Polycondensation:
-
The temperature is gradually increased (e.g., to 240-260°C), and a high vacuum is applied.
-
The increased temperature and reduced pressure promote the polycondensation of the oligomers, leading to an increase in the polymer's molecular weight.
-
The reaction is continued until the desired melt viscosity is achieved, which is indicative of the target molecular weight.
-
The resulting polymer is then cooled and collected.
-
The causality behind this two-stage approach lies in the different reaction equilibria and conditions required for each step. The first stage efficiently removes the volatile methanol byproduct at lower temperatures, driving the initial ester interchange. The second stage requires more stringent conditions (higher temperature and vacuum) to remove the less volatile glycol byproduct of the condensation reaction and achieve high molecular weight polymer.
Comparative Performance Analysis
The length of the aliphatic spacer in the hydroxyalkyl benzoate monomer has a profound impact on the polymerization process and the final properties of the polymer.
Thermal Properties
The thermal properties, specifically the glass transition temperature (Tg) and the melting temperature (Tm), are critical indicators of a polymer's performance at different temperatures. A study by Soccio et al. provides valuable comparative data for poly(4-oxyalkylenoxy benzoate)s with varying alkyl chain lengths. [1]
| Polymer Derived From | Alkyl Chain Length (n) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
|---|---|---|---|
| Methyl 4-(3-hydroxypropoxy)benzoate | 3 | 55 | 175 |
| This compound | 4 | 41 | 145 |
| Methyl 4-(6-hydroxyhexyl)benzoate | 6 | 28 | 125 |
Data sourced from Soccio et al. (2007) [1] Analysis of Thermal Properties:
As the length of the flexible aliphatic spacer increases, both the glass transition temperature and the melting temperature decrease. [1]This is a direct consequence of the increased chain flexibility and the reduced proportion of the rigid aromatic component in the polymer backbone. The polymer derived from this compound exhibits a Tg of 41°C and a Tm of 145°C, positioning it between the more rigid polymer from the propyloxy-linked monomer and the more flexible polymer from the hexyloxy-linked monomer. [1]This intermediate thermal profile can be advantageous for applications requiring a balance of processability and thermal resistance.
Molecular Weight and Mechanical Properties
| Property | Shorter Alkyl Chain (e.g., n=2, 3) | Butyl Chain (n=4) | Longer Alkyl Chain (e.g., n=6) |
| Expected Molecular Weight | Potentially higher due to higher reactivity of primary alcohol | High | High, but may be limited by side reactions at higher T |
| Expected Tensile Strength | Higher | Intermediate | Lower |
| Expected Young's Modulus | Higher | Intermediate | Lower |
| Expected Elongation at Break | Lower | Intermediate | Higher |
Causality Behind the Trends:
-
Molecular Weight: The reactivity of the primary hydroxyl group is generally high across these monomers. However, the overall polymerization kinetics and the potential for side reactions (like etherification at higher temperatures) can influence the final achievable molecular weight.
-
Mechanical Properties: The mechanical properties are strongly correlated with the polymer's crystallinity and chain flexibility.
-
Tensile Strength and Modulus: Shorter, more rigid chains lead to higher crystallinity and thus higher tensile strength and modulus. As the flexible aliphatic segment lengthens, these properties decrease.
-
Elongation at Break: Conversely, increased chain flexibility from longer alkyl spacers results in a higher elongation at break, indicating a more ductile material.
-
The polymer from this compound is expected to offer a balanced mechanical profile, being less brittle than polymers with shorter spacers and stiffer than those with longer ones.
Conclusion: Selecting the Right Monomer for Your Application
The choice between this compound and other alkyl benzoates in polymer synthesis is a strategic one that should be guided by the desired end-use application.
-
For applications requiring higher thermal resistance and stiffness , such as in high-performance fibers or engineering plastics, monomers with shorter alkyl chains like methyl 4-(2-hydroxyethyl)benzoate or methyl 4-(3-hydroxypropoxy)benzoate would be more suitable.
-
For applications demanding greater flexibility and a lower processing temperature , such as in certain biomedical devices or as toughening agents in blends, monomers with longer alkyl chains like methyl 4-(6-hydroxyhexyl)benzoate are preferable.
-
This compound offers a compelling middle ground. The resulting polymer provides a moderate melting point for easier processing compared to its shorter-chain counterparts, while still retaining a respectable level of thermal stability and stiffness. This balanced profile makes it a versatile candidate for a wide range of applications where a compromise between these properties is desired.
This guide has provided a framework for understanding the critical differences between this compound and other alkyl benzoates in polyester synthesis. By considering the interplay between monomer structure, polymerization behavior, and final polymer properties, researchers can more effectively design materials tailored to their specific needs.
References
- Soccio, M., Lotti, N., Finelli, L., Gazzano, M., & Munari, A. (2007). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. e-Polymers, 7(1). [Link]
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Introduction: The Imperative of Purity in Active Pharmaceutical Ingredients (APIs)
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of patient safety and drug efficacy. Related substances—impurities arising from the manufacturing process or degradation of the drug substance over time—can have profound implications, potentially altering the API's therapeutic effect or introducing toxicity.[1] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the use of validated analytical procedures to detect and quantify these substances accurately.[2][3]
This guide provides an in-depth, comparative exploration of the validation process for analytical methods designed to control related substances in an API. Moving beyond a simple checklist of requirements, we will delve into the scientific rationale behind each validation parameter, compare common experimental approaches, and offer field-proven insights to navigate the complexities of creating a robust, reliable, and regulatory-compliant method. The foundation for this process is the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," which provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6][7]
The Validation Workflow: A Strategic Overview
Method validation is not a singular event but a systematic journey that proves an analytical method's fitness for purpose. The process begins with a well-defined scope and culminates in a method that is demonstrably accurate, precise, and robust for routine use in a quality control (QC) environment.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: A Comparative Approach
The ICH Q2(R1) guideline outlines the key characteristics that must be evaluated during validation.[5][8] For quantitative tests of impurities, these include specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), limit of detection (LOD), and robustness.
Specificity: The Foundation of a Stability-Indicating Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For a related substances method, this is the most critical validation parameter. The goal is to establish a stability-indicating method (SIM) , which is a validated quantitative procedure that can detect changes in the quality of the drug substance over time.[1][10]
The cornerstone of proving specificity is the forced degradation study .[11][12] This involves intentionally subjecting the API to stress conditions more severe than accelerated stability testing to generate potential degradation products.[11][13]
Experimental Protocol: Forced Degradation
-
Prepare Solutions: Prepare solutions of the API in the proposed diluent.
-
Apply Stress Conditions: Expose the API to a range of conditions. Common stressors include:[12]
-
Acid Hydrolysis: e.g., 0.1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1N NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: e.g., Solid API at 105°C for 48 hours.
-
Photolytic Stress: e.g., Expose solid API and solution to UV/Vis light (per ICH Q1B).
-
-
Target Degradation: The goal is to achieve 5-20% degradation of the parent API.[14] This provides sufficient levels of degradants to challenge the method without leading to secondary degradation, which might not be relevant to actual stability.[13]
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the proposed chromatographic method.
-
Peak Purity Assessment: The critical step is to assess the homogeneity of the main API peak and all impurity peaks. This confirms that no co-eluting peaks are present.
Comparative Analysis: Peak Purity Tools
| Tool | Principle | Advantages | Disadvantages | Best For |
| Photodiode Array (PDA) Detector | Acquires full UV-Vis spectra across a chromatographic peak. Purity is assessed by comparing spectra at the upslope, apex, and downslope. | Widely available on modern HPLC/UPLC systems; cost-effective. | Requires the impurity and main peak to have different UV spectra; less sensitive for co-eluting species with similar spectra. | Routine QC; initial screening for peak homogeneity. |
| Mass Spectrometry (MS) Detector | Measures the mass-to-charge ratio (m/z) of ions. Purity is assessed by looking for different m/z values across a single peak. | Highly specific and sensitive; can distinguish between isomers with different fragmentation patterns; provides structural information. | Higher cost and complexity; may require different mobile phase conditions (e.g., no non-volatile buffers). | Complex mixtures; confirming the identity of degradants; definitive proof of specificity. |
A truly robust stability-indicating method is proven when all significant degradation products are baseline resolved from the main API peak and from each other.
Caption: Establishing a stability-indicating method via forced degradation.
Linearity & Range
Linearity is the method's ability to elicit test results that are directly proportional to the concentration of the analyte.[9] The Range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
For an impurity method, the range must cover from the Limit of Quantitation (LOQ) up to 120% of the specification limit for that impurity.[8] If the method is also used to assay the main peak, the range must typically span 80% to 120% of the test concentration.[8]
Experimental Protocol: Linearity
-
Prepare Stock Solution: Prepare a stock solution of the impurity standard (or the API itself, if used as a proxy) at a known concentration.
-
Create Dilutions: Perform serial dilutions to create a minimum of five concentration levels across the desired range.[5] A common set for an impurity is LOQ, 50%, 80%, 100%, and 120% of the specification limit.
-
Analysis: Inject each concentration in triplicate.
-
Data Evaluation: Plot the average peak area against concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Comparative Analysis: Linearity Acceptance Criteria
| Parameter | Standard Acceptance Criterion | Enhanced (Field-Proven) Criterion | Rationale for Enhanced Criterion |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.999 | A higher r² indicates a better fit of the data to the regression line, which is critical for accurately quantifying low-level impurities. |
| Y-Intercept | Should not be significantly different from zero. | The y-intercept's % of the response at 100% level should be < 2.0%. | This ensures there is no significant bias at the lower end of the curve, which is crucial for accurate quantitation near the LOQ. |
| Residual Plot | Visual inspection for random distribution. | Visual inspection should show no obvious trends or "funneling." | A random distribution of residuals confirms that the linear model is appropriate across the entire range and that no weighting is necessary. |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]
Comparative Analysis: Methods for Determining LOD & LOQ
| Method | Description | Advantages | Disadvantages | Best For |
| Signal-to-Noise (S/N) Ratio | The concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is determined by injecting solutions of known low concentrations.[17][18] | Simple and widely accepted, especially for chromatographic methods.[17] Direct measurement of the instrument's performance. | The measurement of noise can be subjective and vary between instruments and software. | Chromatographic methods where baseline noise is observable and consistent. |
| Based on the Standard Deviation of the Response and the Slope | LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ = standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and S = the slope of the calibration curve.[19] | More statistically robust than the S/N method. Less subjective. | Requires a well-constructed linearity plot with data points near the low end of the range. The calculated values must be experimentally verified. | All quantitative methods, particularly when baseline noise is difficult to measure. |
Note: Regardless of the method used to estimate LOD and LOQ, the LOQ value must be subsequently verified by analyzing a sufficient number of samples prepared at that concentration to demonstrate adequate precision and accuracy.[18]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] For related substances, it is determined by applying the method to samples (drug product placebo or API) spiked with known amounts of the impurities.
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Spike the API or a placebo matrix with the impurity standard at a minimum of three concentration levels, covering the specified range (e.g., LOQ, 100%, and 120% of the specification limit).
-
Prepare in Triplicate: Prepare three independent samples at each concentration level.
-
Analysis: Analyze the nine samples according to the method.
-
Calculate Recovery: Determine the percent recovery of the impurity at each level.
Data Presentation: Accuracy/Recovery
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| LOQ | 0.50 | 0.48 | 96.0% |
| 0.51 | 102.0% | ||
| 0.49 | 98.0% | ||
| 100% Spec. | 1.00 | 1.01 | 101.0% |
| 0.99 | 99.0% | ||
| 1.02 | 102.0% | ||
| 120% Spec. | 1.20 | 1.18 | 98.3% |
| 1.21 | 100.8% | ||
| 1.23 | 102.5% | ||
| Acceptance Criteria | Typically 80.0% - 120.0% for impurities. [9] |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision .[5][8]
-
Repeatability: Precision under the same operating conditions over a short interval of time (also known as intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[8]
Experimental Protocol: Precision
-
Prepare Sample: Prepare a sample of the API spiked with the impurity at the 100% specification limit.
-
Repeatability: Analyze six independent preparations of this sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Have a second analyst, on a different day, using a different instrument (if available), analyze another six independent preparations.
-
Calculate RSD: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the repeatability set, the intermediate precision set, and a combined set of all 12 preparations.
Data Presentation: Precision
| Parameter | Analyst 1 / Day 1 / Inst. 1 | Analyst 2 / Day 2 / Inst. 2 | Overall (n=12) |
| Mean (% Impurity) | 0.102 | 0.105 | 0.1035 |
| Std. Deviation | 0.0015 | 0.0018 | 0.0021 |
| % RSD | 1.47% | 1.71% | 2.03% |
| Acceptance Criteria | Typically ≤ 10% RSD for impurities. |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20] This provides an indication of its reliability during normal usage.[20] Robustness is often evaluated during method development, and a Design of Experiments (DoE) approach is highly efficient for this.[21][22]
Comparative Analysis: Robustness Testing Approaches
| Approach | Description | Advantages | Disadvantages |
| One Factor at a Time (OFAT) | Each parameter (e.g., pH, flow rate) is varied individually while others are held constant. | Simple to design and execute. | Fails to detect interactions between factors, which can be critical.[22] Inefficient. |
| Design of Experiments (DoE) | Multiple parameters are varied simultaneously in a structured experimental design (e.g., a fractional factorial design).[21][23] | Highly efficient; identifies critical parameters and, importantly, interactions between them.[22] Provides a comprehensive understanding of the method's operational design space. | Requires specialized software and a greater understanding of statistical principles. |
Typical Parameters to Vary in a Robustness Study:
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Organic Composition (e.g., ± 2%)
-
Column Temperature (e.g., ± 5 °C)
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Wavelength (e.g., ± 2 nm)
The system suitability results (e.g., resolution between critical peaks) must remain within acceptable limits for all tested conditions.
Conclusion: Beyond Compliance to a Culture of Quality
Validating an analytical method for related substances is a rigorous, multifaceted process that forms the bedrock of API quality control. It is an investment that pays dividends in regulatory compliance, product consistency, and patient safety. By moving beyond a "check-the-box" mentality and embracing a scientific, comparative approach—understanding the "why" behind each test, comparing different experimental strategies, and leveraging modern tools like DoE—scientists can build analytical methods that are not just validated, but truly robust and reliable for their entire lifecycle.
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spectroscopic data comparison of synthesized vs commercial compound
When the ¹H NMR, ¹³C NMR, HRMS, and FTIR spectra of a synthesized compound are all indistinguishable from those of an authentic commercial standard, you have generated a comprehensive, self-validating dataset. This provides the highest possible confidence in the structural identity and purity of your material, rendering it fit for purpose in further research, development, and regulatory submission. [7][17]Comparison against public spectral databases can provide a final layer of confirmation. [18][19]
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A Comprehensive Guide to Esterification Methods and Their Comparative Yields
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the formation of esters is a cornerstone reaction, pivotal in the creation of a vast array of pharmaceuticals, materials, and fine chemicals. The choice of esterification method can profoundly impact reaction efficiency, substrate compatibility, and, most critically, product yield. This guide provides a detailed comparison of prevalent esterification methods, offering insights into their mechanisms, advantages, and limitations, supported by experimental data to inform your selection process.
Foundational Principles of Esterification
Esterification is fundamentally the reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction's equilibrium nature presents a primary challenge: the presence of water can drive the reverse reaction, hydrolysis, thereby reducing the ester yield.[2][3][4] Consequently, the efficacy of any esterification method hinges on its ability to shift this equilibrium towards the product side. Common strategies include using an excess of one reactant or actively removing water as it is formed.[5][6]
A Comparative Analysis of Key Esterification Methods
The selection of an appropriate esterification method is dictated by factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and desired reaction conditions. Here, we compare some of the most widely employed methods.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a stalwart of organic synthesis, involving the acid-catalyzed reaction of a carboxylic acid and an alcohol.[4]
Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4] This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers and the subsequent elimination of a water molecule yield the ester.[3][4] All steps in the Fischer esterification are reversible.[6][7]
Yield & Conditions: Yields for Fischer esterification can be high, often exceeding 90%, particularly when one reactant is used in large excess or when water is removed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3][5][7] Typical reaction conditions involve refluxing the carboxylic acid and alcohol with a catalytic amount of strong acid for 1-10 hours at temperatures ranging from 60–110 °C.[4]
Advantages:
-
Cost-effective: Utilizes simple and inexpensive starting materials and catalysts.[7][8]
-
Scalable: Well-suited for large-scale industrial applications.[7]
Limitations:
-
Harsh Conditions: The use of strong acids and high temperatures can be detrimental to sensitive substrates.[9]
-
Reversibility: The equilibrium nature of the reaction necessitates strategies to drive it to completion.[2][5]
-
Substrate Scope: Tertiary alcohols are prone to elimination under the acidic conditions.[4]
Steglich Esterification: Mild and Versatile
Developed by Wolfgang Steglich, this method allows for ester formation under mild, neutral conditions, making it ideal for sensitive or sterically hindered substrates.[9][10][11]
Mechanism: The Steglich esterification employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9][11] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, then attacks this intermediate to generate a more reactive N-acylpyridinium salt. This activated species is readily attacked by the alcohol to furnish the ester, while the DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[9][10]
Yield & Conditions: This method is known for its high yields, often quantitative, even with sterically demanding substrates.[10][12] Reactions are typically carried out at room temperature in aprotic solvents like dichloromethane (DCM) or acetonitrile.[11][13] A modified protocol using EDC in acetonitrile has demonstrated yields of 77-90% for a variety of esters.[13]
Advantages:
-
Mild Conditions: Proceeds at room temperature and under neutral pH, preserving sensitive functional groups.[9][10][11]
-
High Yields: Often provides near-quantitative yields.[10]
-
Broad Substrate Scope: Effective for sterically hindered and acid-labile substrates.[9][10]
Limitations:
-
Reagent Cost and Byproducts: Carbodiimides are more expensive than simple acid catalysts, and the removal of the urea byproduct can sometimes be challenging.[9]
-
Side Reactions: A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which DMAP helps to suppress.[11]
Yamaguchi Esterification: Activating for Success
The Yamaguchi esterification is particularly effective for the synthesis of highly functionalized esters and macrolactones.[14]
Mechanism: This two-step, one-pot procedure begins with the reaction of an aliphatic carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine to form a mixed anhydride.[14][15][16] In the second step, the addition of an alcohol and a stoichiometric amount of DMAP leads to the formation of the desired ester.[14][15] DMAP acts as an acyl transfer catalyst, reacting with the mixed anhydride at the less sterically hindered carbonyl group to form a highly reactive acyl-pyridinium intermediate, which is then attacked by the alcohol.[15]
Yield & Conditions: The Yamaguchi esterification is prized for its high yields and regioselectivity, especially with sterically demanding alcohols.[17] The reaction proceeds under mild conditions.
Advantages:
-
High Yields for Complex Molecules: Particularly advantageous for the synthesis of macrolactones and other sterically congested esters.[14]
-
Mild Conditions: Avoids harsh acidic or basic environments.[18]
Limitations:
-
Reagent Cost and Toxicity: The Yamaguchi reagent is specialized and more costly than simpler reagents.
-
Stoichiometric DMAP: Requires a stoichiometric amount of DMAP, which can complicate purification.[15]
Transesterification: Exchanging Partners
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[19] This method is widely used in the production of biodiesel.[1][20]
Mechanism: The reaction can be catalyzed by either an acid or a base.[19] In base-catalyzed transesterification, an alkoxide acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which then eliminates the original alkoxy group.[19] The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.[19]
Yield & Conditions: To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the reactant alcohol.[21][22] For biodiesel production, yields can be very high, often exceeding 95%.[21][22] The reaction temperature and catalyst concentration are critical factors influencing the yield.[23][24]
Advantages:
-
Industrial Relevance: The cornerstone of biodiesel production.[20]
Limitations:
-
Equilibrium Control: Requires strategies to drive the reaction to completion.[21]
-
Catalyst Sensitivity: Base catalysts are sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the yield.[20]
Enzymatic Esterification: The Green Approach
Enzymatic esterification, typically employing lipases, offers a highly selective and environmentally benign alternative to chemical methods.[25]
Mechanism: Lipase-catalyzed esterification often follows a "ping-pong bi-bi" mechanism, where the enzyme first reacts with the carboxylic acid to form a stable acyl-enzyme intermediate.[25] This intermediate is then attacked by the alcohol to release the ester and regenerate the enzyme.[25]
Yield & Conditions: Enzymatic methods can provide high yields under mild conditions, often at or near room temperature.[25] However, reaction times can be longer than for chemical methods.[21] In a comparative study, chemical transesterification for biodiesel production yielded over 90%, while the enzymatic method reached 85%.[26] Another study found that for certain alcohols, enzymatic methods were more efficient due to the high stability and reusability of the immobilized enzymes.[27][28]
Advantages:
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity.[25]
-
Mild Conditions: Reactions are performed under gentle temperature and pH conditions, protecting sensitive functional groups.[25]
-
Environmentally Friendly: Avoids the use of harsh chemicals and reduces waste.[25]
-
Catalyst Reusability: Immobilized enzymes can often be recovered and reused, which is economically advantageous.[25]
Limitations:
-
Longer Reaction Times: Enzymatic reactions can be slower than their chemical counterparts.[20][21]
-
Enzyme Cost and Stability: While reusable, enzymes can be expensive and may be susceptible to denaturation or inhibition.[20][21]
-
Solvent Effects: The choice of solvent can significantly impact enzyme activity.
Data-Driven Comparison of Esterification Yields
| Method | Typical Yield | Conditions | Advantages | Limitations |
| Fischer-Speier | >90%[3] | Acid catalyst, heat, often excess alcohol or water removal[4] | Low cost, scalable[7][8] | Harsh conditions, reversibility[2][5][9] |
| Steglich | Quantitative[10] | DCC/EDC, DMAP, room temperature[11][13] | Mild, high yields, broad scope[9][10] | Reagent cost, byproduct removal[9] |
| Yamaguchi | High | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP, mild conditions[14][15] | Excellent for complex molecules[14] | Reagent cost, stoichiometric DMAP[15] |
| Transesterification | >95% (Biodiesel)[21][22] | Acid or base catalyst, excess alcohol[22] | Alternative to direct esterification | Equilibrium control, catalyst sensitivity[20][21] |
| Enzymatic | 85-90%+[26] | Lipase, mild temperature and pH[25] | High selectivity, green, reusable catalyst[25] | Longer reaction times, enzyme cost[20][21] |
Experimental Protocols
Protocol 1: High-Yield Steglich Esterification using DCC
This protocol is adapted from methodologies that report very high to quantitative yields.[10]
Materials:
-
Carboxylic acid: 1.0 mmol
-
Alcohol: 1.0 mmol
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.5 mmol
-
4-(Dimethylamino)pyridine (DMAP): 0.1 mmol
-
Anhydrous Dichloromethane (DCM): 10 mL
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and DMAP (0.1 mmol) in anhydrous DCM (5 mL).
-
In a separate flask, dissolve the alcohol (1.0 mmol) in anhydrous DCM (2 mL).
-
In a third flask, prepare a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL).
-
Add the alcohol solution to the carboxylic acid solution with stirring.
-
Slowly add the DCC solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1.5 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture through a bed of silica gel and wash thoroughly with DCM to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: "Greener" Steglich Esterification using EDC in Acetonitrile
This protocol offers a more environmentally friendly approach by avoiding halogenated solvents.[13]
Materials:
-
Carboxylic acid (e.g., trans-Cinnamic acid): 1.0 equiv.
-
Alcohol (e.g., 3-Methoxybenzyl alcohol): 1.0 equiv.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): 1.5 equiv.
-
4-(Dimethylamino)pyridine (DMAP): 0.1 equiv.
-
Acetonitrile: ~15 mL
Procedure:
-
Combine the carboxylic acid, DMAP, and EDC in a round-bottom flask.
-
Add acetonitrile (~15 mL) followed by the alcohol (1.0 equiv.) to the mixture along with a stir bar.
-
For primary alcohols, clamp the flask in a water bath pre-heated to 40-45 °C and stir the reaction. The reaction is typically complete within 45 minutes.[10]
-
For secondary alcohols, stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the acetonitrile under reduced pressure.
-
Work up the reaction by adding diethyl ether and 1 M HCl, followed by extraction and washing of the organic layer.
Visualizing the Workflows
Fischer-Speier Esterification Workflow```dot
Caption: A typical workflow for Steglich esterification.
Conclusion
The choice of an esterification method is a critical decision in synthesis design. For large-scale, cost-sensitive applications where substrates are robust, the classic Fischer-Speier esterification remains a viable option. However, for the synthesis of complex, sensitive, or sterically hindered molecules, the milder and often higher-yielding Steglich and Yamaguchi esterifications are superior choices. As the demand for sustainable chemical processes grows, enzymatic esterification presents an increasingly attractive, albeit sometimes slower, "green" alternative. A thorough understanding of the mechanisms, benefits, and drawbacks of each method, as outlined in this guide, will empower researchers to select the optimal strategy to maximize yield and achieve their synthetic goals.
References
- Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021). Journal of Industrial and Engineering Chemistry. [Link]
- Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. [Link]
- What factors may influence the yield of an ester? - Quora. (2015). Quora. [Link]
- Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. (2024). Environmental Science and Pollution Research. [Link]
- Steglich esterific
- Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. (2006). Organic Letters. [Link]
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). Molecules. [Link]
- Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. (2020). ACS Omega. [Link]
- Fischer–Speier esterific
- The Reaction of Biodiesel: Transesterification. (n.d.). PennState College of Earth and Mineral Sciences. [Link]
- Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. (2021). Energies. [Link]
- Yamaguchi esterific
- Yamaguchi Esterification. (n.d.). Online Organic Chemistry Tutor. [Link]
- Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. (2020). ACS Omega. [Link]
- Yamaguchi Esterification. (n.d.). J&K Scientific LLC. [Link]
- Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
- Estimation of Reaction Rates of Transesterification Pathways. (2021). Frontiers in Chemical Engineering. [Link]
- Optimization of factors affecting esterification of mixed oil with high percentage of free fatty acid. (2011).
- Factors Affecting the Synthesis of Biodiesel from Crude Palm Kernel Oil. (n.d.). ThaiScience. [Link]
- Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018). Journal of Visualized Experiments. [Link]
- Transesterification. (2022). Master Organic Chemistry. [Link]
- Factors affecting the esterification process. (2025).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
- Steglich esterific
- Simple Method for the Esterification of Carboxylic Acids. (1978).
- A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production. (2016). Cogent Engineering. [Link]
- A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production. (2016).
- Fischer Esterific
- Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification. (2021). Chemistry Stack Exchange. [Link]
- Esterification Methods, Reactions and Applic
- Organic Reactions: Esterification & Transesterification. (n.d.). Student Academic Success Services, Queen's University. [Link]
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A Senior Application Scientist's Guide to the Purification of Polar Esters: A Comparative Analysis
For researchers and professionals in drug development and the chemical sciences, the isolation of pure polar esters from complex reaction mixtures is a frequent and often challenging necessity. The inherent polarity of these molecules, while beneficial for their function, complicates their separation from polar impurities and starting materials. This guide provides an in-depth, objective comparison of the primary purification techniques employed for polar esters, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.
The Challenge of Polar Ester Purification
Polar esters, characterized by the presence of one or more polar functional groups in addition to the ester moiety, exhibit a high affinity for polar solvents and stationary phases. This property makes their separation from other polar components of a reaction mixture a nuanced task. Common impurities include unreacted carboxylic acids and alcohols, polar byproducts, and residual catalysts. The selection of an appropriate purification technique is therefore critical to achieving the desired purity and yield.
Comparative Analysis of Purification Techniques
The choice of purification method hinges on a variety of factors, including the required purity, the scale of the purification, the nature of the impurities, and considerations of time, cost, and environmental impact. Here, we compare four widely used techniques: Liquid-Liquid Extraction (LLE), traditional Column Chromatography, Preparative High-Performance Liquid Chromatography (Prep HPLC), and Supercritical Fluid Chromatography (SFC).
Performance Metrics Overview
| Technique | Typical Purity Achieved | Yield | Throughput | Solvent Consumption | Cost (Instrument) |
| Liquid-Liquid Extraction | Low to Moderate | Variable | High | High | Low |
| Column Chromatography | Moderate to High (95-98%)[1] | Good | Moderate | High | Low |
| Preparative HPLC | Very High (>98%)[1] | Good | Low | Moderate | High |
| Supercritical Fluid Chromatography | Very High | High | High | Low | High |
Liquid-Liquid Extraction (LLE): The Workhorse for Initial Cleanup
Liquid-liquid extraction is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[2] For polar esters, LLE is often the first step in a purification workflow, primarily for removing highly polar or water-soluble impurities.
Causality in LLE Protocol Design
The effectiveness of LLE is dictated by the partition coefficient of the target ester and its impurities between the two phases. The choice of the organic solvent is critical; it must be immiscible with the aqueous phase and have a good solubility for the target ester, while minimizing the solubility of polar impurities. A common strategy involves washing the organic layer containing the crude ester with an aqueous solution of a specific pH to ionize and remove acidic or basic impurities.[3] For instance, a wash with a mild base like sodium bicarbonate will deprotonate and extract unreacted carboxylic acids into the aqueous layer.
Experimental Protocol: LLE of a Crude Polar Ester Mixture
-
Dissolution: Dissolve the crude reaction mixture containing the polar ester in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash (Acidic Impurity Removal): Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The upper layer is typically the organic phase (this can vary depending on the solvent density).
-
Aqueous Layer Removal: Carefully drain the lower aqueous layer.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the organic layer. This wash helps to remove residual water and some polar organic impurities from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the partially purified polar ester.
Column Chromatography: The Versatile Purifier
Column chromatography is a powerful and widely used technique for purifying compounds from a mixture.[4] It operates on the principle of differential adsorption of compounds to a solid stationary phase as a liquid mobile phase percolates through it.[4] For polar esters, both normal-phase and reversed-phase chromatography are employed, with Hydrophilic Interaction Liquid Chromatography (HILIC) emerging as a valuable option for very polar molecules.
Expert Insights into Column Chromatography
In normal-phase chromatography , a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. Polar compounds, including our target ester, will have a stronger interaction with the stationary phase and thus elute later than non-polar impurities.[4] The key to a successful separation is the careful selection of the eluent system, often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to effectively separate compounds with a wide range of polarities.
Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). In this mode, polar compounds have a weaker interaction with the stationary phase and elute earlier. This can be advantageous for separating polar esters from non-polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase with a water-miscible organic solvent and a small amount of water as the mobile phase. HILIC is particularly effective for separating very polar compounds that show little or no retention in reversed-phase chromatography.
Experimental Protocol: Normal-Phase Flash Column Chromatography of a Polar Ester
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide good separation of the target ester from its impurities, with the ester having an Rf value of approximately 0.3.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude polar ester in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity by adding a more polar solvent (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure polar ester.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified polar ester.
Preparative High-Performance Liquid Chromatography (Prep HPLC): For High-Purity Demands
Preparative HPLC is a high-resolution chromatographic technique that utilizes high pressure to force the mobile phase through a column packed with small-diameter particles.[5] This results in highly efficient separations, making it the method of choice when very high purity (>98%) is required.[1] For polar esters, reversed-phase HPLC is the most common mode.
The Rationale Behind Prep HPLC Parameters
The success of a preparative HPLC purification relies on the careful optimization of several parameters, including the column chemistry, mobile phase composition, flow rate, and sample loading. The selection of the stationary phase (e.g., C18, C8, Phenyl-Hexyl) and the mobile phase (often a gradient of water with acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape) is crucial for achieving the desired selectivity.[5] Method development typically begins at the analytical scale and is then scaled up to the preparative scale.[5]
Experimental Protocol: Reversed-Phase Preparative HPLC of a Polar Ester
-
Analytical Method Development: Develop an analytical HPLC method using a column with the same stationary phase as the intended preparative column. Optimize the mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the polar ester from impurities.
-
Scale-Up: Use established equations to scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the crude polar ester in the initial mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up method.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of the pure polar ester.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the final product.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
Supercritical fluid chromatography is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[6] SFC is often considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption.[7] For the purification of polar compounds, SFC has shown remarkable efficiency and speed.[6]
Why SFC Excels for Polar Esters
The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput compared to HPLC.[6][8] To elute polar compounds, a polar organic co-solvent (modifier), such as methanol, is added to the CO2 mobile phase.[6] The ability to fine-tune the mobile phase strength by adjusting the co-solvent concentration and pressure provides excellent control over the separation. Recent advancements have demonstrated that adding water to the modifier can be highly effective for purifying very polar compounds by SFC.[7] A significant advantage of preparative SFC is that the CO2 evaporates upon depressurization, leaving the purified compound in a small volume of the co-solvent, which drastically reduces the time and energy required for solvent removal.
Experimental Protocol: Preparative SFC of a Polar Ester
-
Analytical Method Development: Develop an analytical SFC method to determine the optimal co-solvent, stationary phase, and gradient conditions for the separation.
-
Scale-Up: Scale up the analytical method to the preparative SFC system, adjusting the flow rate and injection volume.
-
Sample Preparation: Dissolve the crude polar ester in the co-solvent (e.g., methanol) at a suitable concentration.
-
Purification: Inject the sample onto the preparative SFC system.
-
Fraction Collection: Collect the fractions containing the purified ester as they elute from the column. The CO2 will vaporize, leaving the compound in the co-solvent.
-
Solvent Removal: Remove the small volume of co-solvent under reduced pressure or by evaporation to obtain the final pure product.
Conclusion: Selecting the Optimal Purification Strategy
The purification of polar esters requires a thoughtful and strategic approach. For initial, large-scale cleanup of highly polar impurities, liquid-liquid extraction is an invaluable first step. For routine purifications where moderate to high purity is sufficient, column chromatography offers a cost-effective and versatile solution. When the highest purity is paramount for applications such as drug development, preparative HPLC remains the gold standard, despite its higher cost and lower throughput. However, for a growing number of applications, supercritical fluid chromatography presents a compelling alternative, offering high purity, high throughput, and significant environmental benefits, making it an increasingly attractive option for the modern laboratory. The ultimate choice will depend on a careful consideration of the specific requirements of the project, balancing the need for purity with practical constraints of time, cost, and sustainability.
References
- Quora. (2022, October 20). Can you explain the difference between solvent extraction and column chromatography? Quora.
- Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters Corporation.
- Journal of Visualized Experiments. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. JoVE.
- Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a. Waters Corporation.
- Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation.
- Reddit. (2021, October 15). Extraction vs Chromatography. Reddit.
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- National Institutes of Health. (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. National Institutes of Health.
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- ResearchGate. (n.d.). Solvent extraction as additional purification method for postconsumer plastic packaging waste. ResearchGate.
- ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
- National Institutes of Health. (2025, October 29). Energy and Capital Cost Reduction in Ester Transesterification Using an Optimized Reactive Distillation System with Prefractionation. National Institutes of Health.
- ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate.
- ResearchGate. (2025, November 8). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. ResearchGate.
- American Chemical Society. (2025, December 26). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. American Chemical Society.
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A Senior Application Scientist's Guide to the Structural Validation of Synthesis Intermediates: A Comparative Analysis of NMR, Mass Spectrometry, and X-ray Crystallography
I have now gathered a significant amount of information from the targeted Google searches. I have found resources covering:
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Comparative information: I have located articles and web pages that compare and contrast the strengths and weaknesses of NMR, Mass Spec, and X-ray crystallography for structure elucidation, including their complementary nature.
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Data interpretation: I have found guides on interpreting NMR spectra and mass spectrometry fragmentation patterns, which is crucial for explaining the "why" behind experimental choices.
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Troubleshooting: I have also found resources that discuss common problems and artifacts encountered in NMR and how to address them, which adds to the practical, field-proven insights required.
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At this point, I believe I have sufficient information to begin structuring and writing the comparison guide. I can now proceed with synthesizing this information into a coherent and in-depth technical guide that meets all the user's requirements. I will focus on explaining the causality behind experimental choices, ensuring the protocols are self-validating, and providing comprehensive references and visualizations.
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For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug discovery and development, the unambiguous structural confirmation of synthesis intermediates is a cornerstone of success. Each intermediate represents a critical checkpoint, and any ambiguity in its structure can lead to costly downstream failures, including compromised biological activity, unforeseen toxicity, and insurmountable manufacturing hurdles. This guide provides a comparative analysis of the three most powerful analytical techniques for structural validation — Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography — from the perspective of a seasoned application scientist. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights into creating a self-validating system for robust structural elucidation.
The Trinity of Structural Validation: An Overview
The choice of analytical technique is not arbitrary; it is a strategic decision dictated by the nature of the intermediate, the information required, and the stage of the drug development process. While each technique offers a unique window into the molecular architecture, their true power lies in their synergistic application.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The preeminent technique for determining the precise connectivity and stereochemistry of a molecule in solution.[1] It provides a detailed map of the atomic framework.
-
Mass Spectrometry (MS): A highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its substructures.[2][3][4]
-
X-ray Crystallography: The gold standard for obtaining an unambiguous three-dimensional structure of a molecule in the solid state, providing precise bond lengths and angles.[5]
The logical flow of structural validation often begins with MS for a quick confirmation of the molecular weight, followed by NMR for detailed structural elucidation. X-ray crystallography is typically employed for complex structures or when absolute stereochemical assignment is critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer
NMR spectroscopy is the workhorse of the synthetic chemist, providing a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] The choice of NMR experiments is driven by the need to build a complete and unambiguous picture of the molecular structure.
The "Why" Behind the Experiment: Causality in NMR
-
¹H NMR: The starting point for most analyses. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).
-
¹³C NMR: Complements the ¹H NMR by providing information about the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for establishing spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is invaluable for connecting different spin systems and identifying quaternary carbons.
-
A Self-Validating Protocol for NMR Analysis
A robust NMR analysis protocol is a self-validating system where the data from different experiments must be internally consistent.
Experimental Protocol: Comprehensive NMR Analysis of a Synthesis Intermediate
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified intermediate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure solubility and to avoid overlapping solvent peaks with signals of interest.[6][7]
-
Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Optimize the spectral width, number of scans, and relaxation delay to ensure good signal-to-noise and accurate integration.[8]
-
Acquire a ¹³C{¹H} NMR spectrum. A larger number of scans is typically required due to the lower sensitivity of the ¹³C nucleus.
-
Acquire a 2D COSY spectrum to establish proton-proton connectivities.
-
Acquire a 2D HSQC spectrum to correlate protons to their directly attached carbons.
-
Acquire a 2D HMBC spectrum to identify long-range proton-carbon correlations.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate window functions, phasing, and baseline correction.[8]
-
Integrate the ¹H NMR spectrum and use the integrals to determine the relative number of protons for each signal.
-
Analyze the coupling patterns in the ¹H NMR to determine the number of neighboring protons.
-
Use the COSY spectrum to trace out the spin systems.
-
Use the HSQC spectrum to assign the chemical shifts of protonated carbons.
-
Use the HMBC spectrum to connect the spin systems and assign quaternary carbons.
-
Ensure that all observed correlations are consistent with the proposed structure. Any inconsistencies must be investigated.
-
Visualizing the NMR Workflow
Caption: Workflow for comprehensive NMR-based structure validation.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an indispensable tool for rapidly determining the molecular weight of a synthesis intermediate with high accuracy.[2][3][4] This information is critical for confirming that the desired reaction has occurred and for identifying potential byproducts.
The "Why" Behind the Experiment: Causality in MS
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule, acting as a "fingerprint."[2][3][4] By analyzing the mass differences between the precursor and fragment ions, one can deduce the presence of specific functional groups or substructures.
A Self-Validating Protocol for MS Analysis
A reliable MS analysis protocol ensures that the observed mass and fragmentation pattern are consistent with the proposed structure.
Experimental Protocol: HRMS and MS/MS Analysis of a Synthesis Intermediate
-
Sample Preparation:
-
Prepare a dilute solution of the purified intermediate (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
-
Acquire a full scan HRMS spectrum to determine the accurate mass of the molecular ion.
-
Select the molecular ion and subject it to collision-induced dissociation (CID) to generate an MS/MS spectrum.
-
-
Data Interpretation:
-
From the HRMS data, calculate the elemental composition and compare it with the expected formula. The mass error should typically be less than 5 ppm.
-
Analyze the MS/MS spectrum by identifying the major fragment ions. Propose logical fragmentation pathways that are consistent with the structure of the intermediate.
-
The combination of an accurate mass and a rational fragmentation pattern provides strong evidence for the proposed structure.
-
Visualizing the MS Workflow
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A Comprehensive Guide to Inter-Laboratory Comparison of Analytical Results for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the ability to produce consistent and reproducible analytical results across different laboratories is paramount. Inter-laboratory comparisons, also known as proficiency testing (PT), serve as a critical tool for evaluating the performance of analytical methods and ensuring the reliability of data that underpins drug safety and efficacy.[1][2] This guide provides an in-depth exploration of the principles, protocols, and statistical analyses essential for conducting robust inter-laboratory comparison studies.
The Foundational Importance of Inter-Laboratory Comparisons
Inter-laboratory comparison is a formal process for evaluating the performance of participating laboratories against pre-established criteria by analyzing the same or similar test items.[3] The primary objectives of these studies are multifaceted and integral to maintaining high standards of analytical performance:
-
Performance Evaluation: To assess and monitor the ongoing performance of laboratories in specific measurements and tests.[2]
-
Method Validation and Comparability: To establish the effectiveness and comparability of analytical methods across different sites.[2]
-
Problem Identification: To uncover potential issues related to testing procedures, equipment calibration, or personnel training.[2]
-
Building Confidence: To provide additional confidence to regulatory bodies and clients in the laboratory's capabilities.[1]
The international standard ISO/IEC 17043 provides general requirements for the competence of proficiency testing providers, ensuring that these schemes are operated competently to generate valid evaluations of participant performance.[1][3]
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory study hinges on meticulous planning and a well-structured protocol.[4] The design phase should be a collaborative effort between the organizing body and participating laboratories, addressing several key components.
Caption: Workflow of a typical inter-laboratory comparison study.
A comprehensive protocol is the cornerstone of a successful study and should be agreed upon by all participants before commencement.[5] It should meticulously detail:
-
Objectives and Scope: Clearly defined goals of the comparison.
-
Participant Responsibilities: Roles and duties of the coordinating body and each laboratory.[5]
-
Test Materials: Detailed information on the analyte, matrix, concentration levels, and number of replicates.[4]
-
Analytical Procedures: A harmonized and detailed description of the analytical method to be used.
-
Data Reporting: Standardized templates for reporting results to ensure consistency.[6]
-
Statistical Analysis Plan: Pre-defined statistical methods for data evaluation.[7]
For regulated environments, such as drug development, the principles outlined in the United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" can provide a valuable framework for designing the protocol.[5][8] This chapter emphasizes a risk-based approach to determine the extent of transfer activities.[5]
The use of appropriate reference materials (RMs) and certified reference materials (CRMs) is fundamental to the integrity of an inter-laboratory study.[9][10] These materials should be:
-
Homogeneous and Stable: Ensuring that every participant receives an identical and stable sample.[11]
-
Matrix-Matched: The RM should closely mimic the actual samples to be analyzed.[9]
-
Well-Characterized: CRMs, in particular, come with a certificate providing the property value, its uncertainty, and a statement of metrological traceability.[10][11]
The availability of suitable RMs can sometimes be a challenge, especially for novel analytes or complex matrices.[12] In such cases, the study may rely on a consensus value derived from the participants' results.[13]
Statistical Analysis: Interpreting the Data
The statistical analysis of inter-laboratory comparison data is crucial for objectively evaluating laboratory performance and identifying sources of variability.[4]
Several statistical tools are employed to analyze the data, with the choice depending on the study's objectives and the nature of the data.[7]
-
Precision: The closeness of agreement between independent test results. It is typically expressed in terms of:
-
Bias: The difference between the average of test results and an accepted reference value, indicating systematic error.[4]
-
Outlier Detection: Statistical tests like the Grubbs' test or Cochran's test are used to identify results that deviate significantly from the rest of the data.[15]
A widely used metric for evaluating laboratory performance in proficiency testing is the Z-score.[16][17] The Z-score indicates how many standard deviations a laboratory's result is from the assigned value (often the consensus mean of all participants).
A common interpretation of Z-scores is as follows:
-
|z| ≤ 2: Satisfactory performance.[17]
-
2 < |z| < 3: Questionable performance, warranting investigation.[17]
-
|z| ≥ 3: Unsatisfactory performance, requiring corrective action.[17]
It's important to note that different statistical approaches, such as classical methods versus robust statistics, can yield different scoring results, highlighting the need for careful selection of the evaluation method.[7] Robust statistical methods are often preferred as they down-weight the influence of outliers.[18]
Table 1: Example of Inter-Laboratory Comparison Data and Z-Score Calculation
| Laboratory | Reported Value (mg/mL) | Mean of all Labs (mg/mL) | Standard Deviation | Z-Score | Performance |
| Lab A | 10.2 | 10.0 | 0.3 | 0.67 | Satisfactory |
| Lab B | 9.8 | 10.0 | 0.3 | -0.67 | Satisfactory |
| Lab C | 10.8 | 10.0 | 0.3 | 2.67 | Questionable |
| Lab D | 9.5 | 10.0 | 0.3 | -1.67 | Satisfactory |
| Lab E | 11.0 | 10.0 | 0.3 | 3.33 | Unsatisfactory |
Experimental Protocol: A Step-by-Step Approach
The following provides a generalized, step-by-step protocol for conducting an inter-laboratory comparison study.
-
Protocol Finalization: Ensure the final protocol is reviewed and approved by all participating laboratories.
-
Reference Material Preparation: Prepare a sufficient quantity of a homogeneous and stable test material. If a CRM is not used, the material should be thoroughly characterized.
-
Sample Packaging and Labeling: Package the samples to ensure stability during transport. Use clear and unambiguous labeling.
-
Distribution: Ship the samples to the participating laboratories along with the final protocol and data reporting forms.
-
Sample Receipt and Handling: Upon receipt, laboratories should inspect the samples for any damage and store them according to the protocol's instructions.
-
Analysis: Perform the analysis according to the specified analytical procedure. It is crucial that laboratories follow the protocol precisely to minimize variability.
-
Data Recording: Record all raw data, calculations, and any deviations from the protocol.
-
Reporting: Submit the final results to the coordinating body using the provided templates within the specified timeframe.
-
Data Compilation: The coordinating body collates all the results from the participating laboratories.
-
Statistical Analysis: Perform the statistical analysis as outlined in the protocol. This includes calculating descriptive statistics, identifying outliers, and determining performance scores.
-
Reporting: Prepare a comprehensive report summarizing the study's findings, including an anonymous summary of all laboratory results and individual performance evaluations.[13]
-
Corrective Action and Improvement: Laboratories with questionable or unsatisfactory results should investigate the root cause and implement corrective actions.[17] The findings should be used as a tool for continuous improvement.[17]
Caption: A typical data analysis pipeline for an inter-laboratory comparison.
Conclusion: Fostering a Culture of Quality
Inter-laboratory comparisons are more than just a regulatory requirement; they are a fundamental component of a robust quality management system.[19] By providing an objective measure of analytical performance, these studies help laboratories to identify areas for improvement, ensure the reliability of their data, and ultimately contribute to the development of safe and effective medicines. A commitment to participating in and learning from inter-laboratory comparisons is a hallmark of a scientifically rigorous and quality-driven organization.
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A Comprehensive Guide to Establishing a Reference Standard for Methyl 4-(4-hydroxybutyl)benzoate
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive, in-depth technical overview for establishing a robust and reliable reference standard for Methyl 4-(4-hydroxybutyl)benzoate. We will delve into the essential characterization techniques, methods for purity determination, and a comparative analysis of orthogonal analytical approaches, all grounded in scientific first principles and regulatory expectations.
The Critical Role of a Reference Standard
A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1][2] Its primary purpose is to ensure the accuracy, precision, and reproducibility of analytical results, which is fundamental for regulatory submissions and ensuring product quality and safety.[3] This guide will walk through the process of qualifying a batch of this compound as a secondary reference standard, traceable to a primary standard or characterized with the highest level of scrutiny.[4][5][6]
Sourcing and Initial Characterization of Candidate Material
The journey to a qualified reference standard begins with the selection of a high-purity candidate material. Synthesis of this compound can be achieved through various routes, including the Sonogashira coupling of methyl 4-bromobenzoate and 3-butyn-1-ol, followed by hydrogenation. A thorough understanding of the synthetic pathway is crucial for anticipating potential process-related impurities.[7][8][9][10][11]
Potential Impurities Profile
Based on common synthetic routes, potential impurities in this compound may include:
-
Process-Related Impurities:
-
Starting materials: Methyl 4-bromobenzoate, 3-butyn-1-ol.
-
Intermediates: Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate (from incomplete hydrogenation).
-
Byproducts: Homocoupled alkyne (Glaser coupling byproduct), over-hydrogenated species, or products of side reactions.[9]
-
-
Residual Solvents: Diethylamine, benzene, hexane, ethanol, or other solvents used in synthesis and purification.
-
Degradation Products: Potential hydrolysis of the ester group to form 4-(4-hydroxybutyl)benzoic acid.
Comprehensive Physicochemical Characterization
A multi-pronged analytical approach is necessary to unequivocally confirm the identity and structure of the candidate material.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra should be consistent with the expected structure of this compound.
-
¹H NMR (CDCl₃): δ 7.95 (d, J=8.1 Hz, 2H, Ar), 7.25 (d, J=8.1 Hz, 2H, Ar), 3.89 (s, 3H, -CH₃), 3.65 (t, J=6.3 Hz, 2H, -CH₂OH), 2.69 (t, J=7.5 Hz, 2H, benzyl), 1.66 (m, 4H, 2° aliphatic).
-
¹³C NMR (CDCl₃): Expected signals for the aromatic carbons, the ester carbonyl, the methyl ester, and the four aliphatic carbons of the butyl chain.
Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of key functional groups.
-
Expected Absorptions (cm⁻¹): ~3390 (O-H stretch), ~2965 (C-H stretch, aliphatic), ~1705 (C=O stretch, ester), ~1605 (C=C stretch, aromatic).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.
-
Expected [M+H]⁺: m/z 209.1178 for C₁₂H₁₇O₃⁺.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is a powerful technique for determining the melting point and assessing the purity of crystalline solids. A sharp, single endotherm is indicative of high purity.[12][13]
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information on residual solvents, water content, and thermal stability.[2][14]
Purity Determination: A Comparative Approach
The assignment of a purity value is the most critical step in establishing a reference standard. A single method is insufficient; orthogonal techniques that rely on different chemical and physical principles should be employed.
Chromatographic Purity: HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse for assessing the purity of organic compounds.
Experimental Protocol: HPLC-UV Purity Determination
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the candidate material in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Perform an area percent calculation of the main peak relative to all other detected peaks.
Absolute Purity: Quantitative NMR (qNMR)
Quantitative NMR has emerged as a primary analytical method for the purity assignment of reference standards, recognized by pharmacopeias.[1][3][15][16] It allows for direct measurement of the analyte concentration against a certified internal standard without the need for a specific reference standard of the analyte itself.
Experimental Protocol: qNMR Purity Assay
-
Internal Standard Selection: Choose a high-purity, stable internal standard with peaks that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[1]
-
Sample Preparation: Accurately weigh the candidate material and the internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Limitations |
| HPLC-UV (Area %) | Chromatographic separation and UV detection | High sensitivity for UV-active impurities, widely available. | Assumes all impurities have the same response factor as the main compound, which can lead to inaccurate results. Does not account for non-UV active impurities. |
| Mass Balance | 100% - (sum of all impurities) | Comprehensive approach. | Can be time-consuming and requires multiple techniques (e.g., Karl Fischer for water, TGA for volatiles, ICP-MS for inorganics). |
| qNMR | Molar ratio determination against a certified standard | Primary method, highly accurate and precise, does not require a reference standard of the analyte, provides structural information.[3][15] | Lower sensitivity compared to HPLC for trace impurities, requires a certified internal standard. |
Workflow for Establishing the Reference Standard
The following diagram illustrates a logical workflow for the comprehensive characterization and certification of a this compound reference standard.
Caption: Workflow for establishing a reference standard.
Conclusion
Establishing a reference standard for this compound is a rigorous process that demands a multifaceted analytical strategy. Relying on a single technique for purity assessment is insufficient. By employing a combination of chromatographic (HPLC), spectroscopic (qNMR), and thermal (DSC, TGA) methods, a comprehensive and scientifically sound characterization can be achieved. This guide provides the framework and experimental considerations necessary to qualify a highly reliable reference standard, thereby ensuring the integrity of future analytical work in research and development.
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- Reference-Standard Material Qualific
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A Researcher's Guide to Functional Group Reactivity: Principles and Practical Comparisons
In the intricate world of molecular science, understanding the relative reactivity of functional groups is paramount. It forms the bedrock of synthetic strategy, reaction mechanism elucidation, and the rational design of novel therapeutics. This guide provides an in-depth comparison of the reactivity of common functional groups, grounded in fundamental principles and supported by experimental frameworks. We will move beyond simple rules, exploring the causality behind reactivity trends to empower researchers in their experimental designs.
Part 1: The Fundamental Pillars of Reactivity
The propensity of a functional group to react is not an arbitrary property but is governed by a predictable interplay of electronic and structural factors.[1][2] Before comparing specific groups, it is crucial to understand these core principles:
-
Electronic Effects: The distribution of electrons within a molecule is a primary determinant of its reactivity.[1]
-
Inductive Effects: The pull or push of electron density through sigma (σ) bonds by electronegative or electropositive atoms can create partial positive (electrophilic) or partial negative (nucleophilic) centers.
-
Resonance (Mesomeric) Effects: The delocalization of electrons through pi (π) systems can stabilize a molecule or a reactive intermediate, profoundly influencing reaction rates.[2][3]
-
-
Steric Effects: The three-dimensional arrangement of atoms can physically impede the approach of a reactant to the reactive center, a phenomenon known as steric hindrance.[1][4] This is a major factor in determining the viability and rate of reactions like bimolecular nucleophilic substitution (SN2).[5][6][7][8]
-
Thermodynamics vs. Kinetics: Reactivity is a kinetic phenomenon, referring to the rate of a reaction. This is distinct from thermodynamic stability, which refers to the overall energy difference between reactants and products. A reaction may be thermodynamically favorable but kinetically slow if the activation energy barrier is high.
This interplay of effects is elegantly captured in linear free-energy relationships, such as the Hammett equation, which quantitatively correlates the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds.[9][10][11]
Caption: Factors influencing chemical reactivity.
Part 2: Electrophiles - A Comparative Analysis of Carbonyl Compounds
The carbonyl group (C=O) is a cornerstone of organic chemistry, but its reactivity varies significantly depending on its molecular environment. The key to its reactivity is the electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack.[1]
Aldehydes vs. Ketones
A classic comparison lies between aldehydes (R-CHO) and ketones (R-CO-R'). Aldehydes are fundamentally more reactive than ketones toward nucleophilic attack.[12][13][14][15] This can be attributed to two primary factors:
-
Electronic Effects: Alkyl groups are weakly electron-donating. Ketones have two such groups flanking the carbonyl carbon, which help to stabilize the partial positive charge on it. Aldehydes have only one alkyl group and a hydrogen atom, resulting in a more electron-deficient and thus more electrophilic carbonyl carbon.[12][16]
-
Steric Hindrance: The single hydrogen atom attached to the aldehyde carbonyl presents very little steric bulk. In contrast, the two alkyl groups of a ketone create a more crowded environment, hindering the approach of a nucleophile.[13][16]
| Feature | Aldehyde (R-CHO) | Ketone (R-CO-R') | Causality |
| Electronic Effect | One e⁻-donating R group | Two e⁻-donating R' groups | Less stabilization of δ+ on carbonyl carbon leads to higher electrophilicity.[12] |
| Steric Hindrance | Low (H atom is small) | Higher (Two R' groups) | Less crowding allows for easier nucleophilic approach.[13] |
| Relative Reactivity | Higher | Lower | Combination of electronic and steric advantages.[12][16] |
Carboxylic Acid Derivatives
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is a textbook example of functional group comparison. The reaction proceeds through a tetrahedral intermediate, and the rate is largely determined by the ability of the substituent (-Z) to act as a leaving group.
The hierarchy of reactivity is: Acyl Halide > Anhydride > Ester ≈ Carboxylic Acid > Amide
This order is directly correlated with the stability of the leaving group, which can be approximated by the pKa of its conjugate acid (H-Z). A better leaving group is a weaker base, meaning its conjugate acid is stronger (has a lower pKa).[17][18][19]
| Derivative (R-CO-Z) | Leaving Group (-Z) | Conjugate Acid (H-Z) | pKa of H-Z | Relative Reactivity |
| Acyl Chloride | Cl⁻ | HCl | ~ -7 | Very High |
| Acid Anhydride | RCOO⁻ | RCOOH | ~ 4.8 | High |
| Ester | RO⁻ | ROH | ~ 16-18 | Moderate |
| Amide | R₂N⁻ | R₂NH | ~ 38 | Very Low |
Data sourced from standard pKa tables.
Amines are the worst leaving groups because they are strong bases, making amides the most stable and least reactive of the carboxylic acid derivatives.[17] This stability is crucial for the structure of proteins.
Part 3: Nucleophiles and Leaving Groups - Two Sides of the Same Coin
Nucleophilicity and leaving group ability are intrinsically linked concepts that dictate the feasibility of substitution and elimination reactions.
Nucleophilicity
Nucleophilicity is a kinetic measure of an atom's ability to donate an electron pair to form a new covalent bond.[20] It is influenced by several factors:
-
Charge: Anionic species are generally stronger nucleophiles than their neutral counterparts (e.g., HO⁻ > H₂O).[21][22]
-
Basicity: Across a period (row) of the periodic table, nucleophilicity trends with basicity. For example, in the second period, NH₂⁻ > OH⁻ > F⁻.[20]
-
Polarizability: Moving down a group, nucleophilicity increases, even though basicity decreases. This is due to increased polarizability—the ability of the electron cloud to be distorted. Larger atoms like I⁻ are more polarizable and thus better nucleophiles in protic solvents than smaller atoms like F⁻.[21]
-
Solvent: The choice of solvent can dramatically alter nucleophilicity. Protic solvents (like water or ethanol) can solvate and stabilize anions through hydrogen bonding, hindering their nucleophilicity. Aprotic polar solvents (like DMSO or acetone) do not hydrogen bond as effectively, leaving anions "freer" and more reactive.[21][22]
Leaving Group Ability
A good leaving group is one that can stabilize the negative charge it takes with it upon bond cleavage.[17][23] The key principle is that good leaving groups are weak bases .[19] This is why the conjugate bases of strong acids (e.g., I⁻, Br⁻, Cl⁻, and sulfonate esters like tosylate, TsO⁻) are excellent leaving groups.[17][19][24] Conversely, strong bases like hydroxide (HO⁻), alkoxides (RO⁻), and amides (R₂N⁻) are poor leaving groups.[17][23]
Caption: Correlation of leaving group ability with base strength.
Part 4: Experimental Protocol - A Self-Validating System for Comparing Reactivity
To translate these principles into practice, a competitive reaction provides a robust, self-validating method for comparing the reactivity of two functional groups under identical conditions.
Protocol: Competitive Reduction of an Aldehyde and a Ketone
This experiment quantitatively determines the relative reactivity of an aldehyde versus a ketone by having them compete for a limited amount of a reducing agent.
Objective: To compare the relative rates of reduction of benzaldehyde and acetophenone using sodium borohydride (NaBH₄).
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol (as solvent)
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Standard glassware
Methodology:
-
Reactant Preparation: Prepare a stock solution in methanol containing equimolar amounts (e.g., 1.0 M) of benzaldehyde and acetophenone.
-
Initiation of Reaction: In a round-bottom flask cooled in an ice bath (0 °C), add 10 mL of the mixed reactant stock solution.
-
Addition of Limiting Reagent: Prepare a solution of NaBH₄ in cold methanol. Crucially, the amount of NaBH₄ should be sub-stoichiometric (e.g., 0.25 molar equivalents relative to the total moles of carbonyl compounds). This ensures the compounds must compete for the reagent. Add the NaBH₄ solution dropwise to the stirred carbonyl solution over 5 minutes.
-
Reaction Quench: After stirring for a set time (e.g., 30 minutes) at 0 °C, quench the reaction by adding 10 mL of 1 M HCl to neutralize any unreacted NaBH₄.
-
Workup: Transfer the mixture to a separatory funnel. Extract the organic products with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Analysis: Carefully concentrate the solvent in vacuo. Analyze the resulting product mixture using GC-MS. The ratio of the products (benzyl alcohol from benzaldehyde and 1-phenylethanol from acetophenone) directly reflects the relative reactivity of the starting materials.
-
Data Interpretation: The ratio of [Benzyl Alcohol] / [1-Phenylethanol] will be significantly greater than 1, providing quantitative evidence that the aldehyde is more reactive than the ketone.[12]
Causality of Experimental Design:
-
Equimolar Reactants: Ensures that the initial concentration does not bias the competition.
-
Limiting Reducing Agent: This is the core of the competitive design. If the reducing agent were in excess, both starting materials would be fully consumed, masking any difference in reaction rates.
-
Low Temperature: Slows the reaction to a measurable rate and minimizes potential side reactions.
-
GC-MS Analysis: Provides accurate quantification of the product ratio, which is the direct output measure of relative reactivity.
Caption: Workflow for competitive reduction experiment.
Conclusion
The reactivity of a functional group is a predictable outcome of its electronic and steric environment. By understanding the fundamental principles of electrophilicity, nucleophilicity, and leaving group ability, researchers can make informed predictions about reaction outcomes. Aldehydes are more reactive than ketones due to a combination of reduced steric hindrance and greater electrophilicity. The reactivity of carboxylic acid derivatives is dictated by the stability of the leaving group. These principles are not merely theoretical; they can be quantitatively verified through carefully designed competitive experiments, providing a powerful tool for any scientist in the chemical and pharmaceutical fields.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-(4-hydroxybutyl)benzoate
This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-(4-hydroxybutyl)benzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for safe and compliant chemical waste management, grounded in scientific principles and best practices. Our commitment is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a culture of safety and environmental responsibility.
Understanding the Hazard Profile of this compound
Before addressing disposal, it is crucial to understand the material you are handling. This compound (CAS No: 123910-88-3) is an aromatic ester.[1][2][3] While some sources may report it as not meeting GHS hazard criteria, it is prudent to treat it with care, as with any laboratory chemical.[1] Some safety data sheets for similar compounds indicate potential for eye, skin, and respiratory tract irritation.[4][5][6] Aromatic esters as a class can have varying toxicological profiles, and some are considered endocrine-disrupting chemicals.[7][8][9] Therefore, minimizing exposure and preventing environmental release are paramount.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[4][10]
-
Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[4]
The Core Principle: Segregation and Containment
The foundation of proper chemical disposal lies in the correct segregation and containment of waste. Never mix different waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
Table 1: Waste Categorization for this compound
| Waste Type | Recommended Container | Disposal Pathway |
| Solid Waste (e.g., unused reagent) | A clearly labeled, sealed, and compatible solid waste container. | Hazardous Waste Collection Program via your EHS office. |
| Liquid Waste (e.g., solutions) | A clearly labeled, sealed, and compatible liquid waste container (glass is often preferred for organic solvents).[11] | Hazardous Waste Collection Program via your EHS office. |
| Contaminated Labware (e.g., pipette tips, gloves) | A designated solid waste container for chemically contaminated items. | Hazardous Waste Collection Program via your EHS office. |
| Empty Containers | Original container. | Follow triple-rinsing protocol before disposal as regular trash.[12] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is solid this compound, a solution containing it, or contaminated materials.
-
Segregate: Keep solid and liquid waste separate.[11] Do not mix this waste with other chemical waste unless it is a designated compatible waste stream. Store acids and bases separately.[13]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a container that will not react with the waste. The container must have a secure, tight-fitting lid.[11][13]
-
Label the Container: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the waste mixture.
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[13][14] This area should be at or near the point of generation.[14]
-
Secondary Containment: Place the waste container in a secondary containment tray to catch any potential leaks.[11]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[12][14]
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Once the container is full or you are finished with the process that generates this waste, contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for pickup.[12][14]
-
Licensed Disposal: The waste will be handled by a licensed professional waste disposal service, likely through incineration at a permitted facility.[15]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
Special Circumstances: Spill Cleanup
In the event of a spill, the cleanup materials will also be considered hazardous waste.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[4]
-
Absorb: Use an inert absorbent material to contain and clean up the spill.
-
Collect: Sweep up the absorbent material and place it in a sealed, labeled hazardous waste container.[4][15]
-
Decontaminate: Clean the spill area with soap and water.[6]
First Aid in Case of Exposure
A brief overview of first aid is essential for immediate response.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4][16]
-
Skin Contact: Wash the affected area with soap and plenty of water.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][6]
In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[4][6]
Trustworthiness Through Self-Validation
This protocol is designed as a self-validating system. By adhering to the principles of clear identification, segregation, and containment, and by involving your institution's EHS office, you are ensuring compliance with regulatory standards and fostering a safe laboratory environment. The ultimate authority for waste disposal is your local and institutional regulations; this guide provides a framework to operate effectively within those rules.
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Essential Safety and Handling Guide: Personal Protective Equipment for Methyl 4-(4-hydroxybutyl)benzoate
This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe handling of Methyl 4-(4-hydroxybutyl)benzoate (CAS No. 123910-88-3). As a trusted partner in your research, we prioritize providing value beyond the product itself, ensuring you can operate with the highest degree of safety and scientific integrity. This guide is structured to provide immediate, actionable intelligence for laboratory operations, including personal protective equipment (PPE) selection, operational protocols, and disposal plans.
Hazard Assessment and the Precautionary Principle
This compound is an aromatic ester used in research and development settings.[1] A review of available safety data sheets (SDS) reveals a critical insight: the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] While some sources report no GHS hazard classification, this is based on limited data.[3] One SDS for a structurally similar compound, Methyl 4-(hydroxymethyl)benzoate, indicates it may cause serious eye and respiratory irritation.[4]
Causality Behind Our Approach: In the absence of comprehensive toxicological data, a culture of safety mandates the application of the precautionary principle . We must handle this compound as a potentially hazardous substance. This approach is a self-validating system of safety; by preparing for potential hazards such as skin, eye, or respiratory irritation, we build a robust defense that minimizes risk regardless of the compound's final, official hazard classification. All subsequent recommendations in this guide are grounded in this principle.
Core Personal Protective Equipment (PPE) Requirements
Adherence to PPE protocols is the first line of defense against chemical exposure.[5] The selection of appropriate PPE must be deliberate and informed by the specific tasks being performed. All PPE should be compliant with established standards, such as those from the Occupational Safety and Health Administration (OSHA) in the U.S. or equivalent regional bodies.[6][7]
Eye and Face Protection
-
What: ANSI Z87.1-compliant or EN166-compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing (e.g., when handling bulk quantities or during vigorous mixing).[4][8]
-
Why: To protect the eyes from accidental splashes of the chemical, either in solid or solution form, which could cause serious irritation.[4]
-
When: At all times when the chemical is being handled, from initial weighing to final disposal.
Skin and Body Protection
-
Laboratory Coat: A standard lab coat should be worn and kept fully fastened. For tasks with a higher risk of splashes, a disposable, polyethylene-coated polypropylene gown is recommended as it prevents the absorption of chemicals that can occur with standard cloth coats.[8]
-
Gloves: The choice of glove material is critical. This compound is an ester, and glove selection must be based on resistance to this chemical class. Standard disposable nitrile gloves are intended for incidental splash protection only and should be removed and replaced immediately upon contact.[9] For extended handling or immersion, more robust gloves are required.
-
Causality of Glove Selection: Permeation, the process where a chemical passes through a glove material on a molecular level, is a primary concern.[10] Different polymers exhibit varying resistance to specific chemical classes. The data below, synthesized from general chemical resistance guides, provides a basis for selecting the appropriate glove material when handling esters.[11][12][13][14]
-
| Glove Material | Resistance to Esters | Rationale and Use Case |
| Nitrile (disposable) | Fair to Poor | Suitable only for incidental splash protection with immediate removal and replacement. Not for prolonged contact.[13][15] |
| Neoprene | Fair to Good | Offers moderate protection and may be suitable for some applications, but breakthrough times should be verified.[11][13] |
| Butyl Rubber | Good to Excellent | A highly recommended choice for protection against esters, ketones, and aldehydes. Provides a strong barrier against permeation.[11][12][14] |
| Viton™ | Excellent | Offers the highest level of resistance to aromatic compounds and solvents, making it a superior choice for handling concentrated solutions, though it is less flexible and more expensive.[11][12][14] |
-
Full-length pants and closed-toe shoes are mandatory at all times in the laboratory to protect against spills.[8]
Respiratory Protection
-
When Not Required: Respiratory protection is generally not necessary when handling small quantities of this compound within a properly functioning chemical fume hood or in a well-ventilated area.[8]
-
When Required: If there is a potential to generate dust (e.g., during weighing or bulk transfer outside of a fume hood) or aerosols, respiratory protection is mandatory.[1][2][16]
Operational Protocols: A Step-by-Step Guide
A systematic workflow ensures that safety measures are integrated into the scientific procedure. The following diagram and protocols outline the decision-making process and concrete steps for safely handling the compound.
Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task involving this compound.
Protocol: Weighing Solid this compound
-
Preparation: Designate a work area, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure an appropriate chemical waste container is labeled and accessible.
-
Don PPE: Put on a lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile for quick transfers, butyl for extended handling).
-
Weighing: Carefully transfer the desired amount of the solid compound from the stock container to a tared weigh boat. Use a spatula and avoid generating dust. If any dust becomes airborne, cease work and evaluate if a respirator is needed.
-
Transfer: Securely cap the stock container immediately after use. Transfer the weighed solid to the reaction vessel.
-
Cleanup: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[16]
Protocol: Handling the Compound in Solution
-
Preparation: All work involving solvents must be conducted in a chemical fume hood to minimize inhalation exposure.[5]
-
Don PPE: Put on a lab coat, chemical splash goggles, and chemically-resistant gloves (butyl or Viton are recommended, especially if the solvent is aggressive).
-
Dissolution: Add the weighed solid to the solvent in the flask. Use gentle swirling or magnetic stirring to dissolve. Keep the container capped or covered when possible.
-
Transfer/Use: When transferring the solution, use a pipette or syringe to minimize the risk of splashes.
-
Cleanup: Decontaminate any glassware that has come into contact with the chemical solution. Dispose of all liquid waste in a properly labeled hazardous waste container.
-
Doff PPE: Carefully remove PPE and wash hands thoroughly.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, mandated by regulations to protect personnel and the environment.[17]
-
Chemical Waste: Dispose of unused this compound and its solutions through a licensed professional waste disposal service.[16] Do not pour down the drain.[2] Waste containers must be clearly labeled and kept closed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be treated as hazardous waste. Place them in a sealed, labeled container for disposal.[16]
-
Spill Cleanup: In case of a small spill, wear your full PPE. Carefully sweep up the solid material, avoiding dust creation, and place it in a waste container.[2][16] For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in the waste container. Ensure adequate ventilation.
-
Doffing (Removing) PPE:
-
Remove gloves first, using a technique that avoids touching the outer surface with bare skin.[16]
-
Remove lab coat or gown by rolling it inside-out.
-
Remove face shield/goggles last.
-
Wash hands immediately and thoroughly.
-
Emergency First Aid Procedures
Should an exposure occur despite precautions, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
